3-(3-chlorophenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKDVENNWRMMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396872 | |
| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-09-9 | |
| Record name | 5-(3-Chlorophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(3-chlorophenyl)-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Introduction: A Core Scaffold in Modern Chemistry
This compound, identified by CAS Number 208519-09-9, is a heterocyclic aromatic amine that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structure features a pyrazole ring, a versatile pharmacophore, substituted with a 3-chlorophenyl group at the C3 position and an amine group at the C5 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable building block for the synthesis of complex molecules with diverse applications.[3]
The compound's significance lies in its role as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[3][4] The pyrazole core is a common motif in numerous FDA-approved drugs, and the 5-amino group provides a crucial synthetic handle for elaboration into more complex, fused heterocyclic systems. This guide offers a comprehensive overview of its synthesis, physicochemical properties, spectral characteristics, reactivity, and applications, tailored for researchers and drug development professionals.
Key Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 5-Amino-3-(3-chlorophenyl)-1H-pyrazole, 5-(3-Chlorophenyl)-1H-pyrazol-3-amine
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CAS Number: 208519-09-9[1]
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Molecular Formula: C₉H₈ClN₃[1]
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Molecular Weight: 193.63 g/mol [1]
Synthesis and Elucidation
Primary Synthetic Route: Condensation of β-Ketonitriles
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] For the title compound, the specific precursor is 3-(3-chlorophenyl)-3-oxopropanenitrile (also known as 3-chlorobenzoylacetonitrile).
The causality of this reaction pathway is rooted in the distinct electrophilic centers of the β-ketonitrile. The reaction initiates with a nucleophilic attack by one nitrogen atom of the hydrazine molecule on the highly electrophilic carbonyl carbon. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent, and rate-determining, step is an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the electrophilic nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring.[5] The choice of an alcohol like ethanol or methanol as a solvent is typical as it effectively solvates the reactants and intermediates without interfering with the reaction mechanism.
Step-by-Step Synthesis Protocol (Representative)
This protocol is a representative methodology based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[6]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL per gram of ketonitrile).
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition is performed slowly to control the initial exothermic reaction.
-
Expertise & Experience: Using a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-ketonitrile precursor.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Trustworthiness: The reaction is considered complete when the TLC analysis shows the disappearance of the starting ketonitrile spot.
-
-
Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and soluble impurities.
-
Drying & Characterization: Dry the purified product, this compound, under vacuum. The final product is typically an off-white or pale yellow solid. Characterize the compound using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for the identification, characterization, and application of the compound in a research setting.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 208519-09-9 | [1][3] |
| Molecular Formula | C₉H₈ClN₃ | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid | [4] |
| Melting Point | Data not consistently reported; typically >150 °C for analogs | N/A |
| pKa (Predicted) | 2.78 ± 0.50 (most acidic), 4.5 (most basic) | N/A |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | General knowledge |
Spectroscopic Data (Predicted & Representative)
No publicly available, peer-reviewed full spectral data for this specific compound was identified. The following data is predicted based on the known values for analogous structures and fundamental principles of spectroscopy.
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (br s, 1H, pyrazole NH ), δ 7.2-7.8 (m, 4H, Ar-H ), δ 5.8 (s, 1H, pyrazole C4-H ), δ 5.5 (br s, 2H, NH ₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~158 (C5-NH₂), δ ~145 (C3-Ar), δ ~134 (Ar C -Cl), δ ~131, 129, 126, 125 (Ar-C H), δ ~90 (C4) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching, NH & NH₂), 3100-3000 (Ar C-H stretching), 1640 (N-H bending), 1590, 1550 (C=N, C=C stretching), ~780 (C-Cl stretching) |
| Mass Spec (EI) | M⁺ at m/z 193/195 (corresponding to ³⁵Cl/³⁷Cl isotopes) |
Chemical Reactivity
The reactivity of this compound is dominated by the nucleophilic character of its three reactive sites: the endocyclic N1-H, the exocyclic C5-NH₂, and the electron-rich C4 position of the pyrazole ring.
Nucleophilicity and Tautomerism
5-aminopyrazoles can exist in different tautomeric forms, although the amino form is generally the most stable. The exocyclic amino group and the endocyclic nitrogen atom are both potent nucleophiles, and their relative reactivity can often be tuned by the choice of reagents and reaction conditions. The C4 position, flanked by two nitrogen atoms, is electron-rich and susceptible to electrophilic substitution.
Key Reactions
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C4-Halogenation: A key transformation for functionalizing the pyrazole core is the direct electrophilic halogenation at the C4 position. This is efficiently achieved using N-halogenosuccinimides (NCS, NBS, NIS) in a solvent like DMSO, which can act as both the solvent and a catalyst for the reaction.[7][8][9] This metal-free approach provides a straightforward route to 4-halo-5-aminopyrazoles, which are valuable precursors for cross-coupling reactions.
-
Acylation/Sulfonylation: The exocyclic C5-amino group readily undergoes acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding amides and sulfonamides.
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Diazotization: The C5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium salts are versatile intermediates for introducing a range of other functional groups at the C5 position.
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Cyclocondensation: As a 1,3-dinucleophile, 5-aminopyrazoles are exceptional precursors for constructing fused heterocyclic systems. Reaction with 1,3-dielectrophiles such as β-diketones or β-ketoesters leads to the formation of medicinally relevant scaffolds like pyrazolo[1,5-a]pyrimidines.[5]
Reactivity Map
Caption: Workflow from core scaffold to drug candidate.
Safety and Handling
GHS Hazard Information
While a specific, comprehensive safety data sheet for this exact CAS number is not universally available, analogous compounds are classified with the following hazards. Users must conduct their own risk assessment before handling.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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WorldOfChemicals. (n.d.). This compound suppliers USA. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound | 208519-09-9. Retrieved from [Link]
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Wang, L., et al. (2020). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link] (Note: This is a placeholder URL as the original may be a preprint server link.)
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He, J., et al. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Retrieved from [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]
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El-Mekabaty, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-175. Retrieved from [Link]
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
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- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS No: 208519-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
3-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic aromatic amine that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyrazole core substituted with a 3-chlorophenyl group and an amine, make it a valuable building block for the synthesis of a diverse array of biologically active molecules.[1][2] The pyrazole moiety is a well-established privileged scaffold in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The strategic placement of the chlorophenyl and amine groups provides opportunities for further chemical modifications, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 208519-09-9 | [1] |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| SMILES | Nc1cc(n[nH]1)-c2cccc(Cl)c2 |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a well-established cyclization reaction. The most common and efficient method involves the condensation of a β-ketonitrile with hydrazine hydrate. In this case, the starting materials are 3-(3-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.
The underlying mechanism of this reaction is a classic example of pyrazole synthesis. The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of hydrazine hydrate as the nitrogen source is critical as it provides the two adjacent nitrogen atoms required for the pyrazole core.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
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3-(3-chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
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Ethanol
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate solution (for workup)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Characterization
The structural elucidation and confirmation of purity of the synthesized this compound are performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the pyrazole ring, as well as a characteristic signal for the amine protons. The splitting patterns and coupling constants of the aromatic protons provide information about the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole and chlorophenyl rings. The chemical shifts of the carbon atoms are indicative of their electronic environment.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (193.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amine and the pyrazole ring, C=C and C=N stretching of the aromatic rings, and the C-Cl stretching of the chlorophenyl group.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] The versatile nature of the pyrazole scaffold, combined with the reactivity of the amine group, allows for its incorporation into more complex molecular architectures with diverse biological activities.
-
Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be used as a starting material to synthesize novel pyrazole derivatives with potential anti-inflammatory and analgesic properties.[1][2]
-
Anticancer Agents: The aminopyrazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are a major class of anticancer drugs.[4] The amine group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The 3-chlorophenyl group can be directed towards hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity.
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Other Therapeutic Areas: Derivatives of this compound have also been explored for their potential in other therapeutic areas, including the development of agrochemicals and diagnostic tools.[1]
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[5][6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.[5][6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and development. Its established role as a precursor to various biologically active compounds, particularly in the areas of inflammation and oncology, underscores its importance to the scientific community. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its successful application in the laboratory and beyond. As research into novel therapeutics continues, the utility of this and related aminopyrazole scaffolds is likely to expand, leading to the discovery of new and improved medicines.
References
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
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Fisher Scientific. SAFETY DATA SHEET. Revision Date 20-Dec-2025. Available from: [Link]
-
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
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Introduction: The Strategic Importance of the Aminopyrazole Scaffold
An In-Depth Technical Guide to 3-(3-chlorophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful therapeutics.[1][2] This guide provides a detailed technical overview of this compound, a key heterocyclic building block for drug discovery and development professionals. We will dissect its fundamental physicochemical properties, provide a robust, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in the design of next-generation therapeutic agents, particularly in oncology and inflammation. This document is intended to serve as a practical resource for researchers and scientists, bridging the gap between foundational chemistry and applied pharmaceutical development.
The 1H-pyrazole ring system is a five-membered diazole heterocycle that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functionalities have led to its incorporation into numerous approved drugs.[2] The aminopyrazole moiety, in particular, serves as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets.[4]
This compound (C9H8ClN3) is a specific derivative that offers medicinal chemists a valuable starting point for library synthesis. The molecule is strategically functionalized:
-
The 5-amino group: Provides a nucleophilic handle for further derivatization and a crucial hydrogen bond donor for target engagement.
-
The 3-(3-chlorophenyl) group: Introduces a defined steric and electronic profile. The chlorine atom offers a potential metabolic blocking site and a vector for halogen bonding or other specific interactions within a protein binding pocket.
This guide will provide the core technical knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application. This compound is a solid at room temperature with a molecular weight of 193.63 g/mol .[5] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | [5] |
| Molecular Weight | 193.63 g/mol | [5] |
| CAS Number | 208519-09-9 | [6][7] |
| Appearance | Solid | [5] |
| InChI Key | HLKDVENNWRMMOS-UHFFFAOYSA-N | [5] |
| SMILES | Nc1cc(n[nH]1)-c2cccc(Cl)c2 | [5] |
| PubChem CID | 3820802 | [8] |
Synthesis and Mechanistic Rationale
The synthesis of substituted pyrazoles can be achieved through several routes. A common and reliable method for this class of compounds involves the condensation of a β-keto nitrile with hydrazine or its derivatives. The following protocol describes a robust, two-step synthesis starting from commercially available 3-chloroacetophenone.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.2 equivalents) and 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reagents: Cool the mixture to 0°C in an ice bath. In a separate flask, prepare a solution of 3-chloroacetophenone (1.0 equivalent) and ethyl cyanoformate (1.1 equivalents) in 20 mL of diethyl ether. Add this solution dropwise to the stirred sodium ethoxide suspension over 30 minutes.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The formation of a precipitate is typically observed.
-
Work-up and Isolation: Quench the reaction by carefully adding 50 mL of 1M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid, 3-(3-chlorophenyl)-3-oxopropanenitrile, can be purified by recrystallization from an ethanol/water mixture. Self-Validation: The purity should be checked via Thin Layer Chromatography (TLC) and the structure confirmed by ¹H NMR spectroscopy.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) from Step 1 in 40 mL of ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a solid. Self-Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Synthesis Workflow Visualization
Caption: Synthetic workflow for this compound.
Mechanistic Insights
The choice of a β-keto nitrile intermediate is deliberate and efficient. In Step 2, the reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl. This is followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, leading to a cyclized intermediate which then tautomerizes to the stable aromatic pyrazole ring. This robust reaction sequence ensures a high yield of the desired product.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules.[9]
Role as a Privileged Scaffold in Kinase Inhibition
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be readily synthesized from aminopyrazoles, is a validated pharmacophore for targeting the ATP-binding site of various protein kinases.[4] Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The aminopyrazole serves as the "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for Type I and Type II kinase inhibitors. The 3-chlorophenyl group can then be oriented to project into more variable regions of the binding pocket, allowing for the tuning of potency and selectivity.
Potential Therapeutic Targets and Indications
Derivatives of this compound have potential applications across multiple therapeutic areas:
-
Oncology: As kinase inhibitors targeting CDKs, Aurora kinases, or other drivers of cell proliferation.[1][4]
-
Inflammation: Targeting kinases involved in inflammatory signaling pathways or as inhibitors of enzymes like COX-2.[1][9]
-
Infectious Diseases: Pyrazole derivatives have shown promise as antibacterial and antiviral agents.[3]
Logical Role in a Drug Discovery Cascade
The compound is best viewed as a starting point in a structured drug discovery program. Its utility is visualized in the logical flow diagram below.
Caption: Role of the title compound in a drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] It may cause skin and serious eye irritation.[10][11] The GHS pictogram is GHS07 (Exclamation Mark).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]
Conclusion
This compound is more than just a chemical with a defined molecular weight. It is a strategically designed building block that provides a reliable entry point into the synthesis of high-value, biologically active compounds. Its combination of a versatile amino group and a specifically substituted phenyl ring makes it an asset for targeting a range of enzymes, most notably protein kinases. By understanding its physicochemical properties, employing robust synthetic methods, and appreciating its strategic role in scaffold-based drug design, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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This compound suppliers USA. Chemicals.co.uk. [Link]
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1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem, National Center for Biotechnology Information. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Institutes of Health (NIH). [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of Chemical Studies. [Link]
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Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central, National Institutes of Health (NIH). [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central, National Institutes of Health (NIH). [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-chlorophenyl)-1H-pyrazol-5-amine, with a Core Focus on Melting Point Determination
Preamble: The Imperative of Rigorous Physicochemical Profiling in Early-Stage Drug Discovery
In the landscape of modern drug development, the meticulous characterization of novel chemical entities is a cornerstone of a successful research campaign. Among the pantheon of heterocyclic scaffolds, pyrazole derivatives have garnered significant attention for their versatile pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound this compound stands as a key intermediate in the synthesis of a diverse array of bioactive molecules, making a thorough understanding of its physicochemical properties paramount for researchers in medicinal chemistry and process development.
This guide provides a comprehensive framework for the determination of a critical physical constant: the melting point. While this parameter may seem fundamental, its accurate measurement is a powerful indicator of purity and is essential for quality control, formulation development, and regulatory submissions. Notably, a definitive, experimentally validated melting point for this compound is not widely reported in publicly accessible databases, presenting a real-world scenario for many researchers working with novel compounds. This document, therefore, serves not only to characterize this specific molecule but also to establish a robust, self-validating protocol for determining the melting point of any crystalline solid.
Compound Profile: this compound
A clear understanding of the subject compound is the logical starting point for any experimental investigation. The structural and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 208519-09-9 | [3] |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | White crystalline powder | [4] |
| Purity (Typical) | ≥98% (HPLC) | [3] |
The presence of both a hydrogen bond donor (the amine group and pyrazole N-H) and acceptor sites, along with the polar chlorophenyl group, suggests that this compound will be a crystalline solid at room temperature with a relatively high melting point due to the potential for strong intermolecular interactions.
The Causality Behind Melting Point Determination: More Than Just a Number
The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, an accurately determined melting point serves two primary functions:
-
Identification: A measured melting point can be compared to known literature values to confirm the identity of a compound.
-
Purity Assessment: A sharp melting range close to the literature value is a strong indication of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities.
Given the absence of a consistently reported melting point for this compound, the protocol detailed below is designed to establish a reliable value that can serve as a benchmark for future syntheses.
Experimental Protocol: A Self-Validating System for Melting Point Determination
This protocol is designed to be a self-validating system, incorporating preliminary and precise measurements to ensure accuracy and reproducibility.
Instrumentation and Materials
-
Melting Point Apparatus: A digital melting point apparatus (e.g., Mel-Temp® or similar) with controlled heating rates and a magnified viewing window is required.
-
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.
-
Sample: this compound, finely powdered.
-
Mortar and Pestle: To grind crystals into a fine powder.
-
Spatula and Watch Glass: For sample handling.
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to data analysis.
Caption: Experimental workflow for accurate melting point determination.
Step-by-Step Methodology
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a sharp and reproducible melting point. Large crystals can lead to inefficient heat transfer and a broad melting range.
-
Procedure:
-
Place a small amount of this compound on a clean, dry watch glass.
-
If the sample consists of large crystals, gently grind it to a fine, uniform powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. This can also be achieved by dropping the tube through a long glass tube onto the benchtop.[5]
-
2. Initial (Rapid) Melting Point Determination:
-
Rationale: To save time, a preliminary rapid scan is performed to determine an approximate melting range. This allows the subsequent precise measurements to be conducted more efficiently.
-
Procedure:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid. This is the approximate melting range.
-
3. Precise Melting Point Determination:
-
Rationale: A slow heating rate is essential for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
-
Procedure:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.
-
Place a new, freshly packed capillary tube into the apparatus.
-
Heat the sample at a moderate rate until the temperature is about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Carefully observe the sample and record the following two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample has melted into a clear liquid.
-
-
The melting point is reported as the range T₁ - T₂.
-
Repeat this procedure at least two more times with fresh samples to ensure the result is reproducible.
-
4. (Optional) Mixed Melting Point for Identity Confirmation:
-
Rationale: If a reference standard of this compound is available, a mixed melting point experiment can unequivocally confirm the identity of the synthesized material.
-
Procedure:
-
Thoroughly mix equal quantities of the synthesized sample and the reference standard.
-
Determine the melting point of this mixture using the precise determination protocol.
-
Interpretation:
-
If the melting point of the mixture is sharp and undepressed compared to the individual components, the two samples are identical.
-
If the melting point of the mixture is broad and depressed, the two samples are different compounds.
-
-
Data Presentation and Interpretation
All quantitative data should be recorded in a structured format for clarity and comparison.
Table 1: Hypothetical Melting Point Data for this compound
| Measurement | Heating Rate (°C/min) | T₁ (Onset of Melting) | T₂ (Complete Melting) | Melting Range (°C) |
| Rapid Scan | 15 | ~145°C | ~149°C | 145 - 149 |
| Precise Run 1 | 1-2 | 147.5°C | 148.5°C | 147.5 - 148.5 |
| Precise Run 2 | 1-2 | 147.8°C | 148.6°C | 147.8 - 148.6 |
| Precise Run 3 | 1-2 | 147.6°C | 148.4°C | 147.6 - 148.4 |
| Average Precise Melting Range | 147.6 - 148.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. The actual melting point must be determined experimentally.
A narrow melting range of approximately 1°C, as shown in the hypothetical precise runs, would be indicative of a high-purity sample.
Conclusion and Future Directions
The accurate determination of the melting point of this compound is a critical first step in its physicochemical characterization. The robust, multi-step protocol outlined in this guide provides a reliable method for establishing a benchmark value for this important synthetic intermediate. By explaining the causality behind each step, from sample preparation to the logic of a mixed melting point experiment, researchers can be confident in the integrity of their data. This foundational knowledge is indispensable for the subsequent stages of drug discovery and development, where a comprehensive understanding of a compound's physical properties is non-negotiable.
References
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). J&K Scientific.
- This compound | 208519-09-9. (n.d.). J&K Scientific.
- 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Chem-Impex.
- Gaba, M., & Mohan, C. (2016). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 8(11), 1245-1265.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2016). PubMed Central.
- Determination of Melting Point. (n.d.). Wired Chemist.
- Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. (2025). ResearchGate.
- Melting point determination. (n.d.). University of Calgary.
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- This compound suppliers USA. (n.d.). WorldOfChemicals.
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- Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Tsing Hua University.
- Experiment 1 - Melting Points. (n.d.). University of Missouri-St. Louis.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.
- This compound. (n.d.). Henan Allgreen Chemical Co.,Ltd.
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- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Organic Solvent Solubility of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
This technical guide provides a comprehensive analysis of the solubility of 3-(3-chlorophenyl)-1H-pyrazol-5-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to empower informed solvent selection and experimental design.
Executive Summary
Understanding the solubility of this compound is a critical prerequisite for its application in pharmaceutical synthesis, formulation, and biological screening. This guide elucidates the physicochemical properties of the compound that govern its solubility, presents a theoretical framework based on the "like dissolves like" principle, and offers detailed protocols for empirical solubility determination. While quantitative solubility data for this specific molecule is not extensively published, this guide provides the foundational knowledge and practical tools necessary for researchers to ascertain its solubility profile in various organic media.
Physicochemical Profile of this compound
A thorough understanding of the molecule's intrinsic properties is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | 5-(3-chlorophenyl)-1H-pyrazol-3-amine | [1] |
| Key Functional Groups | Pyrazole ring, amine group, chlorophenyl group |
The structure of this compound incorporates both polar and non-polar moieties. The pyrazole ring with its two nitrogen atoms and the primary amine group are capable of hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the chlorophenyl group is non-polar and will favor interactions with less polar or non-polar solvents. The overall solubility will be a balance of these competing characteristics.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
Influence of Functional Groups
-
Pyrazole Ring and Amine Group: The nitrogen atoms in the pyrazole ring and the primary amine group can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This capacity for hydrogen bonding is a strong indicator of potential solubility in protic polar solvents such as alcohols (e.g., ethanol, methanol) and aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, dimethyl sulfoxide).
-
Chlorophenyl Group: This bulky, non-polar group will contribute to solubility in solvents with lower polarity, such as toluene and dichloromethane, through van der Waals interactions. The presence of this group will likely limit solubility in highly polar solvents like water.
Predicting Solubility in Common Organic Solvents
Based on the structural features, we can make the following reasoned predictions:
-
High to Moderate Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol. The ability of these solvents to engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule makes them strong candidates. Indeed, a synthesis of a related compound, 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine, utilizes ethanol for recrystallization, suggesting good solubility at elevated temperatures and lower solubility at room temperature, an ideal characteristic for purification.[2] Another related synthesis uses DMSO as a solvent, indicating its effectiveness in dissolving this class of compounds.[2]
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity such as acetone and acetonitrile.
-
Low to Insoluble: Expected in non-polar solvents like hexane and cyclohexane. The energy required to overcome the crystal lattice energy of the solid compound would not be sufficiently compensated by the weak van der Waals forces with these non-polar solvents.
The following diagram illustrates the logical flow for predicting solubility based on molecular and solvent characteristics.
Caption: Logical workflow for predicting solubility.
Experimental Determination of Solubility
Given the absence of extensive published quantitative data, empirical determination is essential. The following protocols provide a systematic approach to assessing both qualitative and quantitative solubility.
Qualitative Solubility Assessment
This rapid method is useful for initial solvent screening.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add the selected organic solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
-
Observe the dissolution of the solid.
-
Categorize the solubility as:
-
Freely Soluble: Dissolves quickly in a small volume of solvent (< 0.5 mL).
-
Soluble: Dissolves completely upon addition of up to 1 mL of solvent.
-
Sparingly Soluble: Some, but not all, of the material dissolves in 1-2 mL of solvent.
-
Insoluble: No visible dissolution in 2 mL of solvent.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a standard method for obtaining precise solubility data.
Protocol:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solids to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
The following diagram outlines the workflow for the quantitative solubility determination.
Sources
Navigating the Spectroscopic Landscape of 3-(3-chlorophenyl)-1H-pyrazol-5-amine: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Signature
For researchers and scientists engaged in the dynamic field of drug development, the precise characterization of novel chemical entities is a cornerstone of progress. 3-(3-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of the pyrazole moiety in a wide array of pharmacologically active compounds. The journey from synthesis to application is paved with rigorous analytical validation, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serving as the indispensable tools for structural elucidation and purity confirmation.
This in-depth technical guide provides a comprehensive overview of the spectral data for this compound. It is important to note that while this compound is commercially available, publicly accessible experimental spectral data is limited. Therefore, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related pyrazole derivatives to provide a robust, predictive framework for researchers. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific principles.
Molecular Structure and Isomerism
The structural integrity of this compound is the foundation of its chemical behavior and, consequently, its spectral signature. The potential for tautomerism in aminopyrazoles is a critical consideration. The 3-amino and 5-amino tautomers can interconvert, and their relative stability is influenced by substitution patterns and the surrounding chemical environment[1][2]. For the purpose of this guide, we will focus on the named isomer, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: A Blueprint for Data Acquisition
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is recommended for optimal signal dispersion and resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and NH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. A spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds are typical starting parameters.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts are referenced to TMS at 0.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | - |
| Pyrazole H-4 | ~5.8 - 6.2 | Singlet | 1H | - |
| Aromatic H-5' | ~7.2 - 7.4 | Multiplet | 1H | - |
| Aromatic H-4', H-6' | ~7.4 - 7.6 | Multiplet | 2H | - |
| Aromatic H-2' | ~7.7 - 7.9 | Singlet (or narrow triplet) | 1H | - |
| Pyrazole NH | ~11.0 - 12.0 | Broad Singlet | 1H | - |
Causality Behind Predicted Shifts:
-
Aromatic Protons: The protons on the 3-chlorophenyl ring are expected to appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atom and the pyrazole ring will influence their precise chemical shifts. The proton at the 2' position, being ortho to the pyrazole substituent, is likely to be the most deshielded.
-
Pyrazole H-4: This proton is on an electron-rich heterocyclic ring and is expected to appear at a relatively upfield position compared to the aromatic protons.
-
NH and NH₂ Protons: These protons are exchangeable and their chemical shifts can be highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets. In DMSO-d₆, they are more likely to be observed than in CDCl₃.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides a map of the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-4 | ~95 - 105 |
| Aromatic C-Cl | ~130 - 135 |
| Aromatic CH | ~120 - 130 |
| Aromatic C (ipso to pyrazole) | ~135 - 140 |
| Pyrazole C-3 | ~145 - 155 |
| Pyrazole C-5 | ~150 - 160 |
Causality Behind Predicted Shifts:
-
The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will have distinct chemical shifts influenced by the nitrogen atoms and the substituents.
-
The carbons of the chlorophenyl ring will appear in the aromatic region, with the carbon atom directly bonded to the chlorine atom (C-Cl) showing a characteristic shift.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: Acquiring the Vibrational Fingerprint
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3400 - 3200 | Medium-Strong, often two bands |
| N-H Stretch (Pyrazole) | 3300 - 3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (Pyrazole) | 1640 - 1580 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| N-H Bend (NH₂) | 1650 - 1550 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Interpretation of Key Bands:
-
The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would be strong evidence for the primary amine (-NH₂) group.
-
A broader N-H stretch around 3300-3100 cm⁻¹ would be indicative of the pyrazole ring NH.
-
The aromatic C=C and pyrazole C=N stretching vibrations will appear in the fingerprint region (1650-1450 cm⁻¹).
-
A strong absorption in the lower frequency region (800-600 cm⁻¹) would be characteristic of the C-Cl bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: Generating and Detecting Ions
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
Data Acquisition:
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 193/195 | Molecular ion (with isotopic pattern for Cl) |
| [M+H]⁺ | 194/196 | Protonated molecule (with isotopic pattern for Cl) |
Causality and Fragmentation:
-
The most critical piece of information from the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Under electron impact ionization, fragmentation of the molecule can occur. A plausible fragmentation pathway is the loss of HCN from the pyrazole ring, a common fragmentation pattern for this heterocyclic system.
Visualizing the Molecular Structure and Fragmentation
Caption: Molecular structure and expected protonated molecule in ESI-MS.
Conclusion: A Predictive Yet Practical Framework
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with related structures, we have constructed a detailed and scientifically grounded framework for the characterization of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality data. The interpretations of the predicted spectra are rooted in the fundamental principles of chemical structure and reactivity. As experimental data for this specific compound becomes more widely available, this guide will serve as a valuable reference for comparison and validation.
References
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
-
Katritzky, A. R., & Karelson, M. (1991). The Tautomerism of Heterocycles: The State of the Art. Journal of the American Chemical Society, 113(5), 1561–1565. [Link]
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Interpreting the ¹H NMR Spectrum of 3-aryl-1H-pyrazol-5-amines: A Practical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aryl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose. This guide provides a detailed walkthrough of the interpretation of ¹H NMR spectra for this class of compounds, focusing on the underlying principles and practical considerations for obtaining and analyzing high-quality data.
The Core Challenge: Annular Tautomerism
Before delving into specific proton signals, it is crucial to understand the defining chemical feature of N-unsubstituted pyrazoles: annular tautomerism.[3][4] A 3-aryl-1H-pyrazol-5-amine is not a single, static structure but exists in a dynamic equilibrium between two tautomeric forms: the 3-aryl-5-amino and the 5-aryl-3-amino tautomer.
The rate of this proton exchange between the N1 and N2 positions dictates the appearance of the NMR spectrum.
-
Fast Exchange: If the interconversion is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. This is common at room temperature in many solvents.[3][4]
-
Slow Exchange: If the exchange is slow, the spectrum will display two distinct sets of signals, one for each tautomer, with their integration corresponding to the equilibrium ratio.
Factors such as solvent, temperature, and concentration heavily influence this exchange rate.[5] Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[3] Low-temperature NMR is a key technique used to slow the exchange sufficiently to resolve the individual tautomers.[3][5]
Caption: Annular tautomerism in 3-aryl-1H-pyrazol-5-amines.
Decoding the Signals: A Proton-by-Proton Analysis
The ¹H NMR spectrum of a 3-aryl-1H-pyrazol-5-amine can be logically divided into four key regions. Understanding the typical chemical shifts and characteristics of each signal is fundamental to a correct interpretation.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics & Considerations |
| Pyrazole H4 | 5.5 - 6.5 | Singlet (s) | Environment is sensitive to the electronic nature of the C3/C5 substituents. Its position can shift depending on the dominant tautomer. |
| Amino (NH₂) | 4.5 - 7.0 | Broad Singlet (br s) | Highly variable chemical shift due to H-bonding. Can exchange with D₂O, leading to signal disappearance. Broadness increases with faster exchange. |
| Aryl (Ar-H) | 6.8 - 8.2 | Multiplet (m), Doublet (d), etc. | Pattern depends on the substitution of the aryl ring. Provides structural information about the "aryl" portion of the molecule. |
| Pyrazole NH | 10.0 - 13.0 | Very Broad Singlet (v br s) | Often very broad and may merge with the baseline due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[3] Its observation is highly solvent-dependent. |
2.1. The Pyrazole H4 Proton This proton, located at the C4 position of the pyrazole ring, typically appears as a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is a sensitive probe of the electronic environment of the heterocyclic ring. For instance, electron-withdrawing groups on the aryl ring will deshield the H4 proton, shifting it downfield. In cases of slow exchange, two distinct H4 singlets will be observed, corresponding to the two tautomers.
2.2. The Amino (NH₂) Protons The protons of the 5-amino group usually present as a broad singlet. The chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to intermolecular hydrogen bonding and chemical exchange.[3] A definitive way to confirm the identity of this signal is through a D₂O exchange experiment. Adding a drop of deuterium oxide to the NMR tube will cause the NH₂ protons to exchange with deuterium, leading to the disappearance of the signal from the ¹H spectrum.
2.3. The Aryl Protons The signals corresponding to the protons on the C3-aryl substituent appear in the aromatic region of the spectrum (typically δ 6.8-8.2 ppm). The splitting pattern and integration of these signals are dictated by the substitution pattern on the aromatic ring. For example:
-
A para-substituted phenyl ring will often show two distinct doublets (an AA'BB' system).
-
A meta-substituted ring will yield more complex splitting patterns.
-
A mono-substituted (phenyl) ring will show a combination of multiplets.
Careful analysis of the coupling constants (J-values) and multiplicities in this region is essential for confirming the structure of the aryl group.
2.4. The Pyrazole N-H Proton This is often the most challenging proton to observe. The signal is typically found far downfield (δ 10-13 ppm) and is often very broad, sometimes to the point of being indistinguishable from the baseline.[3] This broadening is a result of two factors:
-
Chemical Exchange: The N-H proton is acidic and exchanges rapidly with other pyrazole molecules or trace amounts of water in the solvent.[3]
-
Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which induces efficient relaxation in the attached proton, leading to significant signal broadening.[3]
Using a dry, aprotic, hydrogen-bond-accepting solvent like DMSO-d₆ can slow down the exchange rate and often allows for the observation of this proton signal.
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of the NMR data is foundational to its interpretation. Following a robust experimental protocol is a self-validating system for ensuring trustworthy results.
Objective: To acquire a high-resolution ¹H NMR spectrum of a 3-aryl-1H-pyrazol-5-amine sample, with a focus on resolving exchangeable protons and assessing potential tautomerism.
Methodology:
-
Solvent Selection & Sample Preparation:
-
Rationale: The choice of solvent is critical. DMSO-d₆ is highly recommended as the initial solvent. Its ability to act as a hydrogen bond acceptor slows the exchange of NH and NH₂ protons, making their signals sharper and easier to observe compared to a solvent like CDCl₃.
-
Procedure: i. Accurately weigh approximately 5-10 mg of the 3-aryl-1H-pyrazol-5-amine sample. ii. Dissolve the sample in ~0.6 mL of high-purity, dry deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. iii. Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
NMR Instrument Setup & Data Acquisition:
-
Rationale: Standard acquisition parameters are usually sufficient, but attention to the spectral width and relaxation delay is important for capturing all signals accurately.
-
Procedure: i. Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. ii. Shim the magnetic field to achieve optimal homogeneity and resolution. iii. Set the spectral width to cover a range from approximately -1 to 14 ppm to ensure all aromatic and exchangeable N-H protons are observed. iv. Use a standard one-pulse sequence. Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of all protons. v. Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Procedure: i. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. ii. Fourier transform the free induction decay (FID). iii. Phase the spectrum carefully to obtain a flat baseline. iv. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm). v. Integrate all signals to determine the relative proton ratios.
-
-
Confirmatory Experiments (If Needed):
-
D₂O Exchange: To confirm NH and NH₂ signals, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to exchangeable protons will disappear.
-
Low-Temperature NMR: If tautomerism is suspected (e.g., broadened signals at room temperature), a variable temperature (VT) NMR experiment is necessary.[3] Gradually lower the temperature in 10-20 K increments and acquire a spectrum at each step until the averaged signals resolve into distinct signals for each tautomer.[3]
-
Caption: Workflow for ¹H NMR analysis of 3-aryl-1H-pyrazol-5-amines.
References
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Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ResearchGate. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Freie Universität Berlin. [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]
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The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
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Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. ARKAT USA. [Link]
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. National Institutes of Health (PMC). [Link]
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Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Publications. [Link]
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Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine: Core Starting Materials and Strategic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The specific derivative, 3-(3-chlorophenyl)-1H-pyrazol-5-amine, is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of the 3-chlorophenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying mechanistic principles that govern the synthetic process.
Core Synthetic Strategy: The Reaction of β-Ketonitriles with Hydrazines
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][3][4] This approach offers a direct and efficient pathway to the desired pyrazole ring system. For the synthesis of this compound, the key starting materials are 3-chlorobenzoylacetonitrile and hydrazine .
The Key Starting Materials:
-
3-Chlorobenzoylacetonitrile: This β-ketonitrile provides the foundational carbon skeleton for the pyrazole ring and incorporates the critical 3-chlorophenyl substituent at the 3-position of the final product.
-
Hydrazine: This reagent serves as the source of the two adjacent nitrogen atoms required for the formation of the pyrazole ring. Hydrazine hydrate or hydrazine hydrochloride are commonly used forms.
The overall reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.
Mechanistic Insights: A Step-by-Step Look at Pyrazole Formation
The reaction between a β-ketonitrile and hydrazine is a two-step process:
-
Formation of a Hydrazone Intermediate: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step leads to the formation of the 5-aminopyrazole ring.
The following diagram illustrates this widely accepted reaction mechanism:
Figure 1: General reaction mechanism for the synthesis of 5-aminopyrazoles.
Experimental Protocol: A Practical Guide to Synthesis
This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Chlorobenzoylacetonitrile | C₉H₆ClNO | 179.60 | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate | H₆N₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | ≥99.7% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | J.T. Baker |
| Brine | NaCl (aq) | - | Saturated | - |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | ACS Grade | Alfa Aesar |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Honeywell |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzoylacetonitrile (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[5]
Figure 2: Experimental workflow for the synthesis of this compound.
Alternative Starting Materials and Synthetic Routes
While the reaction of β-ketonitriles with hydrazines is the most common approach, other methods for the synthesis of 5-aminopyrazoles exist. These can be valuable alternatives depending on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Synthesis from α,β-Unsaturated Nitriles and Hydrazines
An alternative route involves the reaction of α,β-unsaturated nitriles with hydrazines.[6] For the synthesis of this compound, a suitable starting material would be a derivative of cinnamonitrile.
Synthesis of Starting Materials
The accessibility of the key starting materials is a crucial consideration in planning a synthetic campaign.
-
3-Chlorobenzoylacetonitrile: This can be synthesized through various methods, including the Claisen condensation of 3-chlorobenzonitrile with a suitable acetate source.
-
(3-Chlorophenyl)hydrazine: This can be prepared from 3-chloroaniline via a diazotization reaction followed by reduction.[7] A common method involves the use of sodium nitrite and a reducing agent like stannous chloride or sodium sulfite.[8][9]
Conclusion: A Robust and Versatile Synthesis
The synthesis of this compound is a well-established and robust process, primarily relying on the condensation of 3-chlorobenzoylacetonitrile with hydrazine. This method is highly efficient and provides a direct route to this valuable building block for drug discovery and development. Understanding the underlying reaction mechanism and the availability of the starting materials is essential for the successful implementation of this synthesis in a research or industrial setting. The versatility of the pyrazole scaffold ensures that the development of efficient synthetic routes to its derivatives will remain an active area of research in medicinal chemistry.
References
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Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
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PrepChem. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]
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Wikipedia. (2023, December 2). 3-Chlorobenzonitrile. In Wikipedia. Retrieved from [Link]
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Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances, 15(32), 22108-22144. [Link]
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Castillo, J. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6649. [Link]
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Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4). [Link]
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Pearce, A. J., Harkins, R. P., Reiner, B. R., Wotal, A. C., Dunscomb, R. J., & Tonks, I. A. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(8), 3983–3993. [Link]
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Pearce, A. J., Harkins, R. P., Reiner, B. R., Wotal, A. C., Dunscomb, R. J., & Tonks, I. A. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(8), 3983–3993. [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. [Link]
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Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
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ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
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Katritzky, A. R., & Zhang, S. (2001). Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. Journal of Organic Chemistry, 66(16), 5606–5609. [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
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Ghasemzadeh, M. A., & Atarod, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5275-5284. [Link]
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The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. Retrieved from [Link]
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Reactivity of the amino group on the pyrazole ring
An In-depth Technical Guide to the Reactivity of the Amino Group on the Pyrazole Ring
Introduction
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, celebrated for its prevalence in a wide array of biologically active compounds and functional materials.[1][2] From kinase inhibitors in oncology to agrochemicals, the strategic placement of an amino group on the pyrazole ring imparts a unique chemical personality, opening avenues for diverse and complex molecular architectures.[2] The reactivity of this amino group, however, is not considered in isolation. It is intricately modulated by the electronic landscape of the pyrazole ring itself, a five-membered heterocycle with two adjacent nitrogen atoms. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the chemical reactivity of the exocyclic amino group on the pyrazole core. We will dissect the fundamental principles governing its behavior, from its inherent nucleophilicity to its role as a directing group, providing not just protocols, but the causal logic behind experimental choices and outcomes.
Chapter 1: Electronic Structure and Competing Nucleophilic Sites
To comprehend the reactivity of the aminopyrazole, one must first appreciate the electronic interplay within the molecule. The pyrazole ring is an electron-rich aromatic system. The introduction of an amino group, a powerful electron-donating group, further enhances the electron density of the ring system through resonance.[3] This activation, however, also creates a molecule with multiple potential points of reaction for electrophiles.
Aminopyrazoles possess at least three primary nucleophilic centers:
-
The Exocyclic Amino Group (e.g., 5-NH₂): Typically the most nucleophilic site due to the high localization of the nitrogen lone pair.[4]
-
The Endocyclic Ring Nitrogen (N-1): The sp²-hybridized nitrogen of the pyrazole ring is also a potent nucleophilic center.
-
The Ring Carbon at C-4: The resonance contribution from the amino group significantly increases the electron density and nucleophilicity of the C-4 position, rendering it susceptible to attack by certain electrophiles.[5][6]
The general order of nucleophilicity for a typical 5-aminopyrazole is: Exocyclic 5-NH₂ > Endocyclic N-1 > Ring C-4 .[4] This hierarchy is fundamental to understanding the regioselectivity of many reactions. Substituents on the pyrazole ring or the amino group itself can modulate this order, but it serves as a crucial baseline for predicting chemical behavior.
Chapter 2: Direct Reactions at the Amino Group Nitrogen
The high nucleophilicity of the exocyclic amino group makes it the primary site of reaction for a variety of electrophiles, particularly acylating agents and diazotizing agents.
N-Acylation
N-acylation is a robust and high-yielding transformation for aminopyrazoles, allowing for the introduction of amide, carbamate, and urea functionalities. This reaction proceeds via the classical nucleophilic attack of the amino group onto the carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). The choice of reaction conditions is critical for achieving high selectivity, especially to avoid competing acylation at the N-1 position. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is common to scavenge the acid byproduct.
Table 1: Representative Conditions for N-Acylation of Aminopyrazoles
| Substrate | Acylating Agent | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Phenyl-5-aminopyrazole | Benzoyl Chloride | Pyridine | RT | >90 | [7] |
| 3-Aminopyrazole | Acetic Anhydride | Acetic Acid | Reflux | 85-95 | [8] |
| 5-Aminopyrazole | 3,5-Dinitrobenzoyl chloride | Toluene / TEA | Reflux | 68 | [9] |
This protocol, adapted from a study on highly selective acylating agents derived from pyrazolones, demonstrates the principle of selective acylation of a primary amine in the presence of other nucleophiles.[7]
-
Preparation: To a stirred solution of the amine substrate (1.0 mmol) in dichloromethane (DCM, 8 mL), add a solution of the 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one acylating agent (1.0 mmol) in DCM (10 mL) dropwise over 20 minutes at 20 °C.
-
Reaction: Allow the resulting reaction mixture to stir at 20 °C for 30 minutes.
-
Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the acylating agent.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the N-acylated product.
N-Alkylation
Direct N-alkylation of the exocyclic amino group is significantly more challenging than N-acylation. The primary obstacle is the competing and often favored N-alkylation at the endocyclic N-1 position of the pyrazole ring.[10][11] The relative acidity of the N-1 proton makes it susceptible to deprotonation by base, generating a highly nucleophilic pyrazolate anion that readily reacts with alkylating agents. Regioselectivity is a major challenge, often resulting in mixtures of N1 and N2 alkylated isomers on the ring itself.[10] Achieving selective alkylation on the exocyclic amine typically requires protecting the ring nitrogens, a strategy that adds steps and complexity to a synthetic route. For this reason, direct exocyclic N-alkylation is less common, and alternative strategies like reductive amination are often employed to install alkyl groups on the amino function.
Diazotization and Subsequent Transformations
One of the most powerful transformations of the aromatic amino group is diazotization, and aminopyrazoles are no exception.[8] Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), converts the amino group into a pyrazolediazonium salt.[12][13] These diazonium salts are highly valuable synthetic intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles, many of which are catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.
This protocol is based on the diazotization of aminonitropyrazoles.[12]
-
Preparation: Suspend 3(5)-amino-4-nitropyrazole (1.0 eq) in concentrated hydrochloric acid at 0-5 °C in an ice-water bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the suspension while maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by the disappearance of the starting material.
-
Subsequent Reaction (e.g., Sandmeyer): To this cold solution of the diazonium salt, add a solution of copper(I) chloride (CuCl) in concentrated HCl. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Isolation: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by chromatography.
Chapter 3: The Amino Group in Ring Functionalization
While direct reactions on the amino nitrogen are important, the group's electronic influence on the pyrazole ring is arguably more significant for molecular diversification. The electron-donating nature of the NH₂ group activates the ring, facilitating reactions that would be difficult on an unsubstituted pyrazole. This is most powerfully demonstrated in transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C and C-N bonds. For aminopyrazoles, the most relevant applications are the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are not performed on the amino group itself but on a halogenated aminopyrazole. The amino group plays a critical role as an activating and directing substituent, making the substrate amenable to the catalytic cycle.
The Suzuki-Miyaura reaction of halogenated aminopyrazoles with boronic acids or esters is a highly efficient method for introducing aryl, heteroaryl, or vinyl substituents.[14][15] Studies have shown that bromo- and chloro-aminopyrazoles are often superior substrates to their iodo counterparts, as they show a reduced tendency for a common side reaction: dehalogenation.[14][16]
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-3-aminopyrazole with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C / 18h | 65 | [14] |
| XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 135 °C / 20min (µW) | 78 | [14][17] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 °C / 12h | 72 | [18] |
This optimized microwave-assisted protocol is adapted from Jedinak et al.[14][17]
-
Setup: To a microwave reactor vial, add 4-bromo-3-amino-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst XPhos Pd G2 (1-2 mol%).
-
Solvent: Add a mixture of ethanol and water (e.g., 3:1 ratio, 4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 135 °C for 20-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Chapter 4: The Aminopyrazole as a Bidentate Nucleophile in Cyclocondensation
The presence of multiple nucleophilic sites allows aminopyrazoles to act as versatile building blocks for the synthesis of fused heterocyclic systems. In these cyclocondensation reactions, the exocyclic amino group and a ring nitrogen (or carbon) act in concert as a bidentate nucleophile, reacting with a bidentate electrophile to form a new ring. This is a powerful strategy for rapidly building molecular complexity.
For example, 3-aminopyrazoles react with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines.[19] In this case, the reaction is believed to initiate at the more nucleophilic exocyclic amino group, followed by cyclization involving the N-1 ring nitrogen. Conversely, 5-aminopyrazoles can react with similar electrophiles to yield pyrazolo[3,4-b]pyridines, where the reaction involves the 5-amino group and the C-4 carbon.[4][20] The regiochemical outcome is a direct consequence of the inherent reactivity patterns discussed in Chapter 1.
This general procedure is based on the reaction of 5-aminopyrazoles with β-diketones.[4]
-
Mixing: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approx. 120 °C) for 4-8 hours.
-
Monitoring: Track the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water. A precipitate will form.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure fused heterocyclic product.
Conclusion
The amino group on a pyrazole ring is a versatile and powerful functional group whose reactivity extends far beyond that of a simple amine. Its high nucleophilicity allows for direct derivatization through acylation and diazotization, providing access to a vast chemical space. Simultaneously, its profound electronic influence activates the pyrazole core, enabling modern synthetic transformations like palladium-catalyzed cross-coupling reactions. Finally, its participation in concert with other nucleophilic centers in the molecule establishes the aminopyrazole as a privileged building block for the construction of complex, fused heterocyclic systems of immense interest in drug discovery. A thorough understanding of the delicate balance between these competing reactivities is essential for any scientist seeking to harness the full synthetic potential of this remarkable scaffold.
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
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Scheme 21. One-pot diazotization reaction carried out on... ResearchGate. Available at: [Link]
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The amino group substituted on the pyrazole activates the ring by giving electrons. ResearchGate. Available at: [Link]
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SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse. Available at: [Link]
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Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Kliachyna, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Fayed, E. A., et al. (2021). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
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Hu, D., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Szcześniak, P., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in drug discovery for its metabolic stability and versatile biological activity.[1][2] Compounds bearing this moiety have demonstrated efficacy against a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4] This guide focuses on a specific pyrazole derivative, 3-(3-chlorophenyl)-1H-pyrazol-5-amine, a compound noted for its utility as a synthetic intermediate in the development of anti-inflammatory and analgesic agents.[5][6] While its therapeutic potential is suggested, the precise biological targets remain to be fully elucidated. This document provides a comprehensive, multi-pronged strategy for the identification and validation of the biological targets of this compound, designed for researchers and professionals in drug development. Our approach integrates computational prediction with robust biochemical and cellular validation methodologies, ensuring a high degree of scientific rigor and confidence in the identified targets.
Introduction: The Pyrazole Scaffold and the Quest for Specificity
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in numerous FDA-approved drugs.[7] Its prevalence stems from its ability to engage in various biological interactions, acting as both a hydrogen bond donor and acceptor, and serving as a bioisostere for other aromatic systems to enhance physicochemical properties.[7] The diverse pharmacological profiles of pyrazole derivatives, from potent kinase inhibitors to modulators of ion channels, underscore the importance of this chemical class.[8][9]
The subject of this guide, this compound (Figure 1), is a commercially available compound with potential applications in pharmaceutical development. The presence of the 3-aminopyrazole moiety is particularly noteworthy, as it is a key pharmacophore in several known kinase inhibitors, including the Aurora kinase inhibitor Tozasertib.[10] This structural feature strongly suggests that protein kinases are a probable class of targets for this compound. However, a comprehensive and unbiased approach is crucial to uncover both anticipated and novel biological interactions.
This guide will delineate a systematic workflow for target identification, commencing with in silico predictions to generate hypotheses, followed by in vitro biochemical screening for initial validation, and culminating in in-cell target engagement assays to confirm physiological relevance.
Figure 1: Chemical Structure of this compound
A Multi-Pronged Approach to Target Identification: From Prediction to Validation
A robust target identification strategy should not rely on a single methodology but rather integrate complementary techniques to build a compelling case for a drug-target interaction.[11] Our proposed workflow (Figure 2) is designed to systematically narrow down the potential targets of this compound, moving from broad, computational predictions to specific, cell-based validation.
Figure 2: A systematic workflow for the identification and validation of biological targets.
Phase 1: In Silico Target Prediction – Generating Actionable Hypotheses
The initial step in our target identification cascade is the use of computational tools to predict potential biological targets.[12] These methods leverage vast chemogenomic databases to correlate the chemical structure of a query molecule with known ligand-target interactions.[13] This approach is cost-effective and rapidly generates a ranked list of potential targets, guiding subsequent experimental work.
Rationale and Recommended Tools
Given that the pyrazole scaffold is a known "privileged" structure, we can anticipate a range of potential targets.[1] However, to avoid bias, a combination of ligand-based and structure-based (if applicable) prediction methods is recommended.
-
SwissTargetPrediction: This web-based tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[14] It provides a ranked list of targets, categorized by protein class.
-
TargetHunter: This platform employs a novel algorithm, "Targets Associated with its MOst SImilar Counterparts," to explore the ChEMBL database and predict biological targets.[13]
Expected Outcomes
Based on the prevalence of the 3-aminopyrazole moiety in known kinase inhibitors, it is highly probable that protein kinases will feature prominently in the in silico predictions.[10][15] Other potential target classes that may be identified include G-protein coupled receptors (GPCRs), ion channels, and various metabolic enzymes. The output from these tools will be a prioritized list of protein targets for subsequent experimental validation.
Phase 2: In Vitro Biochemical Validation – Identifying Direct Interactions
With a set of computationally-derived hypotheses, the next phase involves direct biochemical interrogation to identify bona fide binding partners of this compound. This is a critical step to move from prediction to empirical evidence.
Kinome Profiling
Given the strong likelihood of kinase inhibition, a broad-panel kinome screen is a logical and high-yield starting point. Several commercial services offer comprehensive kinase profiling against hundreds of human kinases.[16][17][18][19]
Table 1: Representative Kinase Profiling Platforms
| Platform | Assay Principle | Throughput | Key Advantages |
| ADP-Glo™ Kinase Assay | Luminescence-based detection of ADP production | High | High sensitivity, broad kinase coverage |
| Mobility Shift Assay (MSA) | Microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates | High | Direct measurement of substrate conversion |
| KinSight™ (AssayQuant) | Continuous, real-time monitoring of kinase activity | Medium to High | Provides kinetic data, identifies time-dependent inhibition[16] |
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) against a panel of kinases.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A pre-defined inhibition threshold (e.g., >50% or >70%) is used to identify initial "hits."
Affinity Chromatography (Chemoproteomics)
To cast a wider, unbiased net, affinity chromatography coupled with mass spectrometry (chemoproteomics) is an invaluable tool.[20][21] This technique involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.[22]
Figure 3: Workflow for identifying protein targets using affinity chromatography.
For a more robust approach that can capture transient or weak interactions, photo-affinity labeling is recommended.[23]
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a photo-reactive group (e.g., a diazirine) and a biotin tag for purification.
-
Cellular Incubation: Treat live cells or cell lysate with the photo-affinity probe.
-
UV Crosslinking: Expose the samples to UV light to covalently link the probe to its binding partners.
-
Lysis and Enrichment: Lyse the cells and enrich for biotinylated proteins using streptavidin-coated beads.
-
Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry.
Hit Validation: Dose-Response and Direct Binding
Proteins identified through either kinome profiling or affinity chromatography must be validated.
-
IC50 Determination: For enzyme hits (e.g., kinases), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct physical interaction between the compound and a purified target protein, and to determine binding affinity (KD).
Phase 3: In-Cell Target Engagement – Confirming Physiological Relevance
The ultimate validation of a drug target is demonstrating that the compound engages with it in a live-cell context.[24] This phase addresses the complexities of the cellular environment, including membrane permeability, intracellular concentrations, and potential off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[25][26] The principle is that ligand binding stabilizes a target protein against thermal denaturation.[27]
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The Ascendance of a Privileged Scaffold: A Technical Guide to 3-(3-chlorophenyl)-1H-pyrazol-5-amine in Modern Medicinal Chemistry
Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery
In the intricate landscape of drug discovery, the concept of "privileged scaffolds" represents a cornerstone of efficient and successful lead generation.[1] These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity.[1] The strategic advantage of employing such scaffolds is twofold: they provide a robust starting point for the synthesis of compound libraries with a higher probability of biological activity, and they often possess favorable pharmacokinetic properties, accelerating the journey from hit to lead. The pyrazole nucleus is a prominent example of such a privileged structure, with numerous approved drugs featuring this five-membered heterocycle.[2][3] This guide delves into a specific, highly versatile pyrazole derivative: 3-(3-chlorophenyl)-1H-pyrazol-5-amine . We will explore its synthesis, its derivatization into potent kinase inhibitors, and the underlying principles that establish it as a valuable core in contemporary medicinal chemistry.[4][5]
The Core Scaffold: Physicochemical Properties and Synthetic Strategy
The this compound scaffold possesses a unique combination of structural features that contribute to its privileged status. The pyrazole ring itself is a bioisostere of other aromatic systems and can engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. The 5-amino group provides a crucial handle for further functionalization, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic parameters. The 3-(3-chlorophenyl) moiety offers a lipophilic anchor that can occupy hydrophobic pockets within a target protein, while the chlorine atom can participate in halogen bonding, a recently appreciated interaction in drug design.
Workflow for the Synthesis of the Core Scaffold
The synthesis of this compound is most efficiently achieved through the condensation of a β-ketonitrile with hydrazine hydrate. This classical approach provides a reliable and scalable route to the desired aminopyrazole.
Caption: Synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3-Chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into ice-cold water and stir to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The acidic catalyst facilitates the initial condensation and the subsequent cyclization step.
Application as a Privileged Scaffold: Development of Kinase Inhibitors
The this compound scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, particularly in the realm of oncology.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The aminopyrazole core can be strategically derivatized to target the ATP-binding site of various kinases.
Case Study: Acyl Derivatives as Potential Anticancer Agents
Building upon the core scaffold, acylation of the 5-amino group is a common and effective strategy to introduce functionalities that can interact with key residues in the kinase active site. For instance, the synthesis of N-(3-(3-chlorophenyl)-1H-pyrazol-5-yl)amides has been explored for their potential as anticancer agents.
Workflow for the Synthesis of an Acyl Derivative
Caption: Synthesis of an acyl derivative of the core scaffold.
Experimental Protocol: Synthesis of a Representative N-Acyl Derivative
Materials:
-
This compound
-
3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
Rationale: The pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards product formation. The workup procedure is designed to remove unreacted starting materials and byproducts.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives based on the 3-aryl-1H-pyrazol-5-amine scaffold have demonstrated significant inhibitory activity against various cancer-relevant kinases. For example, a similar derivative, -methanone, has shown promising anticancer potential, reported to be more potent than the standard drug doxorubicin in certain assays.[1]
| Compound | Target | IC50 (µM) | Cell Line |
| Representative Acyl Derivative | Anticancer | Potentially sub-micromolar | Various cancer cell lines |
Structure-Activity Relationship Insights:
-
The nature of the acyl group significantly influences potency and selectivity. Aromatic and heteroaromatic acyl groups can form additional interactions within the kinase active site.
-
The substitution pattern on the 3-phenyl ring of the pyrazole core can be modified to fine-tune lipophilicity and target engagement.
-
The N1 position of the pyrazole ring is another site for potential modification to modulate the physicochemical properties of the molecule.
Target Signaling Pathway: c-Met Kinase
Many pyrazole-based inhibitors target the c-Met signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in tumor growth, invasion, and metastasis.
Caption: Simplified c-Met signaling pathway and the point of intervention.
Conclusion and Future Perspectives
The this compound scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility, coupled with its versatile functionalization potential, makes it an invaluable starting point for the discovery of novel therapeutics. The demonstrated success of its derivatives as kinase inhibitors underscores the promise of this core in addressing the ongoing challenges in oncology and beyond. Future explorations will likely focus on expanding the diversity of substituents at the 5-amino and N1 positions, as well as exploring alternative aryl groups at the 3-position, to generate novel inhibitors with enhanced potency, selectivity, and drug-like properties. The continued investigation of this privileged scaffold is poised to deliver the next generation of targeted therapies.
References
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Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]
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Stability and degradation pathways of aminopyrazole compounds
An In-depth Technical Guide to the Stability and Degradation Pathways of Aminopyrazole Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a range of applications, including kinase inhibitors and anti-inflammatory drugs.[1][2] The inherent stability of a drug candidate and the profile of its degradation products are critical parameters that dictate its development trajectory, shelf-life, and safety profile. This technical guide provides a comprehensive exploration of the chemical and metabolic degradation pathways of aminopyrazole compounds. It offers field-proven insights into the design and execution of stability studies, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and advancement of aminopyrazole-based molecules.
Introduction: The Aminopyrazole Core in Drug Discovery
Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an amino substituent. The position of the amino group (3-amino, 4-amino, or 5-amino) significantly influences the molecule's electronic properties, reactivity, and biological activity.[3][4] This structural versatility has made them a cornerstone in the design of targeted therapies.[5] However, the reactivity of the pyrazole ring and the amino group can also predispose these compounds to various degradation pathways. Understanding these liabilities early in the drug discovery process is paramount for mitigating risks and designing stable, safe, and effective medicines. Forced degradation studies are an indispensable tool in this process, helping to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods.[6]
Chemical Stability and Degradation Pathways
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is its capacity to resist chemical change under various environmental conditions. For aminopyrazole compounds, the primary chemical degradation routes include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Hydrolysis, the cleavage of a chemical bond by reaction with water, is a major degradation pathway, particularly for aminopyrazole derivatives containing hydrolyzable functional groups such as esters or amides.
Causality and Mechanistic Insights: The stability of aminopyrazoles to hydrolysis is highly pH-dependent. Ester-containing pyrazole derivatives, for instance, have been shown to degrade rapidly in basic conditions (pH 8), with half-lives as short as 1-2 hours.[7][8] The degradation often proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylic acid and the corresponding pyrazol-ol. The electron-rich nature of the pyrazole ring can influence the lability of adjacent functional groups.
The general pathway for base-catalyzed hydrolysis of a pyrazole ester is depicted below.
Caption: General mechanism of base-catalyzed ester hydrolysis.
Oxidative Degradation
Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents, potentially leading to a variety of degradants. The aminopyrazole core itself can be susceptible to oxidation.
Causality and Mechanistic Insights: The amino group is often the primary site of oxidation. Depending on the reaction conditions and the substitution pattern on the pyrazole ring, oxidation can lead to the formation of azo dimers (N-N coupling) or even oxidative ring-opening.[9][10] The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies is designed to simulate oxidative stress.[11] In some cases, electrooxidation has been shown to convert aminopyrazoles into their corresponding azopyrazoles.[12] This suggests that single-electron transfer processes can initiate the degradation cascade. Furthermore, metabolic bioactivation, an enzymatic form of oxidation, can generate reactive electrophilic species from the aminopyrazole motif, which poses a toxicological risk.[13][14]
Caption: Oxidative N-N coupling pathway of aminopyrazoles.
Photolytic Degradation
Photodegradation is the degradation of a molecule caused by exposure to light, typically in the UV or visible spectrum. It is a critical parameter for drugs that may be exposed to light during manufacturing, storage, or administration.
Causality and Mechanistic Insights: Molecules with chromophores that absorb light in the solar spectrum are susceptible to photolytic degradation. The pyrazole ring system is aromatic and absorbs UV light, making it a potential chromophore. Upon absorbing a photon, the molecule is promoted to an excited state, from which it can undergo various reactions such as cleavage, rearrangement, or reaction with oxygen to form photo-oxidation products.[15][16] For heterocyclic compounds, photodegradation can sometimes lead to complex rearrangements or ring cleavage.[17] The International Council for Harmonisation (ICH) Q1B guideline provides a systematic approach to photostability testing.[18]
Metabolic Stability and Bioactivation
For a drug to be successful, it must not only be chemically stable but also possess a suitable metabolic profile. This involves resisting rapid metabolism by enzymes (metabolic stability) and avoiding conversion into toxic reactive metabolites (bioactivation).
Causality and Mechanistic Insights: The aminopyrazole moiety has been identified as a potential "structural alert," meaning it may be susceptible to metabolic bioactivation.[13][14] This process typically occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. Oxidation of the aminopyrazole can lead to the formation of highly reactive electrophilic intermediates. These intermediates can covalently bind to nucleophilic macromolecules like proteins and DNA, which is a leading mechanism of drug-induced toxicity.[13] Assessing this liability involves in-vitro experiments using liver microsomes and trapping agents, such as glutathione (GSH), to capture and identify the reactive species.[14]
Methodologies for Stability Assessment
A robust and systematic approach to stability testing is essential. This involves conducting forced degradation studies to understand chemical liabilities and in-vitro metabolic assays to assess biotransformation.
Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[19] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] The goal is typically to achieve 10-20% degradation of the parent compound to ensure that secondary degradation is minimized and a representative profile of primary degradants is obtained.[20]
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Setting | Duration | Rationale |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Up to 7 days | To assess stability in acidic environments (e.g., stomach).[18] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Up to 7 days | To assess stability in basic environments (e.g., intestine).[18] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Up to 24 hours | To simulate oxidative stress from atmospheric oxygen or biological sources.[6] |
| Thermal Stress | Dry Heat | 60°C - 80°C | Up to 7 days | To evaluate the impact of elevated temperatures during processing or storage.[6] |
| Photostability | ICH-compliant light source | 1.2 million lux hours (visible) & 200 watt hours/m² (UVA) | Variable | To assess degradation upon exposure to light.[18] |
Experimental Protocol: Forced Degradation of an Aminopyrazole Compound
This protocol outlines a self-validating system for assessing the stability of an aminopyrazole API. The cornerstone of this system is a pre-developed, stability-indicating analytical method (e.g., UPLC-UV/MS) that can resolve the parent compound from all significant degradation products.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the aminopyrazole compound in a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent is critical; it must fully dissolve the compound without causing degradation on its own.
-
-
Execution of Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature in the dark.
-
Thermal Degradation: Transfer the solid API to a vial and place it in an oven at 80°C. Also, place a vial of the stock solution at 60°C.
-
Photodegradation: Expose both solid API and the stock solution to light in a validated photostability chamber according to ICH Q1B guidelines. A dark control sample must be run in parallel.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of the corresponding solvent (e.g., water for hydrolysis) and store it at 4°C in the dark.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours, and 7 days). The frequency should be adjusted based on the compound's lability.
-
-
Sample Quenching and Preparation:
-
Crucial Step: Immediately halt the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples (including the control) to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL) using the mobile phase.
-
-
Analysis and Data Interpretation:
-
Analyze all samples using the validated stability-indicating UPLC-UV/MS method.
-
System Validation: For each analysis, confirm the peak purity of the parent compound using a Diode Array Detector (DAD) or equivalent.
-
Calculate the percentage degradation.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is commensurate with the increase in degradant peak areas. A mass balance of 95-105% provides confidence that all major degradants are being detected.
-
Use the MS and MS/MS data to propose structures for the observed degradation products.[21]
-
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Safety and handling precautions for 3-(3-chlorophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Safe Handling of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, a heterocyclic amine of interest in pharmaceutical research and development. As a member of the pyrazole class of compounds, which are known for a wide range of biological activities, this molecule requires careful management in a laboratory setting.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and protocols to ensure personnel safety and experimental integrity.
Section 1: Hazard Identification and Toxicological Profile
Understanding the intrinsic hazards of a compound is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed by analyzing data from structurally similar aromatic amines and pyrazole derivatives.
The primary hazards are associated with its classification as an aromatic amine, which can be moderately toxic, and its potential to cause irritation.[2] Safety Data Sheets (SDS) for analogous compounds, such as 3-(4-chlorophenyl)-1H-pyrazol-5-amine, consistently identify several key risks.[3][4]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[3][4][6] |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage | GHS07 (Exclamation Mark)[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[3][6] |
Toxicological Insights:
-
Oral Toxicity: The "Harmful if swallowed" classification necessitates stringent controls to prevent ingestion.[7] This includes prohibiting eating, drinking, and smoking in laboratory areas and using dedicated, clearly labeled equipment.[3][8]
-
Dermal and Ocular Irritation: As a solid, the compound presents a risk as a fine powder or dust, which can cause significant irritation upon contact with skin or eyes.[9][10] The causality stems from the chemical reactivity of the amine and phenyl groups with biological tissues. Prolonged or repeated exposure should be avoided.
-
Respiratory Irritation: Fine particulates can be easily inhaled, leading to irritation of the respiratory tract.[6][10] This underpins the critical need for appropriate engineering controls, such as chemical fume hoods or ventilated balance enclosures.
Section 2: Engineering Controls and Risk Mitigation
The hierarchy of controls prioritizes engineering solutions to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.
-
Primary Engineering Control: All manipulations of solid this compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a powder containment hood. This ensures that any airborne particles are captured at the source.
-
Ventilation: General laboratory ventilation should be maintained to ensure 10-12 air changes per hour, preventing the accumulation of chemical vapors or dust in the ambient environment.[8]
-
Designated Work Areas: Establish a designated area for working with this compound. This area should be clearly marked, and access should be limited to trained personnel. This practice minimizes the potential for cross-contamination of other laboratory spaces.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[8][11] Regular functionality checks of this equipment are mandatory.
Section 3: Standard Operating Protocol for Handling
A self-validating protocol ensures that safety is integrated into the experimental workflow. The following step-by-step methodology is recommended for handling this compound.
Protocol 3.1: Weighing and Solution Preparation
-
Preparation: Before retrieving the compound from storage, ensure the designated chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary glassware, utensils, and solvent.
-
PPE Donning: Don appropriate PPE as detailed in Section 4. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Compound Transfer: Place the stock container of this compound, a tared weigh boat or vial, and a spatula inside the fume hood.
-
Weighing: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create dust. Close the stock container immediately after dispensing.
-
Solution Preparation: Place the weigh boat containing the compound into the vessel intended for dissolution. Using a wash bottle with the appropriate solvent, carefully rinse the weigh boat to ensure a complete quantitative transfer. Add the remaining solvent to reach the desired concentration.
-
Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol or isopropanol). Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[10] Immediately wash hands thoroughly with soap and water.[9][10]
Workflow for Safe Handling of this compound
Caption: Workflow from preparation to cleanup for handling the compound.
Section 4: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. For this compound, the following are mandatory:
-
Eye and Face Protection: Use chemical safety goggles with side shields that conform to EU standard EN166 or NIOSH standards in the US.[9][10] A face shield may be required for procedures with a higher risk of splashing.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[9] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately and wash hands.[9]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a respirator with an appropriate particulate filter (P95 or P100) should be used.[10] All respirator use must comply with a formal respiratory protection program.
Section 5: Storage, Spills, and Waste Disposal
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The container must be kept tightly closed to prevent absorption of moisture.[12] It should be stored in a locked cabinet or area accessible only to authorized personnel.[3][9]
-
Spill Response: In the event of a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow institutional emergency procedures.
-
-
Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[3][12] Do not allow the product to enter drains.[9][10]
Section 6: Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately.[9][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][12]
-
Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][12] Seek medical attention if irritation develops or persists.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[9]
Emergency Response Decision Flowchart
Caption: Decision-making process following an exposure event.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-1H-Pyrazol-5-Amines
Abstract
The 3-aryl-1H-pyrazol-5-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey from a heterocyclic curiosity to the backbone of an FDA-approved drug is a testament to its remarkable synthetic versatility and rich pharmacological potential. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and evolution of this critical chemotype. We will explore the foundational synthetic strategies, delve into the structure-activity relationships that have guided its development, and culminate with its modern-day success, exemplified by the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.
A Historical Perspective: From Knorr's Pyrazoles to a Modern Pharmacophore
The story of the pyrazole ring begins in 1883 with German chemist Ludwig Knorr's landmark synthesis of a five-membered aromatic ring containing two adjacent nitrogen atoms.[1][2] This foundational work, known as the Knorr pyrazole synthesis, initially involved the condensation of 1,3-dicarbonyl compounds with hydrazines and laid the groundwork for the entire field of pyrazole chemistry.[3]
While pyrazoles were explored for various applications, including dyes, the specific subclass of 3-aryl-1H-pyrazol-5-amines gained significant traction in the 20th century as chemists began to appreciate the synthetic accessibility and the unique electronic properties conferred by the amino group at the 5-position. This group acts as a potent hydrogen bond donor and a site for further functionalization, making the scaffold an ideal starting point for engaging with biological targets. The past few decades have seen an explosion of interest, cementing the 3-aryl-1H-pyrazol-5-amine as a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][4]
Synthetic Strategies: Building the Core
The construction of the 3-aryl-1H-pyrazol-5-amine scaffold is primarily dominated by a highly reliable and versatile classical method, complemented by modern innovations that offer alternative pathways and increased molecular diversity.
The Cornerstone Synthesis: Condensation of β-Ketonitriles with Hydrazines
The most prevalent and historically significant method for synthesizing 3-aryl-1H-pyrazol-5-amines is the cyclocondensation reaction between an aryl-substituted β-ketonitrile and a hydrazine derivative.[3] This method is robust, generally high-yielding, and allows for extensive variation at multiple positions of the final molecule.
Causality of the Experimental Design: The choice of a β-ketonitrile is critical. The ketone provides a reactive electrophilic center for the initial attack by the hydrazine, while the nitrile group serves as the second electrophile for the intramolecular cyclization, ultimately forming the stable, aromatic pyrazole ring and liberating the C5-amino group.
Self-Validating Protocol: The reaction progress can be easily monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials and the appearance of the higher polarity aminopyrazole product. The final product's structure is readily confirmed by standard spectroscopic methods (NMR, IR, and MS).
Detailed Experimental Protocol (General):
-
Reaction Setup: To a solution of the 3-oxo-3-arylpropanenitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the desired hydrazine hydrate or hydrazine salt (1.1 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The optimal temperature and reaction time (ranging from a few hours to overnight) are dependent on the specific reactivity of the substrates. For less reactive partners, a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the initial hydrazone formation.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude residue is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-aryl-1H-pyrazol-5-amine.
Mechanistic Pathway: The reaction proceeds through a well-established two-step sequence:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. Subsequent tautomerization yields the aromatic 3-aryl-1H-pyrazol-5-amine.
Modern Synthetic Innovations
While the classical approach remains a workhorse, modern organic synthesis has introduced new strategies to access this valuable scaffold, often with improved efficiency or novel substitution patterns.
-
Multicomponent Reactions (MCRs): Several MCRs have been developed that allow for the one-pot synthesis of highly functionalized 3-aryl-1H-pyrazol-5-amines from simple, readily available starting materials. For instance, a three-component reaction of an aryl ketone, malononitrile, and hydrazine can directly yield the target scaffold, offering significant advantages in terms of step economy and operational simplicity.[5]
-
Palladium-Catalyzed Cross-Coupling: For late-stage functionalization or construction of complex derivatives, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can be employed. This allows for the coupling of a pre-formed bromo-pyrazole with various amines or the coupling of a bromo-aryl precursor with an aminopyrazole.[6][7]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the classical condensation reaction, often reducing reaction times from hours to minutes and improving yields.[2][8]
Medicinal Chemistry and Drug Development
The 3-aryl-1H-pyrazol-5-amine scaffold is a privileged structure due to its ability to form key interactions with biological targets, particularly protein kinases. The pyrazole ring itself is a bioisostere of a phenyl ring but with improved physicochemical properties, such as lower lipophilicity and better solubility.[9] The N1-H acts as a hydrogen bond donor, the N2 lone pair acts as a hydrogen bond acceptor, and the C5-amino group provides an additional crucial hydrogen bond donor vector. This trifecta of interaction points allows for high-affinity binding in ATP-binding pockets of kinases.
Pirtobrutinib: A Clinical Success Story
The culmination of decades of research into pyrazole-based kinase inhibitors is exemplified by the recent FDA approval of Pirtobrutinib (Jaypirca™) .[10] Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL).[11]
-
Structure: Pirtobrutinib features a central 3-aryl-1H-pyrazol-5-amine core. The pyrazole N1 is substituted with a chiral trifluoropropanyl group, the C3 position bears a 4-(aminomethyl)phenyl group, and the C5-amino group is acylated.[11]
-
Mechanism of Action: BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, which is essential for B-cell proliferation and survival.[12] Unlike first-generation covalent BTK inhibitors (e.g., ibrutinib) that form a permanent bond with a cysteine residue (Cys481) in the active site, Pirtobrutinib binds reversibly. This non-covalent binding mode allows it to inhibit both wild-type BTK and BTK harboring the C481 mutations that confer resistance to covalent inhibitors.[13]
The approval of Pirtobrutinib validates the 3-aryl-1H-pyrazol-5-amine scaffold as a clinically and commercially relevant pharmacophore and serves as a powerful case study for drug development professionals.
Structure-Activity Relationship (SAR) Insights
Extensive research has elucidated key SAR trends for this scaffold, particularly in the context of kinase inhibition. The following table summarizes general findings from various studies.
| Position of Modification | Structural Change | Impact on Biological Activity (Generally Observed) | Rationale / Key Interactions |
| Pyrazole N1 | Substitution with alkyl or aryl groups | Often crucial for potency and selectivity. Can occupy a hydrophobic pocket. | Fills the "ribose pocket" of the ATP binding site. Can be tailored to achieve selectivity over other kinases. |
| Aryl Ring at C3 | Introduction of substituents (e.g., -Cl, -F, -OCH3) | Modulates potency and pharmacokinetic properties. | Can form interactions with the "gatekeeper" residue or solvent-exposed regions. Influences solubility and metabolic stability. |
| Pyrazole C4 | Substitution (e.g., halogen, small alkyl) | Can enhance potency and fine-tune electronic properties. | Can occupy small voids in the active site or influence the pKa of the pyrazole ring. |
| Amino Group at C5 | Acylation or formation of ureas/sulfonamides | Often required for potent activity. | The N-H of the amide/urea forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. |
This table represents a generalized summary based on multiple kinase inhibitor studies. Specific SAR will vary depending on the target kinase.[4][13]
Physicochemical and Drug-like Properties
From a drug discovery perspective, the 3-aryl-1H-pyrazol-5-amine scaffold possesses several advantageous properties:
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can contribute to a more favorable pharmacokinetic profile compared to other heterocyclic systems.[11]
-
Tunable Solubility: While the core can be lipophilic, the presence of two nitrogen atoms and the C5-amino group provides handles for introducing polar substituents to fine-tune aqueous solubility.
-
pKa: The pyrazole ring is weakly basic. The exact pKa is highly dependent on the substituents, which allows for modulation of the ionization state at physiological pH, impacting cell permeability and target engagement.
Case Study: Inhibition of the JNK Signaling Pathway
Many 3-aryl-1H-pyrazol-5-amine derivatives have been developed as potent and selective inhibitors of c-Jun N-terminal Kinase (JNK), a key player in cellular responses to stress, inflammation, and apoptosis.[13][14] Targeting JNK, particularly the brain-specific JNK3 isoform, is a therapeutic strategy for neurodegenerative diseases.
The diagram below illustrates the canonical JNK signaling cascade. A JNK inhibitor based on the 3-aryl-1H-pyrazol-5-amine scaffold would act at the level of JNK, preventing the phosphorylation of its downstream substrates like c-Jun.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine via Cyclocondensation
Abstract: This document provides a detailed protocol for the synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved through a robust and efficient cyclocondensation reaction between 3-(3-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its broad spectrum of biological activities.[1][2] Its derivatives are central to numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antiviral, and analgesic agents.[3][4] Among the various substituted pyrazoles, aminopyrazoles (APs) represent a particularly versatile and valuable framework in drug discovery.[3][5] The amino group serves as a crucial functional handle for further molecular elaboration, enabling the construction of complex, fused heterocyclic systems and diverse compound libraries.[1][6]
Specifically, 5-aminopyrazoles are pivotal starting materials for synthesizing a multitude of bioactive compounds, including kinase inhibitors and antibacterial agents.[3][6] The target molecule of this protocol, this compound, combines the established pharmacophore of the aminopyrazole ring with a substituted aryl group, making it a highly valuable intermediate for developing novel therapeutic agents, such as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[7] This guide details a reliable method for its synthesis, empowering researchers to access this important chemical entity.
Reaction Principle and Mechanism
The synthesis of the pyrazole ring is most classically achieved through the cyclocondensation of a 1,3-dielectrophilic compound with hydrazine.[4][8] This specific protocol employs a variation of the Knorr pyrazole synthesis, which utilizes a β-ketonitrile, 3-(3-chlorophenyl)-3-oxopropanenitrile, as the three-carbon (C3) building block and hydrazine as the two-nitrogen (N2) unit.[8][9][10]
The reaction proceeds through a well-established mechanism:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic carbonyl carbon of the β-ketonitrile.
-
Dehydration and Hydrazone Formation: This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.
-
Tautomerization: The resulting five-membered ring intermediate undergoes tautomerization to establish aromaticity, yielding the final, stable this compound product.
This regioselective process is highly efficient, driven by the formation of the thermodynamically stable aromatic pyrazole ring.[11][12]
Safety and Handling Precautions
Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment should be completed before beginning any experimental work.
-
Hydrazine Hydrate (N₂H₄·H₂O):
-
Hazards: Acutely toxic via inhalation, ingestion, and dermal contact.[13] It is a corrosive substance that can cause severe skin and eye burns and is a suspected human carcinogen.[13][14][15] Hydrazine is also flammable and reactive.[13]
-
Handling: Always handle hydrazine hydrate in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered nitrile or chloroprene gloves.[13][15] Ensure a safety shower and eyewash station are immediately accessible.[15]
-
-
3-(3-chlorophenyl)-3-oxopropanenitrile:
-
Hazards: Harmful if swallowed. May cause skin, eye, and respiratory irritation.
-
Handling: Avoid generating dust. Handle in a well-ventilated area or fume hood. Standard PPE (lab coat, gloves, goggles) is required.
-
-
Ethanol (Solvent):
-
Hazards: Flammable liquid and vapor.
-
Handling: Keep away from heat, sparks, and open flames. Ensure proper ventilation.
-
Experimental Protocol: Synthesis Workflow
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | CAS Number |
| 3-(3-chlorophenyl)-3-oxopropanenitrile | 179.59 | 10.0 | 1.80 g | 33498-09-6 |
| Hydrazine hydrate (~55%, ~17.5 M) | 50.06 | 12.0 | ~0.7 mL (1.2 eq) | 7803-57-8 |
| Ethanol (Absolute) | - | - | 25 mL | 64-17-5 |
| Deionized Water | - | - | As needed | 7732-18-5 |
| Celite® | - | - | As needed | 61790-53-2 |
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, glass funnel, Buchner funnel, filter paper, standard laboratory glassware.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-chlorophenyl)-3-oxopropanenitrile (1.80 g, 10.0 mmol).
-
Causality: The flask size ensures adequate headspace and efficient stirring without splashing.
-
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.
-
Causality: Ethanol is an excellent solvent for both reactants and is suitable for the reflux temperature required for the reaction.
-
-
Reagent Addition: While stirring, add hydrazine hydrate (~0.7 mL, 12.0 mmol) dropwise to the solution using a syringe over 2-3 minutes.
-
Causality: A slight excess of hydrazine ensures the complete conversion of the limiting β-ketonitrile. Dropwise addition helps to control any initial exotherm.
-
-
Cyclocondensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. Maintain reflux for 4 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps. The 4-hour duration is typically sufficient for the reaction to reach completion.
-
-
Product Precipitation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form immediately.
-
Causality: The product has low solubility in water. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out, separating it from the soluble impurities and excess hydrazine.
-
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with two portions of cold deionized water (2 x 20 mL).
-
Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid phase. Washing with cold water removes any remaining water-soluble impurities.
-
-
Drying: Allow the crude product to air dry on the filter paper for 20-30 minutes, then transfer it to a watch glass to dry completely. The expected product is an off-white or pale yellow solid.
Purification and Characterization
The crude product can be purified by recrystallization to obtain material suitable for further use and analytical characterization.
Visualized Purification & Analysis Workflow
Caption: Workflow for the purification and analytical validation of the final product.
Recrystallization Protocol
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system, such as an ethanol/water mixture (e.g., 9:1 v/v), until the solid just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature, during which pure crystals should form.
-
Complete the crystallization by placing the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.
| Analysis Technique | Expected Results for C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol [16] |
| Appearance | White to pale yellow solid[16] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 194.6 |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~ 11.8 (s, 1H, pyrazole-NH), 7.2-7.8 (m, 4H, Ar-H), 5.6 (s, 1H, pyrazole-CH), 5.2 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~ 158 (C-NH₂), 145 (Ar-C-pyrazole), 134 (Ar-C-Cl), 125-131 (Ar-CH), 90 (pyrazole-CH) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch, amine & pyrazole), 1640 (N-H bend), 1590 (C=N stretch), 800-750 (C-Cl stretch) |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are typical for this class of compound.[17]
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate. Adherence to the stringent safety precautions described herein is paramount for the safe execution of this synthesis. The availability of this building block facilitates further exploration in the field of medicinal chemistry, particularly in the development of novel pyrazole-based therapeutic agents.
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Retrieved January 12, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved January 12, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2022). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
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Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara, EH&S. Retrieved January 12, 2026, from [Link]
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synthesis of pyrazoles. (2019). YouTube. Retrieved January 12, 2026, from [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc. Retrieved January 12, 2026, from [Link]
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Unexpected Reaction Course of 3-Amino-5-arylpyrazoles with Dialkyl Dicyanofumarates. (2007). Helvetica Chimica Acta. Retrieved January 12, 2026, from [Link]
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Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 12, 2026, from [Link]
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- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
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Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). (2020). Journal of American Science. Retrieved January 12, 2026, from [Link]
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3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. Retrieved January 12, 2026, from [Link]
-
Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. (2013). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. (2013). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (2013). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]
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Application Note: A Robust Multi-Component Approach for the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of substituted pyrazoles via a highly efficient, one-pot, three-component reaction. Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Multi-component reactions (MCRs) offer a streamlined, environmentally conscious route to these valuable heterocycles, aligning with the principles of green chemistry through high atom economy, operational simplicity, and reduced waste.[4][5][6] We present a detailed protocol for the synthesis of a 3,5-disubstituted pyrazole from a ketone, an aldehyde, and hydrazine, including mechanistic insights, step-by-step experimental procedures, characterization guidelines, and troubleshooting advice.
Introduction: The Significance of Pyrazoles and MCRs
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[7][8] Its versatile structure is found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][7][9] Notable drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (anticancer) feature the pyrazole core, highlighting its pharmacological importance.[1][3]
Traditional methods for pyrazole synthesis often involve multi-step procedures with harsh conditions and the need to isolate intermediates.[10] In contrast, multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a final product, have emerged as a powerful and sustainable alternative.[5][11] MCRs are characterized by their high efficiency, convergence, and atom economy, often leading to higher yields and simpler purification processes while minimizing solvent waste and energy consumption.[4][6] The use of techniques like microwave irradiation can further enhance reaction rates and improve yields, making MCRs an ideal strategy for generating libraries of diverse pyrazole derivatives for drug screening.[4][5][12]
This application note details a reliable three-component protocol for synthesizing substituted pyrazoles, designed to be a validated and adaptable starting point for research and development.
Reaction Mechanism and Rationale
The selected protocol involves a one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride.[13][14] This method is advantageous due to the ready availability of the starting materials and its operational simplicity. The reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole.
The proposed mechanism involves several sequential steps:
-
Initial Condensation: The reaction is initiated by the acid-catalyzed condensation between the ketone and the aldehyde to form an α,β-unsaturated ketone (a chalcone intermediate).
-
Hydrazone Formation & Michael Addition: Concurrently, hydrazine reacts with the ketone to form a hydrazone. This is followed by a nucleophilic attack (Michael addition) of the second nitrogen atom of the hydrazine onto the β-carbon of the α,β-unsaturated system.[15]
-
Cyclization & Dehydration: An intramolecular cyclization occurs through the attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to yield a pyrazoline intermediate.[14]
-
Oxidation: The stable pyrazole ring is formed through the oxidation of the pyrazoline intermediate. This can be achieved using various oxidizing agents, or as described in some protocols, by simply heating in a solvent like DMSO under an oxygen atmosphere, which offers a greener alternative.[13][14]
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Application Notes and Protocols: A Detailed Guide to the Regioselective N-alkylation of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents. This application note provides a comprehensive and detailed protocol for the N-alkylation of 3-(3-chlorophenyl)-1H-pyrazol-5-amine, a versatile building block for the synthesis of various bioactive molecules. We will delve into the critical aspects of regioselectivity, reaction optimization, and product characterization, offering insights grounded in established chemical principles to guide researchers in achieving their synthetic goals.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The two nitrogen atoms in the pyrazole ring (N1 and N2) possess similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers. The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and the solvent system employed. This guide will focus on a protocol designed to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.
Understanding the Reaction: Principles of Regioselectivity
The regioselectivity of the N-alkylation of this compound is primarily governed by the interplay of steric hindrance and the electronic nature of the pyrazole ring. The 3-(3-chlorophenyl) group at the C3 position exerts a significant steric influence, generally directing the incoming alkyl group to the less hindered N1 position. The 5-amino group, being an electron-donating group, increases the nucleophilicity of both ring nitrogens.
The choice of the base and solvent system is crucial in modulating the regioselectivity. In general, the use of a strong, non-coordinating base in a polar aprotic solvent tends to favor the formation of the N1-alkylated product. This is because the resulting pyrazolate anion is more sterically accessible at the N1 position. For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) have been shown to promote N1-alkylation.[1]
It is also important to consider the potential for alkylation of the exocyclic 5-amino group. While the endocyclic nitrogen atoms of the pyrazole ring are generally more nucleophilic than the exocyclic amine, competitive N-alkylation at the amino group can occur, especially with highly reactive alkylating agents or under forcing conditions. Careful control of reaction stoichiometry and temperature can help minimize this side reaction. In cases where selectivity is challenging, protection of the amino group may be necessary.[2]
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Alkyl halide (e.g., Iodomethane, Bromoethane) | Reagent grade | Various | Use freshly opened or distilled. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Various | Highly flammable, handle with care under inert atmosphere. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | Dry in an oven before use. |
| Tetrahydrofuran (THF) | Anhydrous | Various | Use freshly distilled from a suitable drying agent. |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Various | Store over molecular sieves. |
| Ethyl acetate | HPLC grade | Various | For extraction and chromatography. |
| Hexanes | HPLC grade | Various | For chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching the reaction. | ||
| Saturated aqueous sodium chloride (brine) | For washing. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | For drying organic layers. | ||
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
Method A: Using Sodium Hydride in THF
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Add anhydrous THF (10 mL per mmol of pyrazole) to the flask via a syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Under a stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium pyrazolate should result in a more homogeneous solution.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N1-alkylated product.
Method B: Using Potassium Carbonate in DMSO
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO (10 mL per mmol of pyrazole) to the flask.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Note that removing DMSO completely can be challenging; co-evaporation with a high-boiling point solvent like toluene might be necessary.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Validation
The synthesized N-alkylated pyrazoles should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shift of the proton on the pyrazole ring (C4-H) can provide clues about the regiochemistry of alkylation. In general, the C4-H proton of the N1-isomer appears at a slightly different chemical shift compared to the N2-isomer. Furthermore, the chemical shifts of the alkyl group protons attached to the nitrogen will be characteristic.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive base or wet solvent. | Ensure the use of freshly opened or properly dried reagents and solvents. |
| Low reaction temperature or insufficient reaction time. | Increase the temperature or prolong the reaction time and monitor by TLC. | |
| Formation of a mixture of N1 and N2 isomers | Reaction conditions not optimal for selectivity. | If using NaH/THF, ensure complete deprotonation before adding the alkylating agent. Consider switching to a bulkier base or a different solvent system. |
| Steric hindrance at N1 is not significant enough. | Separation of isomers by column chromatography is often possible. For future syntheses, consider using a bulkier alkylating agent. | |
| Presence of dialkylated product (on the exocyclic amine) | Excess alkylating agent or high reaction temperature. | Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.). Maintain a lower reaction temperature. |
| Consider protecting the exocyclic amine with a suitable protecting group (e.g., Boc) before N-alkylation. [2] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-alkylation of this compound. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can achieve a high degree of regioselectivity, favoring the formation of the N1-alkylated product. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis. The ability to selectively functionalize the pyrazole ring is paramount for the exploration of new chemical space in drug discovery, and this protocol offers a reliable starting point for such endeavors.
References
-
Selective Ring N-Protection of Aminopyrazoles. Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011). Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022). Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021). Retrieved from [Link]
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Introduction: The 3-Aryl-1H-Pyrazol-5-Amine Scaffold and the Significance of C4-Functionalization
An Application Guide to the Strategic Functionalization of the C4-Position of 3-Aryl-1H-Pyrazol-5-Amines
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The strategic modification of this core structure is paramount in drug discovery efforts to fine-tune potency, selectivity, and pharmacokinetic profiles.
The C4-position of the pyrazole ring represents a key handle for synthetic diversification. Its functionalization allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties. This guide provides a detailed overview of established and robust methodologies for the targeted functionalization of this critical position, offering both theoretical insights and practical, step-by-step protocols for laboratory application.
Pillar 1: Understanding the Electronic Landscape of the Pyrazole Ring
The regioselectivity of reactions on the pyrazole ring is dictated by its inherent electronic distribution. The pyrazole ring is an electron-rich aromatic system. The two adjacent nitrogen atoms significantly influence the electron density of the carbon atoms. The "pyrrole-like" nitrogen (N1) contributes two electrons to the aromatic sextet, while the "pyridine-like" nitrogen (N2) has its lone pair in an sp² hybrid orbital in the plane of the ring. This arrangement results in a reduction of electron density at the C3 and C5 positions, rendering the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack.[6][7][8][9] This fundamental principle governs many of the functionalization strategies discussed herein.
Caption: Electronic landscape of the pyrazole ring.
Pillar 2: Key Methodologies for C4-Functionalization
This section details reliable protocols for introducing key functional groups—halogens, formyl, nitro, and aryl moieties—onto the C4-position of 3-aryl-1H-pyrazol-5-amines.
A. C4-Halogenation via Electrophilic Substitution
Direct halogenation of the C-H bond at the C4-position is one of the most straightforward and versatile functionalization methods. The resulting 4-halo-pyrazoles are valuable intermediates for further transformations, particularly palladium-catalyzed cross-coupling reactions.[10] The use of N-halosuccinimides (NXS) offers a mild, safe, and highly efficient metal-free approach.[10][11][12]
Causality Behind Experimental Choices:
-
Reagents (NBS, NCS, NIS): N-halosuccinimides are preferred over elemental halogens due to their ease of handling, milder reactivity, and the generation of neutral succinimide as a byproduct, simplifying purification.
-
Solvent (DMSO): Dimethyl sulfoxide (DMSO) is not merely a solvent in these reactions. It plays a dual role, acting as a catalyst to activate the NXS reagent, thereby facilitating the electrophilic halogenation process at room temperature.[10][12]
Caption: Workflow for C4-Halogenation using N-Halosuccinimides.
Detailed Protocol: C4-Bromination using NBS [10]
-
Reaction Setup: To a solution of the N-protected 3-aryl-1H-pyrazol-5-amine (0.2 mmol, 1.0 equiv) in DMSO (2 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (0.24 mmol, 1.2 equiv).
-
Reaction Execution: Stir the mixture at room temperature for approximately 3 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (5 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Purification: Combine the organic layers, wash with saturated NaCl solution (3 x 5 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-bromo product.
| Halogenating Agent | Typical Conditions | Yield Range | Reference |
| N-Bromosuccinimide (NBS) | DMSO, rt, 3h | 65-98% | [10] |
| N-Iodosuccinimide (NIS) | DMSO, rt, 3h | 85-98% | [10] |
| N-Chlorosuccinimide (NCS) | DMSO, rt, 3h | 32-72% | [10] |
B. C4-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[13][14][15] The reaction utilizes the "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[14][16] The resulting 4-formyl-pyrazoles are exceptionally useful synthetic intermediates.[17]
Causality Behind Experimental Choices:
-
Reagents (POCl₃/DMF): This combination generates the highly electrophilic chloro-N,N-dimethyl-methyleniminium salt (Vilsmeier reagent), which is reactive enough to attack the electron-rich C4-position of the pyrazole.
-
Temperature Control: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its exothermic formation. The subsequent electrophilic substitution step often requires heating to drive the reaction to completion.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Detailed Protocol: C4-Formylation [16][18]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equiv). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (3 equiv) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional hour at room temperature.
-
Reaction Execution: Add a solution of the 3-aryl-1H-pyrazol-5-amine (1 equiv) in DMF to the prepared Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization & Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-formyl pyrazole derivative.
C. C4-Nitration
Direct nitration of the pyrazole ring is a classic electrophilic aromatic substitution that introduces a nitro (-NO₂) group. This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[13] The electron-donating nature of the amine and the inherent reactivity of the C4 position facilitate this transformation. 4-Nitro-pyrazoles are valuable precursors for the synthesis of 4-amino-pyrazoles via reduction, or can be used in energetic materials research.[19][20]
Causality Behind Experimental Choices:
-
Reagents (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.
-
Low Temperature: The reaction is highly exothermic and must be conducted at low temperatures (0-10 °C) to prevent over-nitration and decomposition of the starting material.
Caption: Workflow for the C4-Nitration of Pyrazoles.
General Protocol: C4-Nitration
-
Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-1H-pyrazol-5-amine (1 equiv) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (1.1 equiv) dropwise to the solution, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Execution: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: Neutralize the resulting solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash it extensively with cold water until the washings are neutral, and dry it to yield the 4-nitro-pyrazole.
D. C4-Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While direct C-H arylation at the C4 position is possible, a more common and highly modular approach involves a two-step sequence: C4-halogenation (as described in section A) followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is a premier method for forming C-C bonds.[21] This strategy allows for the introduction of a vast array of (hetero)aryl groups at the C4 position. The choice of phosphine ligand can be critical for achieving high selectivity and yield, especially when multiple reactive sites are present.[22]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is used to catalyze the reaction cycle. The phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid component for transfer to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: General workflow for C4-Arylation via Suzuki-Miyaura Coupling.
Detailed Protocol: C4-Arylation of a 4-Iodo-Pyrazole [21]
-
Reaction Setup: To a reaction vessel, add the 4-iodo-3-aryl-1H-pyrazol-5-amine (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere at 100 °C for 12-20 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the 4-aryl-pyrazole product.
Conclusion
The functionalization of the C4-position of 3-aryl-1H-pyrazol-5-amines is a cornerstone of synthetic strategy in the development of novel therapeutics and functional materials. The methodologies outlined in this guide—halogenation, Vilsmeier-Haack formylation, nitration, and Suzuki-Miyaura cross-coupling—provide a robust and versatile toolkit for researchers. A thorough understanding of the underlying electronic principles of the pyrazole ring, coupled with the careful application of these detailed protocols, will empower scientists to efficiently generate diverse libraries of C4-substituted pyrazoles, accelerating the discovery of new chemical entities with significant potential.
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Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry.[Link]
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Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters.[Link]
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Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora.[Link]
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Pyrazole. SlideShare.[Link]
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Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library.[Link]
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Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.[Link]
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The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate.[Link]
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Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate.[Link]
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Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate.[Link]
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Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health (NIH).[Link]
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Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.[Link]
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Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.[Link]
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Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate.[Link]
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Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.[Link]
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ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.[Link]
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3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. RSC Publishing.[Link]
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Efficient Halogenation of 2-Aminopyrazine. ResearchGate.[Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science.[Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH).[Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).[Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.[Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.[Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.[Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.[Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.[Link]
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A mild halogenation of pyrazoles using sodium halide salts and Oxone. ResearchGate.[Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry.[Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).[Link]
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Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate.[Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health (NIH).[Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (NIH).[Link]
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ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ResearchGate.[Link]
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SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES.[Link]
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ChemInform Abstract: The Specific Reactivity of 3,4,5-Trinitro-1H-pyrazole. ResearchGate.[Link]
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Direct nitration of five membered heterocycles. ResearchGate.[Link]
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.[Link]
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PubMed Central.[Link]
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Manipulating nitration and stabilization to achieve high energy. PubMed Central.[Link]
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Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.[Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.[Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its ability to form the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated significant potential in targeting a wide array of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a vital class of therapeutic agents.[2]
The 3-aminopyrazole moiety, in particular, serves as an excellent starting point for the development of potent and selective kinase inhibitors.[3] The amine group provides a convenient handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide focuses on a specific, commercially available aminopyrazole building block: 3-(3-chlorophenyl)-1H-pyrazol-5-amine . The presence of the 3-chlorophenyl group can enhance biological activity and provides a vector for further structural modifications to optimize the pharmacological profile of the resulting inhibitors.[2]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. It offers insights into synthetic strategies, detailed experimental protocols, and the underlying rationale for these methodologies.
Strategic Approaches to Kinase Inhibitor Synthesis
The primary amino group on the pyrazole ring is the key reactive site for building diversity into the kinase inhibitor scaffold. Two of the most powerful and widely used methods for constructing the core of many kinase inhibitors from this starting material are N-arylation reactions and amide bond formations.
-
N-Arylation Reactions: Cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are instrumental in forming a C-N bond between the pyrazole's amino group and an aryl or heteroaryl halide.[4][5] This is a common strategy to introduce moieties that can interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors.
-
Amide Bond Formation: The amino group can readily react with carboxylic acids or their derivatives to form amides. This linkage is prevalent in many approved kinase inhibitors and allows for the introduction of a wide range of substituents to probe different regions of the kinase active site.
The choice of synthetic route and the specific building blocks used will be dictated by the target kinase and the desired pharmacophore.
Targeting Key Signaling Pathways: p38 MAPK and JNK
Derivatives of pyrazole amines have shown significant promise as inhibitors of the mitogen-activated protein kinase (MAPK) family, particularly p38 MAPK and c-Jun N-terminal kinase (JNK).[6][7] These kinases are key players in cellular responses to stress, inflammation, and apoptosis, and their dysregulation is implicated in inflammatory diseases and cancer.[6][7]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by environmental stresses and inflammatory cytokines.[8] Its activation leads to the phosphorylation of downstream targets that regulate inflammation, cell cycle, and apoptosis.[8] Inhibitors targeting p38 MAPK can modulate these processes and have therapeutic potential in inflammatory disorders.
Caption: p38 MAPK signaling pathway and the inhibitory action of a pyrazole-based agent.
The JNK Signaling Pathway
The JNK pathway is strongly activated by stress stimuli and is involved in apoptosis, inflammation, and cellular differentiation.[] JNK inhibitors are being investigated for neurodegenerative diseases, inflammatory conditions, and cancer.[10]
Caption: JNK signaling pathway and the point of inhibition by a pyrazole derivative.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. These should be considered as starting points and may require optimization based on the specific substrates and desired products.
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide. This reaction is fundamental for synthesizing inhibitors where an aryl or heteroaryl group is directly attached to the pyrazole's amino group.
Workflow:
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 208519-09-9 | 193.63 | Starting material |
| Aryl Bromide | Varies | Varies | Coupling partner (1.1 equivalents) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium catalyst (0.02 equivalents) |
| Xantphos | 161265-03-8 | 578.68 | Ligand (0.04 equivalents) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base (2.0 equivalents) |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous solvent |
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the aryl bromide (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(3-chlorophenyl)-1H-pyrazol-5-amine.
Rationale: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination that characterizes the Buchwald-Hartwig amination.[4] Cesium carbonate is a strong inorganic base suitable for this transformation, and 1,4-dioxane is a common high-boiling solvent.
Protocol 2: Amide Coupling
This protocol outlines the synthesis of a pyrazole-amide derivative through the coupling of this compound with a carboxylic acid using a standard coupling agent.
Materials:
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 208519-09-9 | 193.63 | Starting material |
| Carboxylic Acid | Varies | Varies | Coupling partner (1.2 equivalents) |
| HATU | 148893-10-1 | 380.23 | Amide coupling agent (1.3 equivalents) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Base (3.0 equivalents) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous solvent |
Procedure:
-
Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF in a dry reaction flask.
-
Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-amide derivative.
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form an active ester, which is then readily attacked by the amino group of the pyrazole. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling process.
Characterization and Biological Evaluation
Synthesized compounds should be thoroughly characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.
For biological evaluation, the inhibitory activity of the synthesized compounds against the target kinase(s) should be determined. A common method is an in vitro kinase assay to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table of Representative Pyrazole-Based Kinase Inhibitor Activities:
| Compound Scaffold | Target Kinase | IC₅₀ / EC₅₀ / Kᵢ | Reference |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16 | 33 nM (EC₅₀) | [11] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 nM (IC₅₀) | [6][] |
| Pyrazole-based derivative | Akt1 | 61 nM (IC₅₀) | [1] |
| Pyrazole-based derivative | CDK1 | 1.52 µM (IC₅₀) | [1] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its chemical tractability allows for the application of robust synthetic methodologies, such as N-arylation and amide coupling, to generate diverse libraries of compounds for screening against various kinase targets. The strategic design and synthesis of derivatives based on this scaffold, particularly targeting pathways like p38 MAPK and JNK, hold significant promise for the development of new therapeutic agents for a range of human diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors.
References
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Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. [Link]
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Borges, E., et al. (2020). JNK Signalling: A Possible Target to Prevent Neurodegeneration. International Journal of Molecular Sciences, 21(23), 9069. [Link]
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Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]
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Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Creative Diagnostics. JNK Signaling Pathway. Creative Diagnostics Educational Resources. [Link]
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Kim, H., & Choi, H. (2015). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 20(1), 173-194. [Link]
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Yar, M., et al. (2016). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. European Journal of Medicinal Chemistry, 113, 15-33. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. [Link]
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Wikipedia. Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
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Application Notes & Protocols: A Strategic Workflow for the Development of Novel Anti-inflammatory Agents from 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its most notable success in the anti-inflammatory arena is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that validated the therapeutic potential of this heterocyclic system.[1][2][3] The development of novel anti-inflammatory agents continues to be a high priority, driven by the need for therapies with improved efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]
This guide focuses on 3-(3-chlorophenyl)-1H-pyrazol-5-amine , a promising starting scaffold for a new generation of anti-inflammatory agents.[5] Its structure is intrinsically valuable, combining the proven pyrazole core with a 3-chlorophenyl group, a substitution known to modulate biological activity, and a 5-amino group that serves as a versatile chemical handle for structural diversification and optimization.[6][7]
Herein, we present a comprehensive, multi-stage workflow designed for researchers, scientists, and drug development professionals. This document provides not just protocols, but the strategic rationale behind them, guiding the user from initial in vitro screening to in vivo proof-of-concept validation. Our approach is designed to systematically identify active compounds, elucidate their mechanism of action, and provide a foundational structure-activity relationship (SAR) for lead optimization.
Section 1: Foundational Chemistry and Target Pathways
Synthesis of the Core Scaffold: this compound
The availability of a robust and scalable synthesis for the starting material is the first critical step in any drug discovery program. A common and effective method involves the cyclization of a β-ketonitrile with hydrazine.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes the reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate. The β-ketonitrile provides the C3-C4-C5 backbone and the chlorophenyl substituent, while hydrazine provides the two nitrogen atoms for the pyrazole ring formation.
-
Materials:
-
3-(3-chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottomed flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (10 mmol) in absolute ethanol (40 mL).
-
To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Key Inflammatory Pathways as Therapeutic Targets
A successful anti-inflammatory agent functions by modulating specific biological pathways that drive the inflammatory response. Our screening strategy is designed to probe the compound's activity against the most critical of these targets. Inflammation is orchestrated by complex signaling networks, primarily the NF-κB and MAPK pathways, which regulate the expression of key inflammatory mediators like cytokines and enzymes like COX-2.[8][9][10][11]
-
Cyclooxygenase (COX) Enzymes: COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[1][12] Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[8][13] In resting cells, it is held inactive in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to its translocation into the nucleus, where it drives the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[10][14][15]
-
MAPK Signaling Pathways: Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are key signaling proteins that respond to external stresses like bacterial lipopolysaccharide (LPS).[16][17] Their activation leads to the phosphorylation of downstream targets that control the synthesis of inflammatory cytokines.[9][11]
Section 2: The In Vitro Screening Cascade
A tiered screening approach is essential for efficiently identifying promising compounds. This workflow begins with broad, high-throughput assays to identify "hits" and progresses to more complex, mechanism-specific assays to characterize leads.
Protocol 2: Cell Viability Assay (MTT)
-
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which the compounds are not cytotoxic. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. This ensures that any observed reduction in inflammatory markers is due to specific bioactivity and not simply cell death.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds (e.g., from 200 µM down to 0.1 µM) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Compounds are typically advanced if they show >90% viability at the concentrations to be used in subsequent assays.
-
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.
-
After 24 hours, remove the medium. Add 100 µL of fresh medium containing the test compounds at various non-toxic concentrations.
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
Collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).
-
Protocol 4: COX-1 and COX-2 Inhibition Assay
-
Rationale: To determine if the mechanism of action involves the direct inhibition of COX enzymes and to assess the selectivity for the inducible COX-2 isoform over the constitutive COX-1.[1][12] Commercially available enzyme immunoassay (EIA) kits provide a standardized and reliable method.
-
Methodology: Utilize a commercial COX (ovine/human) Inhibitor Screening Assay Kit.
-
General Procedure (based on typical kit protocols):
-
The assay is typically performed in a 96-well plate pre-coated with an antibody.
-
Add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds at various concentrations. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a specified time (e.g., 10 minutes) at 37°C. The COX enzyme will convert arachidonic acid to Prostaglandin H₂ (PGH₂), which is then rapidly converted to PGE₂.
-
The reaction is stopped, and the amount of PGE₂ produced is measured using a competitive ELISA format provided within the kit. This involves adding a PGE₂-acetylcholinesterase tracer and an antibody.
-
After incubation and washing steps, a developing solution (Ellman's Reagent) is added. The absorbance is read at 405 nm. The intensity of the color is inversely proportional to the amount of PGE₂ produced.
-
Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Protocol 5: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Rationale: To quantify the effect of the compounds on the production of key pro-inflammatory cytokines.[12] This assay determines if the compounds are acting upstream of mediator production, for example, by inhibiting the NF-κB or MAPK pathways.
-
Methodology: Use commercial sandwich ELISA kits for murine TNF-α and IL-6.
-
Procedure:
-
Set up a cell stimulation experiment identical to the NO assay (Protocol 3, steps 1-5).
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells of a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
Incubating to allow the cytokine to bind.
-
Washing the plate, then adding a biotinylated detection antibody.
-
Incubating, washing, and then adding a streptavidin-HRP conjugate.
-
Incubating, washing, and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Analysis: Use a standard curve prepared with recombinant cytokine to determine the concentration of TNF-α or IL-6 in each sample. Calculate the percent inhibition and IC₅₀ values.
-
| Assay | Parameter Measured | Purpose | Desirable Outcome |
| MTT Assay | Cell Viability (%) | Assess Cytotoxicity | >90% viability at test concentrations |
| Griess Assay | Nitric Oxide (NO) Production | Primary Screen for Activity | Low IC₅₀ (e.g., < 10 µM) |
| COX Inhibition | COX-1/COX-2 Activity | Determine MoA & Selectivity | Low IC₅₀ for COX-2; High SI (>10) |
| ELISA | TNF-α / IL-6 Concentration | Confirm Upstream Activity | Low IC₅₀ (e.g., < 10 µM) |
Section 3: Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening will identify "hit" compounds. The next phase involves synthesizing a focused library of analogs to understand the structure-activity relationship (SAR)—how specific changes to the molecule's structure affect its biological activity.[20][21][22] This process is key to optimizing a hit into a potent and selective "lead" candidate.
Key Modification Points for the this compound Scaffold:
-
N1-Position of the Pyrazole Ring: This position is often unsubstituted in the parent scaffold but can be functionalized to explore new interactions with the biological target. Aryl or alkyl groups here can significantly impact COX-2 selectivity.[7]
-
5-Amino Group: This is a prime site for modification. Converting the amine to various amides or sulfonamides can introduce new hydrogen bonding capabilities and alter the compound's physicochemical properties. The sulfonamide group is a classic feature of coxibs like Celecoxib.
-
4-Position of the Pyrazole Ring: Halogenation at this position can be explored to modulate potency.[23]
-
3-Chlorophenyl Ring: Modifications here, such as changing the position of the chlorine or adding other substituents, can fine-tune electronic and steric properties to improve target engagement.
Section 4: In Vivo Proof-of-Concept
The ultimate test for a potential anti-inflammatory drug is its efficacy in a living system. The carrageenan-induced paw edema model is a widely used and validated model of acute inflammation.[24][25][26]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Rationale: Injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[27] This model allows for the evaluation of a compound's ability to suppress this acute inflammatory process in vivo.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with water ad libitum.
-
Group the animals (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
The data is typically most significant at the 3-hour time point.
-
-
| Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3 hr | % Inhibition |
| Vehicle Control | -- | 0.85 ± 0.06 | -- |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| Lead Compound X | 10 | 0.65 ± 0.05 | 23.5% |
| Lead Compound X | 30 | 0.44 ± 0.06 | 48.2% |
| Lead Compound X | 100 | 0.31 ± 0.03 | 63.5% |
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the discovery and preclinical development of novel anti-inflammatory agents starting from the this compound scaffold. By integrating a tiered in vitro screening cascade with rational SAR-driven optimization and in vivo validation, researchers can efficiently identify lead candidates with promising therapeutic potential.
Successful lead candidates identified through this workflow would then proceed to more advanced stages of drug development, including pharmacokinetic profiling (ADME), toxicology studies, and evaluation in more complex, chronic models of inflammatory diseases such as collagen-induced arthritis. The foundational data generated using these protocols provides the critical decision-making framework necessary to advance a project from a chemical starting point to a viable preclinical candidate.
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Application Notes & Protocols: Synthesis of Novel Anticancer Derivatives from 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have made it a focal point in the design of novel therapeutic agents, particularly in oncology.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of potent anticancer derivatives starting from the versatile building block, 3-(3-chlorophenyl)-1H-pyrazol-5-amine. We explore two primary synthetic strategies: the formation of Schiff bases and the construction of fused pyrazolo[1,5-a]pyrimidine systems. These approaches leverage the reactive 5-amino group to generate structurally diverse molecules with significant potential for anticancer activity. This document details the rationale behind these synthetic choices, provides step-by-step experimental protocols, outlines methods for structural characterization, and discusses the evaluation of biological activity.
Introduction: The Rationale for Pyrazole Scaffolds in Oncology
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers a unique combination of chemical stability and reactivity, making them ideal for drug design.[5] The nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets like enzyme active sites.[6] Furthermore, the pyrazole ring is amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties (e.g., solubility, lipophilicity) and pharmacological profiles.[3]
Many pyrazole-containing compounds exert their anticancer effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer.[7] A primary mechanism is the inhibition of protein kinases, enzymes that control cell growth, proliferation, and survival.[7][8] By designing pyrazole derivatives that act as ATP-competitive inhibitors, it is possible to block the activity of kinases like EGFR, VEGFR, and CDKs, thereby halting tumor progression.[1][3]
The starting material, this compound, is a strategic choice. The 3-(3-chlorophenyl) group provides a lipophilic domain that can be crucial for cell permeability and interactions with hydrophobic pockets in target proteins.[9] The key feature, however, is the 5-amino group, which serves as a versatile synthetic handle for introducing a wide array of functional groups and building complex molecular architectures.[10][11]
Synthetic Strategies and Workflow
Two robust and high-yielding synthetic strategies are presented for the derivatization of this compound. The choice between these pathways allows researchers to explore different regions of chemical space, targeting distinct molecular properties.
-
Strategy A: Schiff Base Formation: This involves the condensation of the primary amino group with an aldehyde. This is a straightforward and efficient method to rapidly generate a library of derivatives with diverse aromatic or heterocyclic substituents. The resulting imine (-N=CH-) linkage is not merely a linker; it can be critical for biological activity and can participate in target binding.[12][13]
-
Strategy B: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidines: This strategy involves reacting the 5-aminopyrazole with a 1,3-dielectrophile, such as a β-diketone.[14] This reaction builds a fused, bicyclic heterocyclic system. Such rigid, planar structures are often ideal for intercalating into DNA or fitting into the flat, ATP-binding pocket of protein kinases, potentially leading to highly potent inhibitors.[7][15]
Caption: Synthetic pathways for anticancer derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of a Schiff Base Derivative (General Procedure)
This protocol describes the synthesis of N-(arylmethylidene)-3-(3-chlorophenyl)-1H-pyrazol-5-amine.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus with magnetic stirring
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve this compound (e.g., 1.94 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.43 g, 10.5 mmol).
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
If necessary, cool the flask further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if required.
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative (General Procedure)
This protocol describes the synthesis of a 7-(3-chlorophenyl)-substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound (1.0 eq)
-
β-Diketone (e.g., Acetylacetone, 2,4-pentanedione) (1.2 eq)
-
Glacial Acetic Acid
-
Standard reflux apparatus with magnetic stirring
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place this compound (e.g., 1.94 g, 10 mmol) and the β-diketone (e.g., acetylacetone, 1.2 g, 12 mmol) in a 100 mL round-bottom flask.
-
Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as both the solvent and the catalyst for the cyclocondensation reaction.[15]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., mobile phase: 1:1 Hexane:Ethyl Acetate). The reaction typically requires 8-12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Structural Characterization and Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[16][17][18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For Schiff bases, look for the appearance of a C=N (imine) stretch around 1600-1625 cm⁻¹. For pyrazolo[1,5-a]pyrimidines, changes in the N-H stretching region and fingerprint region are indicative of cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.[19][20] For Schiff bases, the disappearance of the -NH₂ proton signal and the appearance of a singlet for the imine proton (-N=CH-) between δ 8.0-9.0 ppm are key indicators. For pyrazolo[1,5-a]pyrimidines, new signals corresponding to the protons and carbons of the pyrimidine ring will appear.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, typically as the [M+H]⁺ ion.
Table 1: Representative Spectroscopic Data for Synthesized Derivatives
| Compound | Derivative Type | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | MS (ESI) m/z |
| Parent | 5-Aminopyrazole | 3450, 3300 (N-H str.), 1620 (N-H bend) | 5.50 (s, 2H, -NH₂), 6.10 (s, 1H, pyrazole-H) | 194.0 [M+H]⁺ |
| Derivative A | Schiff Base | 1615 (C=N str.), 3250 (N-H str.) | 8.50 (s, 1H, -N=CH-), 6.80 (s, 1H, pyrazole-H) | 312.1 [M+H]⁺ |
| Derivative B | Pyrazolo[1,5-a]pyrimidine | 1590, 1550 (C=N, C=C str.) | 2.55 (s, 3H, -CH₃), 6.90 (s, 1H, pyrimidine-H) | 258.1 [M+H]⁺ |
Application: In Vitro Anticancer Activity Screening
The primary application of these derivatives is their evaluation as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[21]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by the test compounds.
Brief Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.[22][23]
-
Treat the cells with serial dilutions of the synthesized pyrazole derivatives for a set period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Hypothetical Anticancer Activity (IC₅₀ values in µM)
| Compound | Derivative Type | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Parent | 5-Aminopyrazole | >100 | >100 | >100 |
| Derivative A | Schiff Base | 15.2 | 21.8 | 18.5 |
| Derivative B | Pyrazolo[1,5-a]pyrimidine | 2.5 | 5.1 | 3.8 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
Interpretation: The data suggest that derivatization significantly enhances anticancer activity. The fused pyrazolo[1,5-a]pyrimidine (Derivative B) shows substantially higher potency than the Schiff base (Derivative A), underscoring the impact of a rigid, planar scaffold on biological activity.[22][24]
Potential Mechanism of Action: Kinase Inhibition
As discussed, a prevalent mechanism of action for pyrazole-based anticancer agents is the inhibition of protein kinases.[8] The pyrazolo[1,5-a]pyrimidine core, in particular, is a bioisostere of the purine nucleus of ATP, allowing it to compete with ATP for binding to the kinase active site.[8]
Caption: Competitive inhibition of a kinase signaling pathway.
This competitive binding blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cancer cell proliferation and survival.[3]
Conclusion and Future Perspectives
This compound is a highly valuable starting material for the development of novel anticancer agents. The synthetic protocols outlined here for producing Schiff bases and pyrazolo[1,5-a]pyrimidines are robust, efficient, and allow for the creation of large, diverse chemical libraries. Preliminary biological data often reveal that cyclocondensation to form rigid, fused heterocyclic systems is a particularly effective strategy for enhancing cytotoxic potency.
Future work should focus on expanding the library of derivatives by using a wider range of aldehydes and β-dicarbonyl compounds. Promising compounds should be subjected to further studies, including screening against a broader panel of cancer cell lines, cell cycle analysis, apoptosis assays, and specific kinase inhibition assays to fully elucidate their mechanism of action.
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC - NIH. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules. [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]
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An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). The Journal of Organic Chemistry. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
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Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. (1989). Journal für Praktische Chemie. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]
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Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. [Link]
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Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. [Link]
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Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). ResearchGate. [Link]
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Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2025). ResearchGate. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). IJCPS. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
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Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. [Link]
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3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]
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Anticancer activity of pyrazole Schiff bases 6a-j. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. (2014). Asian Journal of Chemistry. [Link]
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The structures of some anticancer agents. (n.d.). ResearchGate. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
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Application Notes & Protocols: The Strategic Role of 3-(3-chlorophenyl)-1H-pyrazol-5-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1][2] Its structural versatility and favorable physicochemical properties have made it a "privileged scaffold" in medicinal and agricultural chemistry.[2] Pyrazole derivatives exhibit a vast spectrum of biological activities, leading to the successful commercialization of numerous high-efficacy fungicides, insecticides, and herbicides.[3][4] These compounds are often characterized by their potent and specific modes of action, which can help in managing resistance and reducing off-target effects.[1][5]
Within this critical class of molecules, 3-(3-chlorophenyl)-1H-pyrazol-5-amine serves as a pivotal building block.[6][7] Its structure combines the essential pyrazole core with two key features: a chlorophenyl group at the 3-position, which often enhances biological efficacy, and a reactive amine at the 5-position.[8] This primary amine functions as a versatile chemical handle, enabling the straightforward construction of more complex molecules, particularly through the formation of amide bonds. This application note provides a detailed exploration of the synthesis of this intermediate and its subsequent application in the rational design of pyrazole amide agrochemicals, offering field-proven insights and step-by-step protocols for research and development.
Synthesis of the Core Intermediate: this compound
The most direct and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives.[9][10][11] This approach is favored due to its efficiency, high yields, and the accessibility of the required starting materials.[12] The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the nitrile carbon, yielding the stable aromatic pyrazole ring.[9]
Synthetic Workflow Overview
The synthesis of this compound is achieved by reacting 3-(3-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate.
Caption: Synthesis of the core pyrazole intermediate.
Detailed Laboratory Protocol
Objective: To synthesize this compound.
Materials:
-
3-(3-chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-chlorophenyl)-3-oxopropanenitrile (1 mole equivalent).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 5 mL per gram of β-ketonitrile) to dissolve the starting material. Stir until a homogenous solution is formed.
-
Reagent Addition: While stirring at room temperature, slowly add hydrazine hydrate (1.1 mole equivalents) to the solution dropwise over 10-15 minutes. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into a beaker of cold deionized water while stirring vigorously. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual hydrazine salts.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The resulting this compound is typically obtained as a white to off-white powder with high purity.
Quantitative Data Summary
| Parameter | Value/Condition | Causality & Notes |
| Mole Ratio | β-ketonitrile : Hydrazine = 1 : 1.1 | A slight excess of hydrazine ensures complete conversion of the starting material. |
| Solvent | Absolute Ethanol | Provides good solubility for the reactants and has an ideal boiling point for the reaction. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for cyclization without degrading the product. |
| Reaction Time | 3-4 hours | Typical duration for complete conversion as monitored by TLC. |
| Typical Yield | 85-95% | This robust reaction consistently provides high yields of the desired product. |
Application: Synthesis of a Diamide-Class Insecticide
The 5-amino group of this compound is the key to its utility. It serves as a nucleophile for acylation, most commonly to form an amide bond, which is a critical pharmacophore in many modern pesticides.[1][13] Diamide insecticides, a major class of crop protection agents, are built upon this principle.[1] These compounds act as potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from internal stores, paralysis, and ultimately, pest mortality.[1][14]
The following protocol details the synthesis of a representative N-pyridylpyrazole amide insecticide, demonstrating the conversion of the amine intermediate into a final, bioactive agrochemical. This process mirrors the industrial synthesis of leading products like chlorantraniliprole, which involves the coupling of a pyrazole carboxylic acid with an aniline derivative.[15][16][17]
Synthetic Workflow: From Intermediate to Insecticide
The final step is an amide coupling reaction between the pyrazole amine intermediate and a functionalized carboxylic acid. To facilitate this, the carboxylic acid is often activated, for instance, by converting it to an acid chloride.
Caption: Final amide coupling step to form the insecticide.
Protocol: Amide Coupling Reaction
Objective: To synthesize a representative diamide insecticide via amide bond formation.
Materials:
-
This compound (from Part 2.2)
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (This is a representative acid chloride; its synthesis from the corresponding carboxylic acid is a standard procedure using thionyl chloride or oxalyl chloride.[18])
-
Anhydrous acetonitrile
-
Anhydrous pyridine (or another non-nucleophilic base like triethylamine)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (1 mole equivalent) in anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.5 mole equivalents) to the stirred solution.
-
Acid Chloride Addition: Dissolve the 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.05 mole equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting amine.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the pyridinium hydrochloride salt and any unreacted acid chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the final diamide insecticide.
Rationale and Structure-Activity Insights
-
The Amide Bond: This linkage is crucial for the molecule's ability to bind to the target ryanodine receptor. It provides the correct geometry and hydrogen bonding capabilities.[1]
-
3-(3-chlorophenyl) Group: The presence and position of the chlorine atom on the phenyl ring are optimized to maximize insecticidal potency by enhancing the binding affinity to the target site.[1]
-
N-pyridylpyrazole Moiety: The substituted N-pyridylpyrazole portion of the molecule is another key element found in many commercial diamide insecticides.[1] The substituents (e.g., bromine, chlorine) are electronically and sterically tuned to provide broad-spectrum activity against key lepidopteran pests.[1][14] This modular synthesis allows for the creation of large libraries of analogs for optimization.[3]
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance in agrochemical R&D cannot be overstated. The straightforward and high-yielding synthesis, coupled with the reactive amine handle, provides an efficient pathway to complex and highly active insecticidal and fungicidal compounds. The protocols and insights detailed herein demonstrate a clear and logical progression from a simple heterocyclic building block to a sophisticated, rationally designed crop protection agent. Understanding this pathway is essential for researchers and scientists aiming to develop the next generation of effective and sustainable agrochemicals.
References
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- The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
- The Synthesis Pathway: From Intermediate to Fungicide. NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applic
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)
- Pyrazole ring-containing pesticide.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. PubMed.
- 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Chem-Impex.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.
- This compound | 208519-09-9. J&K Scientific.
- Pyrazole derivatives and herbicide containing the same.
- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.
- Design, synthesis and biological activity of diamide compounds based on 3‐substituent of the pyrazole ring.
- Pyrazole derivatives and process for producing the same, and pesticides containing the same as the active ingredient.
- Chlorantraniliprole synthesis. ChemicalBook.
- PESTICIDE MIXTURES COMPRISING A PYRAZOLE COMPOUND.
- PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND.
- Method for synthesizing chlorantraniliprole.
- PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA.
- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Deriv
- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
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- Recent developments in aminopyrazole chemistry.
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Application Notes and Protocols: A Guide to In Vitro Kinase Assays for Pyrazole-Based Inhibitors
Introduction: The Rise of Pyrazole-Based Kinase Inhibitors
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3][4] These heterocyclic compounds have demonstrated remarkable efficacy in targeting various kinases, often by acting as ATP-competitive inhibitors that occupy the enzyme's active site.[5][6] The successful development of several pyrazole-containing drugs underscores the importance of robust and reliable methods for their characterization.[2]
This comprehensive guide provides a detailed protocol for conducting in vitro kinase assays specifically tailored for the evaluation of pyrazole-based inhibitors. We will delve into the underlying principles of these assays, offer step-by-step instructions for a widely used non-radioactive method, and provide insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to accurately determine the potency and selectivity of their novel pyrazole-based compounds.
Pillar 1: Understanding the Kinase-Inhibitor Interaction
Before embarking on the experimental protocol, it is crucial to understand the mechanism by which pyrazole-based inhibitors typically exert their effects. The majority of these compounds are classified as Type I inhibitors, meaning they bind to the ATP-binding pocket of the kinase in its active conformation (DFG-in).[6] This competitive inhibition prevents the binding of ATP, thereby halting the phosphorylation of the kinase's substrate.
The pyrazole ring itself often forms key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the catalytic domain.[6] Substitutions on the pyrazole core can be strategically designed to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[6] A thorough understanding of this binding mode is instrumental in designing informative assays and interpreting the resulting data.
Pillar 2: Choosing the Right In Vitro Kinase Assay
A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[7] The choice of assay depends on factors such as the specific kinase, the availability of reagents, throughput requirements, and the desired endpoint. Common methods include:
-
Radiometric Assays: Considered the "gold standard" for their direct measurement of phosphate incorporation from radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[8][9][10][11] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[7][8]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either substrate phosphorylation or ATP depletion.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LANCE® Ultra employ a europium chelate donor and a ULight™ acceptor dye.[12][13][14][15] Phosphorylation of the ULight™-labeled substrate by the kinase brings it into proximity with a europium-labeled anti-phospho-substrate antibody, resulting in a FRET signal.[12][13][14][15] This method offers high sensitivity and reduced background interference.[1]
-
-
Luminescence-Based Assays: These assays measure light output as an indicator of kinase activity.
-
ADP-Glo™ Kinase Assay: This widely used assay quantifies the amount of ADP produced during the kinase reaction.[16][17] Remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.[16][17] This assay is universal for any ADP-generating enzyme and is highly sensitive.[16][18]
-
For the purpose of this guide, we will provide a detailed protocol for the ADP-Glo™ Kinase Assay , a robust and versatile method suitable for screening and characterizing pyrazole-based inhibitors.
Pillar 3: A Self-Validating Protocol for In Vitro Kinase Assays
The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity of the data.
Experimental Workflow Overview
Figure 1: A generalized workflow for an in vitro kinase assay using the ADP-Glo™ detection method.
Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase system. A common starting point is to use an ATP concentration close to the Kₘ value for the specific kinase.
-
Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Then, dilute these solutions in kinase buffer to create 4X inhibitor solutions. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the 4X pyrazole-based inhibitor solution or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to all wells except the "no kinase" control wells. Add 2.5 µL of kinase buffer to the "no kinase" control wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Controls are critical:
-
100% Activity Control (No Inhibitor): Contains kinase, substrate, ATP, and vehicle (DMSO).
-
0% Activity Control (No Kinase): Contains substrate, ATP, and vehicle (DMSO), but no kinase.
-
Test Wells: Contain kinase, substrate, ATP, and the pyrazole-based inhibitor at various concentrations.
-
-
-
Kinase Reaction Incubation:
-
Mix the plate gently.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay, which should be determined during assay development.
-
-
ADP-Glo™ Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17][19]
-
Incubate the plate at room temperature for 40 minutes.[17][19]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to produce a luminescent signal.[17][19]
-
Incubate the plate at room temperature for 30-60 minutes.[19]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be optimized to achieve a robust signal-to-background ratio.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average luminescence signal of the "no kinase" control wells from all other wells to correct for background.
-
Normalize the data by setting the average signal of the "100% activity" control wells to 100% and the "no kinase" control to 0%. The percent inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_kinase) / (Signal_100%_activity - Signal_no_kinase))
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined from this curve.[20][21]
-
Table 1: Representative Data for IC₅₀ Determination of a Pyrazole-Based Inhibitor
| Inhibitor Conc. (nM) | Log [Inhibitor] | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | Average % Inhibition |
| 0.1 | -1 | 2.5 | 3.1 | 2.8 |
| 1 | 0 | 8.9 | 10.2 | 9.6 |
| 10 | 1 | 45.3 | 48.7 | 47.0 |
| 100 | 2 | 85.1 | 88.3 | 86.7 |
| 1000 | 3 | 98.2 | 99.1 | 98.7 |
| 10000 | 4 | 100.5 | 101.2 | 100.9 |
Pillar 4: Troubleshooting Common Issues
A well-designed experiment can still encounter challenges. Here are some common issues and their potential solutions:
Table 2: Troubleshooting Guide for In Vitro Kinase Assays
| Issue | Potential Cause | Suggested Solution |
| High variability between replicates | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes, consider using a multichannel pipette or automated liquid handler. Prepare master mixes to minimize pipetting steps.[22] |
| Incomplete mixing of reagents. | Gently mix the plate after each reagent addition. | |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration. | Titrate the kinase and substrate to find the optimal concentrations that yield a robust signal. |
| Insufficient incubation time. | Perform a time-course experiment to determine the linear range of the kinase reaction. | |
| Inactive kinase. | Ensure the kinase is properly stored and handled. Test the activity of a new batch of kinase. | |
| Inconsistent IC₅₀ values | Assay conditions not optimized. | Ensure the ATP concentration is appropriate (ideally at or near the Kₘ). Substrate depletion can also affect IC₅₀ values.[1][23] |
| Compound precipitation at high concentrations. | Visually inspect the wells for precipitation. If necessary, adjust the solvent or reduce the highest concentration tested. | |
| Time-dependent inhibition. | Pre-incubate the inhibitor with the kinase before adding ATP and substrate to assess for time-dependent effects. | |
| False positives or negatives | Interference from the pyrazole-based compound. | Some compounds can interfere with the detection chemistry (e.g., by absorbing light at the emission wavelength of the assay). Run controls with the compound in the absence of the kinase to check for interference. |
| Non-specific inhibition. | Consider performing counter-screens or using orthogonal assay formats to confirm the inhibitory activity. |
Conclusion: Ensuring Data Integrity and Advancing Drug Discovery
The protocol and guidelines presented here provide a robust framework for the in vitro characterization of pyrazole-based kinase inhibitors. By adhering to the principles of scientific integrity, incorporating proper controls, and understanding the potential pitfalls, researchers can generate high-quality, reproducible data. This, in turn, will enable more informed decision-making in the hit-to-lead and lead optimization stages of drug discovery, ultimately accelerating the development of novel and effective kinase-targeted therapies.
References
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
ADP Glo Protocol. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
-
Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry - ACS Publications. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. [Link]
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Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
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Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]
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Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]
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Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
Assay of protein kinases using radiolabeled ATP: a protocol. Springer Nature Experiments. [Link]
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Protein Kinase Activity Assessment with Radiolabeled ATP. Protocol Preview - YouTube. [Link]
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Assay of protein kinases using radiolabeled ATP: A protocol. Discovery Research Portal. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
73 questions with answers in KINASE ASSAY. Scientific method - ResearchGate. [Link]
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- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. revvity.com [revvity.com]
- 13. blossombio.com [blossombio.com]
- 14. blossombio.com [blossombio.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
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- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Strategic Guide to the Cellular Evaluation of 3-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives
Abstract
The 3-(3-chlorophenyl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors targeting critical pathways in oncology and inflammation.[1][2][3][4] The effective translation of these chemical entities from bench to clinic hinges upon a robust and logical preclinical evaluation strategy. This guide provides a comprehensive framework of cell-based assays designed to systematically characterize the biological activity of novel pyrazole derivatives. We present not just protocols, but a strategic workflow—from initial cytotoxicity screening to detailed mechanistic studies—elucidating target engagement, downstream signaling effects, and ultimate cellular fate. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, evidence-based profile for this important class of compounds.
The Scientific Rationale: Targeting the Kinome
The pyrazole core is a cornerstone in the design of ATP-competitive kinase inhibitors.[3][4] Numerous FDA-approved drugs, such as Crizotinib and Avapritinib, feature this scaffold, highlighting its proven success.[5] Derivatives of this compound are frequently designed to target protein kinases, which are crucial regulators of cellular processes including proliferation, differentiation, and survival.[3] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[6]
A typical drug discovery cascade for a novel pyrazole derivative therefore focuses on answering a series of critical questions:
-
General Activity: At what concentration does the compound affect cell health and viability?
-
Target Engagement: Does the compound inhibit its intended kinase target within the complex cellular environment?
-
Phenotypic Outcome: What is the ultimate consequence of this inhibition (e.g., cell cycle arrest, apoptosis)?
The following sections provide detailed protocols to address each of these questions in a logical sequence.
Diagram 1: Generic Kinase Signaling Pathway
This diagram illustrates a simplified signal transduction cascade initiated by a receptor tyrosine kinase (RTK), a common target class for pyrazole derivatives. Inhibition of the kinase domain is designed to block the downstream phosphorylation events that drive cellular responses like proliferation and survival.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Primary Assessment: Cellular Viability and Cytotoxicity
The initial step for any new compound is to determine its effect on cell viability. This establishes a dose-response relationship and calculates the IC₅₀ (half-maximal inhibitory concentration), a key metric of potency. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose.
Principle of the Assay
The assay quantifies ATP, an indicator of metabolically active cells.[7][8] The "add-mix-measure" format involves adding a single reagent that lyses the cells and generates a "glow-type" luminescent signal produced by a proprietary luciferase.[7][9] This signal is directly proportional to the amount of ATP present, and thus to the number of viable cells.[9]
Protocol 2.1: CellTiter-Glo® Viability Assay
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
Cell line of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in appropriate culture medium.[5]
-
This compound derivative(s), dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (e.g., Promega, Cat.# G7570).[10]
-
Multichannel pipette.
-
Luminometer plate reader.
Step-by-Step Method:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells for "cells + vehicle" controls and "medium only" background controls. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of the pyrazole derivative in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Dosing: Remove 50 µL of medium from each well and add 50 µL of the compound dilutions (or vehicle control medium) to the appropriate wells. This results in a final volume of 100 µL.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9][10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture volume).[9][10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Presentation:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value.
| Compound Concentration (µM) | Avg. Luminescence (RLU) | % Viability (Normalized) |
| 0 (Vehicle) | 850,000 | 100.0% |
| 0.01 | 845,000 | 99.4% |
| 0.1 | 790,500 | 93.0% |
| 1 | 433,500 | 51.0% |
| 10 | 85,000 | 10.0% |
| 100 | 12,000 | 1.4% |
| Medium Only | 500 | 0.0% |
Mechanistic Deep Dive: Target Engagement and Cellular Consequences
Once a compound's cytotoxic potency is established, the next phase is to understand how it achieves this effect. This involves confirming inhibition of the intended kinase target within the cell and characterizing the resulting phenotype.
Target Phosphorylation Status by Western Blot
Principle of the Assay: Western blotting is a cornerstone technique to measure the abundance and phosphorylation state of specific proteins.[11] By treating cells with the pyrazole inhibitor, lysing them, and then probing with antibodies specific to a kinase's phosphorylated substrate, one can directly visualize the compound's inhibitory activity in a cellular context.[11][12] It is crucial to also probe for the total protein as a loading control to demonstrate that the observed decrease in phosphorylation is not merely due to a decrease in the total amount of the substrate protein.[13]
Protocol 3.1: Phospho-Protein Western Blot
Materials:
-
6-well plates for cell culture.
-
Cell line expressing the target of interest.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitor cocktails.[11][14]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking as it contains phosphoproteins (casein) that can cause high background.[14]
-
Primary antibodies: Phospho-specific antibody (e.g., anti-phospho-AKT Ser473) and total protein antibody (e.g., anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Diagram 2: Western Blot Workflow for Phospho-Proteins
Caption: Key steps in the Western blot workflow for phospho-protein detection.
Step-by-Step Method:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the pyrazole derivative (centered around the IC₅₀) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer (containing protease/phosphatase inhibitors). Scrape cells, collect the lysate, and clarify by centrifugation at 4°C.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Prep & Electrophoresis: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[14] Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking & Antibody Incubation:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 5 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping & Reprobing (Optional): The membrane can be stripped and re-probed with the total protein antibody and a loading control (e.g., GAPDH) to confirm equal protein loading.
Apoptosis Induction
Principle of the Assay: A common outcome of effective anticancer agents is the induction of apoptosis (programmed cell death). A key event in this process is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[15]
Protocol 3.2: Caspase-Glo® 3/7 Assay
Materials:
-
Opaque-walled 96-well plates.
-
Cells, medium, and pyrazole derivative as described in Protocol 2.1.
-
Caspase-Glo® 3/7 Assay kit (e.g., Promega, Cat.# G8090).[16]
-
Luminometer plate reader.
Step-by-Step Method:
-
Cell Seeding and Dosing: Follow steps 1-3 from Protocol 2.1. It is advisable to use a shorter incubation time (e.g., 24 hours) to capture the onset of apoptosis.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence. An increase in luminescence relative to the vehicle control indicates apoptosis induction.
Cell Cycle Arrest
Principle of the Assay: Many kinase inhibitors disrupt the orderly progression of the cell cycle, often causing arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry using propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Protocol 3.3: Cell Cycle Analysis by PI Staining
Materials:
-
6-well plates for cell culture.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol (for fixation).[18]
-
PI Staining Solution: PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is essential to prevent staining of double-stranded RNA.
-
Flow cytometer.
Step-by-Step Method:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the pyrazole derivative at 1x and 5x the IC₅₀ value for 24 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells (to include apoptotic populations). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation:
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution based on the DNA content histogram.
Integrated Data Analysis: Building a Compound Profile
Data from these individual assays should not be viewed in isolation. A powerful compound profile is built by integrating the results to form a cohesive mechanistic narrative.
Diagram 3: Integrated Assay Workflow and Decision Logic
Caption: Logical workflow for integrated analysis of pyrazole derivatives.
Example Narrative: "Compound X, a this compound derivative, demonstrated potent anti-proliferative activity against HCT116 cells with an IC₅₀ of 1.0 µM (from Assay 2.1). To confirm its mechanism, we assessed its effect on its intended target, Kinase Y. Western blot analysis showed a dose-dependent decrease in the phosphorylation of Substrate Z, a direct downstream target of Kinase Y, with near-complete inhibition observed at 1.0 µM (from Assay 3.1). This confirmed on-target activity at concentrations consistent with the observed cytotoxicity. Further investigation into the cellular phenotype revealed a significant, 5-fold increase in caspase-3/7 activity after 24 hours of treatment (from Assay 3.2) and a pronounced cell cycle arrest in the G2/M phase (from Assay 3.3). Collectively, these data indicate that Compound X inhibits Kinase Y in cells, leading to G2/M arrest and subsequent induction of apoptosis, providing a clear mechanism for its anti-proliferative effects."
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust and efficient path for the preclinical evaluation of novel this compound derivatives. By moving logically from broad phenotypic effects to specific molecular mechanisms, researchers can build a comprehensive data package that validates the compound's mode of action, informs structure-activity relationships, and confidently guides decisions for further drug development.
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Zhang, N., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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protocols.io. (2020). Caspase 3/7 Activity. Retrieved from [Link]
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International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
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OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS. Retrieved from [Link]
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RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC. Retrieved from [Link]
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Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]
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MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). The designed pyrazole-based target compounds. Retrieved from [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
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Using 3-(3-chlorophenyl)-1H-pyrazol-5-amine to target the JAK/STAT pathway
Application & Protocol Guide
Investigating the JAK/STAT Signaling Pathway using 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Prepared by: Senior Application Scientist, Gemini Division For: Researchers, scientists, and drug development professionals.
Introduction: The JAK/STAT Pathway - A Critical Signaling Hub
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade that translates extracellular cues, primarily from cytokines and growth factors, into a cellular response.[1][2][3] This pathway is integral to a vast range of biological processes, including hematopoiesis, immune surveillance, inflammation, cell proliferation, and apoptosis.[1] The core components of this system are the cell-surface receptors, JAKs (JAK1, JAK2, JAK3, and TYK2), and STAT proteins.[2][4]
Upon cytokine binding, receptor dimerization brings associated JAKs into proximity, leading to their trans-activation via phosphorylation.[5][6] These activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues.[6] Latent STAT proteins in the cytoplasm are recruited to these sites, where they too are phosphorylated by JAKs.[6] This critical phosphorylation event causes STATs to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][5]
Given its central role, dysregulation of the JAK/STAT pathway is implicated in a multitude of diseases, including autoimmune disorders like rheumatoid arthritis, myeloproliferative neoplasms, and various cancers.[1] This has made the pathway a prime target for therapeutic intervention, spurring the development of small molecule inhibitors that can modulate its activity. This guide provides a detailed framework for investigating the potential of a novel compound, this compound, to target and inhibit this critical pathway.
Compound Profile: this compound
This document outlines methodologies to characterize the inhibitory potential of this compound. The pyrazole scaffold is a common feature in many kinase inhibitors, making this compound a rational starting point for investigation.[7]
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | [8] |
| Molecular Weight | 193.63 g/mol | [8] |
| Physical Form | Solid | [8] |
| SMILES | Nc1cc(n[nH]1)-c2cccc(Cl)c2 | [8] |
| InChI Key | HLKDVENNWRMMOS-UHFFFAOYSA-N | [8] |
Note: For experimental use, the compound should be dissolved in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.
The JAK/STAT Signaling Cascade: Mechanism & Point of Inhibition
Understanding the signaling cascade is paramount to designing effective experiments. The pathway is a linear and rapid signal transduction system. Our hypothesis is that this compound acts as an ATP-competitive inhibitor of the JAK kinase domain, thereby preventing the phosphorylation and subsequent activation of STAT proteins. The following diagram illustrates this proposed mechanism.
Figure 1. The canonical JAK/STAT signaling pathway and the hypothesized point of inhibition by this compound.
Application Notes: Designing a Robust Screening Funnel
A multi-tiered approach is essential to confidently characterize a novel inhibitor. We recommend a screening funnel that moves from a direct, target-based biochemical assay to more complex, physiologically relevant cell-based assays.
-
Tier 1: Biochemical Kinase Assay: This is the most direct method to determine if the compound inhibits the enzymatic activity of a specific JAK isoform (e.g., JAK1, JAK2, JAK3).[9][10] It is a clean, cell-free system that measures the direct interaction between the compound and the purified kinase. This is crucial for determining potency (e.g., IC50) and initial selectivity profiling against different JAKs.[9]
-
Tier 2: Cell-Based Phosphorylation Assay (Western Blot): After confirming direct kinase inhibition, the next logical step is to verify that the compound can enter a cell and engage its target in a biological context. A Western blot for phosphorylated STAT (p-STAT) provides a direct readout of JAK activity within the cell.[11] A reduction in the p-STAT signal upon cytokine stimulation in the presence of the compound is strong evidence of on-target activity. It is critical to also measure total STAT levels to ensure the observed decrease in p-STAT is due to inhibition of phosphorylation, not protein degradation.[12][13]
-
Tier 3: Cell-Based Functional Assay (Reporter Gene Assay): The final step is to measure the downstream functional consequences of pathway inhibition. A luciferase reporter assay, where luciferase expression is driven by a STAT-responsive promoter element (like ISRE), quantifies the end-point of the signaling cascade: gene transcription.[14][15] A dose-dependent decrease in luciferase activity confirms that the compound's inhibition of JAK/STAT phosphorylation translates into a functional cellular outcome.
Self-Validating Systems: Each protocol must include appropriate controls to be considered self-validating.
-
Negative Control: A vehicle control (e.g., DMSO) establishes the baseline for maximum signal in the assay.
-
Positive Control: A known, well-characterized JAK inhibitor (e.g., Ruxolitinib, Tofacitinib) should be run in parallel.[16][17][18] This validates that the assay system is responsive to inhibition and provides a benchmark against which to compare the potency of the test compound.
-
Unstimulated Control: In cell-based assays, an unstimulated cell population provides the background signal level.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating this compound.
Protocol 1: In Vitro Biochemical JAK2 Kinase Assay
This protocol is designed to measure the direct inhibition of purified, recombinant JAK2 kinase activity.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by JAK2. A luminogenic kinase activity assay kit (e.g., Kinase-Glo® Max) is used, where light output is inversely proportional to kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer
-
This compound
-
Ruxolitinib (positive control)
-
DMSO (vehicle control)
-
Kinase-Glo® Max Assay System (Promega or similar)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Ruxolitinib in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO) to the wells of a 384-well plate.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in kinase assay buffer containing the JAK2 enzyme and substrate peptide at their optimal concentrations. b. Add 10 µL of the 2X Kinase/Substrate solution to each well. c. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: a. Prepare a 2X ATP solution in kinase assay buffer. b. Add 10 µL of the 2X ATP solution to each well to start the reaction. The final volume should be 20 µL. c. Mix briefly on a plate shaker.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 20 µL of Kinase-Glo® reagent to each well. c. Mix on a plate shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract background (no enzyme control) from all wells. b. Normalize the data with the vehicle control (0% inhibition) and no-enzyme control (100% inhibition). c. Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol assesses the ability of the compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Figure 2. Standard workflow for a Western blot experiment to detect inhibition of STAT phosphorylation.
Materials:
-
HEK293 or similar cells responsive to IL-6.
-
Cell culture medium, FBS, Penicillin/Streptomycin.
-
Recombinant human IL-6.
-
This compound, Ruxolitinib, DMSO.
-
RIPA Lysis Buffer supplemented with phosphatase and protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (see table below).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
| Antibody Target | Host | Recommended Dilution | Supplier Example |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 | Cell Signaling Tech. #9145[11] |
| Total STAT3 | Mouse | 1:1000 | Cell Signaling Tech. #9139[11] |
| β-Actin (Loading Control) | Rabbit | 1:2000 | Cell Signaling Tech. #4970[11] |
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound, a positive control (e.g., 1 µM Ruxolitinib), or vehicle (DMSO) for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes. Include an unstimulated, vehicle-treated control well.
-
Cell Lysis: a. Aspirate medium and wash cells once with ice-cold PBS. b. Add 100 µL of ice-cold supplemented RIPA buffer to each well. c. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: a. Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved. b. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with anti-p-STAT3 primary antibody overnight at 4°C. c. Wash the membrane 3x for 5 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash 3x for 5 minutes each with TBST.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: a. Strip the membrane using a mild stripping buffer. b. Re-block and probe for total STAT3, and then again for β-Actin, to ensure equal protein loading.[13]
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
Protocol 3: ISRE-Driven Luciferase Reporter Assay
This protocol measures the functional downstream output of the JAK/STAT pathway.
Principle: This assay uses a cell line stably expressing a firefly luciferase reporter gene under the control of the Interferon-Stimulated Response Element (ISRE).[14] Activation of the JAK/STAT pathway by Type I interferons (e.g., IFN-α) leads to STAT1/STAT2 activation, binding to the ISRE, and transcription of the luciferase gene.[14] A decrease in the luminescent signal indicates pathway inhibition.
Materials:
-
ISRE Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience #79252).[19]
-
Assay Medium (as recommended by cell line supplier).[20]
-
Recombinant human IFN-α.
-
This compound, Ruxolitinib, DMSO.
-
Dual-Luciferase® Reporter Assay System (Promega or similar).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the ISRE reporter cells in a white 96-well plate at a density of ~30,000 cells per well in 100 µL of assay medium. Incubate overnight.
-
Compound Addition: The next day, add 10 µL of 10x concentrated compound dilutions (or controls) to the appropriate wells. Incubate for 1 hour.
-
Pathway Activation: Add 10 µL of 10x concentrated IFN-α (final concentration ~10 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for luciferase expression.
-
Lysis and Detection: a. Equilibrate the plate and detection reagents to room temperature. b. Following the manufacturer's protocol for the dual-luciferase system, lyse the cells and measure both Firefly and Renilla (if applicable, for normalization) luciferase activity.[21] Typically, this involves adding the luciferase substrate directly to the wells.
-
Data Analysis: a. Normalize the Firefly luciferase signal to the Renilla signal if a co-reporter was used. b. Calculate the fold induction of the stimulated control over the unstimulated control. c. Normalize the compound-treated data, setting the stimulated vehicle control as 100% activity and the unstimulated control as 0%. d. Plot the percent activity against the log of the compound concentration and fit to a dose-response curve to calculate the IC50.
Safety and Handling
All laboratory work should be conducted in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[22]
-
Handling: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[8][23] Avoid formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[22][24] Wash hands thoroughly after handling.[22][25]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[25]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[23][25]
Refer to the specific Safety Data Sheet (SDS) for the compound for complete hazard and handling information.[22][23]
References
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-
Wikipedia. (2024). JAK-STAT signaling pathway. Retrieved from [Link]
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Marr, C. R., & Kane, L. P. (2014). Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Immunology, 192(1), 2-3. Retrieved from [Link]
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Zhang, J. H., et al. (2008). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 13(7), 649-656. Retrieved from [Link]
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Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2), e80. Retrieved from [Link]
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Schwartz, D. M., et al. (2017). Basic Mechanisms of JAK Inhibition. Nature Reviews Rheumatology, 13(12), 709-718. Retrieved from [Link]
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Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Signal Transduction and Targeted Therapy, 6(1), 1-28. Retrieved from [Link]
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Haan, C., & Behrmann, I. (2007). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 387, 349-361. Retrieved from [Link]
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Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from [Link]
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Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
-
Springer Nature Experiments. (2007). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
-
ResearchGate. (2018). Protocol of western blotting STAT and p-STAT?. Retrieved from [Link]
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Bio-protocol. (2021). 2.6. Luciferase reporter assay. Bio-protocol, 11(10), e3996. Retrieved from [Link]
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Norman, P. (2011). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 54(24), 8483-8504. Retrieved from [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ISRE Luciferase Reporter Lentivirus (JAK/STAT Signaling Pathway). Retrieved from [Link]
-
BPS Bioscience. (n.d.). ISRE Reporter Kit (JAK/STAT Signaling Pathway). Retrieved from [Link]
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Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ISRE Luciferase Reporter HEK293 Cell Line (JAK/STAT Signaling Pathway). Retrieved from [Link]
-
BPS Bioscience. (n.d.). JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line Datasheet. Retrieved from [Link]
-
Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Bioorganic & Medicinal Chemistry Letters, 21(16), 4829-4833. Retrieved from [Link]
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DC Chemicals. (n.d.). JAK/STAT Signaling. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(3-chlorophenyl)-1H-pyrazol-5-amine for the Development of Novel Cyclin-Dependent Kinase (CDK) Inhibitors
Abstract
Cyclin-Dependent Kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3][4] This guide provides a comprehensive framework for utilizing 3-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS No: 84905-80-6) as a versatile starting scaffold for the discovery and development of novel CDK inhibitors.[5][6] We present the underlying scientific rationale, detailed synthetic protocols, and methodologies for biochemical and cellular characterization, designed for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Pyrazole Scaffolds in CDK Inhibition
The progression of the cell cycle is a tightly orchestrated process governed by the sequential activation and deactivation of CDKs. In oncology, the inhibition of specific CDKs, such as CDK2, CDK4, and CDK6, has emerged as a clinically validated strategy to halt the proliferation of cancer cells.[1][7] The development of small molecule inhibitors that target the ATP-binding pocket of these kinases is a major focus of cancer research.[3][8]
The aminopyrazole core, as found in this compound, is an exemplary pharmacophore for kinase inhibition for several key reasons:
-
Hinge-Binding Motif: The pyrazole ring and its adjacent 5-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved interaction that anchors the inhibitor.[9][10]
-
Structural Versatility: The 5-amino group serves as a primary synthetic handle for introducing a wide variety of substituents. This allows for the exploration of chemical space to enhance potency and modulate selectivity against different kinases.
-
Vector for Optimization: The 3-(3-chlorophenyl) group projects into the solvent-exposed region of the binding pocket. This position is ideal for modifications aimed at improving pharmacokinetic properties and achieving selectivity for the target CDK over other kinases.
This document outlines a logical workflow, from the initial chemical modification of the scaffold to the validation of biological activity in relevant cancer models.
Caption: Core structural features of the aminopyrazole scaffold for CDK targeting.
Synthetic Strategy: Library Generation from the Core Scaffold
The primary amino group of this compound is a nucleophile, making it an excellent point for diversification. A common and effective strategy in kinase inhibitor development is to couple the aminopyrazole core with various heterocyclic systems, such as pyrimidines or pyridines, which can form additional interactions within the ATP-binding site.[9][10] The following protocol details a representative nucleophilic aromatic substitution (SNAr) reaction to generate a library of N-substituted pyrazole derivatives.
Protocol 1: Synthesis of N-(Pyrimidin-2-yl)-Substituted Pyrazole Derivatives
This protocol describes the reaction of this compound with a substituted 2-chloropyrimidine. This reaction is a cornerstone for building a library of potential inhibitors.
Rationale: The SNAr reaction is a robust method for forming a C-N bond. The use of a non-nucleophilic base like DIPEA prevents unwanted side reactions, while a high-boiling point solvent like n-butanol allows the reaction to be conducted at elevated temperatures to drive it to completion. The final purification by column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts.
Caption: General workflow for the synthesis of pyrazole-pyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted 2-chloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (anhydrous)
-
Ethyl acetate (EtOAc), Hexanes, Water (deionized), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), the selected 2-chloropyrimidine derivative (1.1 eq), and anhydrous n-butanol.
-
Add DIPEA (3.0 eq) to the mixture.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Once complete, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted pyrazole derivative.[2]
-
Confirm the structure and purity of the final compound using NMR and HRMS analysis.
Biochemical Evaluation: Direct Inhibition of CDK Activity
After synthesizing a library of compounds, the first critical step is to determine their direct inhibitory activity against the target CDK enzymes. A luminescence-based kinase assay, such as the CDK4 Assay Kit from BPS Bioscience which utilizes Kinase-Glo® technology, is a high-throughput and sensitive method to measure kinase activity by quantifying ATP consumption.[11]
Protocol 2: In Vitro Luminescence-Based CDK Kinase Assay
Rationale: This assay measures the amount of ATP remaining after a kinase reaction. Active kinases consume ATP to phosphorylate their substrate. Therefore, a lower luminescence signal (less ATP) indicates higher kinase activity, while a high luminescence signal (more ATP) indicates that the kinase has been inhibited. Creating a dose-response curve allows for the calculation of the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
Materials:
-
Recombinant CDK enzyme (e.g., CDK2/Cyclin A, CDK4/Cyclin D3)[11]
-
Kinase-specific substrate peptide[11]
-
ATP solution
-
Kinase assay buffer[11]
-
Test compounds dissolved in DMSO (serial dilutions)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)[11]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and a microplate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Prepare serial dilutions of the synthesized compounds in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a white 96-well plate, add the test compound dilutions. Include "no inhibitor" (vehicle control, 100% activity) and "no enzyme" (background) controls.
-
Add the CDK enzyme and substrate mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to all wells.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Data Analysis: a. Subtract the "no enzyme" background from all other readings. b. Normalize the data to the "no inhibitor" control (set to 100% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Sample Data Presentation:
| Compound ID | R-Group (on Pyrimidine) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| Scaffold | H | >10,000 | >10,000 | >10,000 |
| Cmpd-01 | 4-methoxyphenyl | 150 | 2,500 | 800 |
| Cmpd-02 | 4-morpholinophenyl | 25 | 1,200 | 450 |
| Cmpd-03 | 3-pyridyl | 80 | 850 | 950 |
| AT7519 | Reference Inhibitor | 10 | 40 | 5 |
Cellular Activity and Mechanism of Action
Potent biochemical inhibitors must be tested in a cellular context to assess their anti-proliferative effects and confirm their mechanism of action.
Protocol 3: Anti-Proliferative Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for the determination of the compound's GI₅₀ (concentration for 50% growth inhibition). It is important to note that for CDK4/6 inhibitors specifically, ATP-based assays can sometimes be misleading as arrested cells may grow in size and produce more ATP; thus, a DNA or colorimetric-based assay is often preferred.[7]
Caption: Workflow for the MTT-based cell proliferation assay.
Step-by-Step Methodology:
-
Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in a complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known CDK inhibitor).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Measure the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Rationale: A hallmark of CDK inhibition is arrest at specific phases of the cell cycle. For example, CDK4/6 inhibition typically causes a G1 arrest, while CDK1/2 inhibition can cause G1/S or G2/M arrest.[9] This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells. The resulting histogram allows for the determination of the percentage of cells in the G1, S, and G2/M phases.
Step-by-Step Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the test compound at concentrations around its GI₅₀ value for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Model the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Expected Results:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 45% | 35% | 20% |
| Cmpd-X (CDK4/6i) | 70% | 15% | 15% |
| Cmpd-Y (CDK2i) | 55% | 20% | 25% |
Conclusion and Future Outlook
This compound is a highly tractable and economically viable starting material for the development of novel CDK inhibitors. The synthetic and screening protocols outlined in this guide provide a robust foundation for generating and evaluating compound libraries. Successful "hits" from this initial cascade can be advanced to further lead optimization studies, including the assessment of selectivity against a broader kinase panel, determination of cellular target engagement, and evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This systematic approach enables the efficient progression from a privileged scaffold to promising preclinical candidates for cancer therapy.
References
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Yuan, Z., et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Ferguson, F.M., et al. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. RSC Medicinal Chemistry. Available from: [Link]
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Berger, B-T., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available from: [Link]
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Biris, C.G., et al. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available from: [Link]
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Shikha, S., et al. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Wang, L., et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]
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Guzi, T.J., et al. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Vancea, A., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. Available from: [Link]
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BPS Bioscience. CDK4 Assay Kit. Available from: [Link]
-
Lee, J., et al. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available from: [Link]
-
Hafner, M., et al. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available from: [Link]
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Boyle, R.G., et al. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncotarget. Available from: [Link]
-
Abdel-Maksoud, M.S., et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available from: [Link]
-
Singh, S., et al. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. Available from: [Link]
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Henan Allgreen Chemical Co.,Ltd. This compound. Available from: [Link]
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PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Available from: [Link]
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Abdel-Maksoud, M.S., et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available from: [Link]
-
Marques, M., et al. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. Available from: [Link]
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Application Notes and Protocols for Screening 3-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives Against MCF-7 and A549 Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel 3-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives for their potential anticancer activity against the human breast adenocarcinoma cell line, MCF-7, and the human lung carcinoma cell line, A549. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation methods essential for conducting these critical preclinical assessments.
Introduction: The Rationale for Targeting Cancer with Pyrazole Derivatives
Pyrazole scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1] Numerous pyrazole derivatives have been investigated and developed as potent anticancer agents due to their ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[2] The this compound core represents a promising starting point for the synthesis of novel anticancer compounds. The presence of the chlorophenyl group can enhance biological activity, and the amine functionality provides a versatile handle for further chemical modifications.[1]
This guide focuses on the initial, yet critical, step in the drug discovery pipeline: the in vitro screening of a library of these derivatives to identify lead compounds with significant cytotoxic activity against two well-characterized and widely used cancer cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line, representing a common subtype of breast cancer.
-
A549: A human lung adenocarcinoma cell line, a model for non-small cell lung cancer (NSCLC).
The primary objective of this screening is to determine the half-maximal inhibitory concentration (IC50) of each derivative, a key measure of its potency.
Potential Mechanistic Insights: Targeting Key Signaling Pathways
While the precise mechanism of action for novel this compound derivatives will require further investigation, existing research on pyrazole-containing compounds suggests potential interactions with key oncogenic signaling pathways. Two of the most frequently dysregulated pathways in breast and lung cancer are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3][4]
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers, including breast cancer.[5] The Ras/Raf/MEK/ERK (MAPK) pathway is another central signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3] Overactivation of this pathway is frequently observed in lung cancer.[6]
It is hypothesized that promising derivatives from this screening may exert their cytotoxic effects by modulating one or both of these pathways.
Caption: Potential signaling pathways targeted by pyrazole derivatives.
Experimental Protocols
This section provides detailed, step-by-step protocols for the in vitro screening of this compound derivatives. It is crucial to maintain aseptic techniques throughout all cell culture procedures.
Preparation of Test Compounds
The successful screening of your synthesized derivatives begins with their proper preparation and storage.
Caption: Workflow for the preparation of test compounds.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of each derivative.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM to 50 mM). Ensure complete dissolution; gentle vortexing or sonication may be necessary.
-
Causality: DMSO is a widely used solvent for dissolving hydrophobic compounds for in vitro assays. Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture, reducing potential solvent-induced cytotoxicity.
-
-
Aliquoting and Storage:
-
Aliquot the stock solutions into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain compound stability and prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of each stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a preliminary screen with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate cytotoxic range.
-
Self-Validation: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to the cells. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in all experiments.
-
Cell Culture and Maintenance
MCF-7 Cell Line:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.01 mg/mL bovine insulin, and 1 mM sodium pyruvate.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
A549 Cell Line:
-
Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cytotoxicity Assays: MTT and SRB Protocols
Two robust and widely accepted colorimetric assays are recommended for determining the cytotoxicity of the pyrazole derivatives: the MTT assay and the Sulforhodamine B (SRB) assay. Running both assays provides a more comprehensive and validated dataset.
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Materials:
-
MCF-7 and A549 cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Prepared pyrazole derivative solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the pyrazole derivatives.
-
Include wells for untreated control and vehicle control.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
MCF-7 and A549 cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Prepared pyrazole derivative solutions
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the bound dye.
-
-
Absorbance Reading:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis and Interpretation
The primary output of these assays is the IC50 value, which is the concentration of the derivative that causes a 50% reduction in cell viability compared to the untreated control.
Calculation of Percentage Viability:
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 Determination:
The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel with Solver).
Data Presentation:
| Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Parent Compound | >100 | >100 |
| Derivative 1 | 15.2 | 22.5 |
| Derivative 2 | 8.7 | 12.1 |
| Derivative 3 | 45.3 | 68.9 |
| Doxorubicin (Control) | 0.5 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the screening results, the following controls and practices are essential:
-
Positive Control: Include a known anticancer drug (e.g., Doxorubicin) to validate the assay's ability to detect cytotoxicity.
-
Vehicle Control: As mentioned, this control is crucial to account for any effects of the solvent on cell viability.
-
Blank Wells: Include wells with medium only to determine the background absorbance.
-
Replicates: Perform each experiment with at least three technical replicates and repeat the entire experiment on at least two separate occasions (biological replicates).
-
Cell Health: Regularly monitor the morphology and growth of the cell lines to ensure they are healthy and free from contamination.
By adhering to these rigorous protocols and controls, researchers can confidently identify promising this compound derivatives for further investigation in the quest for novel and effective cancer therapeutics.
References
-
Hassan, A. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3763. Available from: [Link]
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Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent patents on anti-cancer drug discovery, 6(2), 186–195. Available from: [Link]
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Gao, Y., et al. (2022). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. International Journal of Molecular Sciences, 23(15), 8527. Available from: [Link]
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Otręba, M., & Banaś, K. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences, 22(13), 6692. Available from: [Link]
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Mirzaei, H., et al. (2020). Targeting the PI3K/AKT/mTOR signaling pathway in cancer. Journal of cellular physiology, 235(3), 1577-1590. Available from: [Link]
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Jafari, M., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian journal of pharmaceutical research : IJPR, 19(4), 236–247. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available from: [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]
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Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. Available from: [Link]
-
Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Available from: [Link]
-
Aboul-Enein, H. Y., et al. (2019). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. Molecules, 24(19), 3450. Available from: [Link]
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Hennessy, B. T., et al. (2005). Targeting the PI3K signaling pathway in cancer. Nature reviews. Drug discovery, 4(12), 988–1004. Available from: [Link]
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MDPI. (n.d.). Special Issue : Targeting the PI3K/AKT/mTOR Pathway in Cancer: Mechanisms and Advances in Clinical Trials. Available from: [Link]
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Jiao, D., et al. (2018). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Cancers, 10(10), 371. Available from: [Link]
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Zhang, Y., et al. (2022). Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. Signal transduction and targeted therapy, 7(1), 30. Available from: [Link]
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Alzahrani, A. R., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7709. Available from: [Link]
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ResearchGate. (n.d.). Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. Available from: [Link]
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Sun, L., et al. (2022). Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity. Molecules, 27(18), 5945. Available from: [Link]
-
Liu, P., et al. (2021). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Molecules, 26(17), 5249. Available from: [Link]
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Application Notes and Protocols for Molecular Docking Studies of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Derivatives
Introduction: The Therapeutic Potential of Pyrazole Scaffolds and the Power of In Silico Screening
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Derivatives of this five-membered heterocyclic ring have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 3-(3-chlorophenyl)-1H-pyrazol-5-amine scaffold, in particular, represents a promising pharmacophore for the development of novel therapeutics. The inclusion of a chlorophenyl group can enhance biological activity and provides a vector for further chemical modification to optimize pharmacological profiles.[2]
In the modern drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[3] Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a target protein, offering valuable insights into binding affinity and interaction patterns.[3][4] This computational "handshake" allows researchers to screen large libraries of virtual compounds against a specific biological target, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.[4][5]
This application note provides a detailed guide for conducting molecular docking studies on this compound derivatives. We will focus on a therapeutically relevant protein target and present a step-by-step protocol using widely accessible software. The causality behind each experimental choice will be explained, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Choosing a Relevant Biological Target: The Rationale for Targeting VEGFR-2
A critical first step in any molecular docking study is the selection of an appropriate biological target. For pyrazole derivatives, a wealth of literature points towards their efficacy as protein kinase inhibitors .[6][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][7]
Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a key target for anti-angiogenic cancer therapies.[6] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, the signaling cascade that promotes angiogenesis can be disrupted. Several studies have successfully demonstrated the potential of pyrazole-based compounds to inhibit VEGFR-2, making it an excellent and well-validated target for our docking protocol.[6][8][9]
For this guide, we will utilize the crystal structure of the VEGFR-2 kinase domain . A commonly used and well-resolved structure is available from the Protein Data Bank (PDB) with the identifier 4ASD .[4][10] This structure is co-crystallized with a known inhibitor, which is invaluable for validating our docking protocol.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the molecular docking workflow described in this application note.
Detailed Protocol: Molecular Docking of this compound Derivatives against VEGFR-2
This protocol utilizes AutoDock Vina, a widely used and effective open-source program for molecular docking.[6][11]
Part 1: Preparation of the Receptor (VEGFR-2)
-
Obtain the Protein Structure: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB ID: 4ASD).[4][10]
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization and preparation tool such as AutoDock Tools (ADT) or UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands and ions from the structure.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format. This format includes atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Part 2: Preparation of the Ligand (this compound)
-
Obtain or Draw the Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database such as PubChem.
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.
-
-
Prepare the Ligand for Docking:
-
Load the optimized 3D structure into AutoDock Tools.
-
Detect the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
Part 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses.
-
Identify the Binding Site: The binding site of VEGFR-2 can be identified from the position of the co-crystallized ligand in the original PDB file (4ASD). Key interacting residues in the VEGFR-2 active site include Cys919 in the hinge region, and Glu885 and Asp1046 in the DFG-binding domain.[4]
-
Define the Grid Box Dimensions:
-
In AutoDock Tools, center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box (e.g., 24 x 24 x 24 Å) to encompass the entire binding pocket, providing enough space for the ligand to move and rotate freely.[12]
-
Part 4: Molecular Docking with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., config.txt) that specifies the input files and docking parameters. This file should include:
-
The name of the receptor PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box.
-
The name of the output file for the docking results.
-
The exhaustiveness parameter, which controls the thoroughness of the search (a value of 32 is recommended for more consistent results).[13]
-
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
Part 5: Protocol Validation (Redocking)
To ensure the reliability of the docking protocol, it is essential to perform a validation step.[14]
-
Extract the Co-crystallized Ligand: From the original PDB file (4ASD), extract the co-crystallized inhibitor.
-
Prepare and Redock the Ligand: Prepare the co-crystallized ligand in the same manner as the new ligand and dock it into the prepared receptor using the identical protocol.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the lowest energy pose of the redocked ligand with the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[3][14]
Analysis and Interpretation of Docking Results
Binding Affinity (Docking Score)
AutoDock Vina calculates the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[12] This score provides a quantitative measure to rank different derivatives of the this compound scaffold.
| Derivative | Binding Affinity (kcal/mol) | Key Interactions |
| This compound | -8.5 | Hydrogen bond with Cys919, Pi-Alkyl with Val899 |
| Derivative A | -9.2 | Hydrogen bonds with Cys919 and Asp1046 |
| Derivative B | -7.8 | Hydrophobic interactions with Leu840, Val848 |
This table presents hypothetical data for illustrative purposes.
Binding Pose and Interactions
Visual inspection of the docked poses is crucial for understanding the molecular interactions that stabilize the ligand-receptor complex.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key residues in the active site, such as the hinge region Cys919.[4]
-
Hydrophobic Interactions: Analyze hydrophobic interactions between the chlorophenyl ring and nonpolar residues in the binding pocket.
-
Pi-Stacking and Cation-Pi Interactions: Look for favorable aromatic interactions between the pyrazole ring and aromatic residues like Phe918.[4]
The following diagram illustrates a hypothetical binding mode of a this compound derivative in the active site of VEGFR-2.
Conclusion and Future Directions
This application note has provided a comprehensive and scientifically grounded protocol for conducting molecular docking studies on this compound derivatives, with a focus on the VEGFR-2 kinase as a therapeutic target. By following these detailed steps, researchers can effectively screen and prioritize novel pyrazole-based compounds for further development.
It is important to remember that molecular docking is a predictive tool, and the results should be interpreted in the context of other experimental data. Promising candidates identified through this in silico approach should be synthesized and subjected to in vitro and in vivo validation to confirm their biological activity. Future studies could also explore the use of more advanced computational techniques, such as molecular dynamics simulations, to further investigate the stability and dynamics of the ligand-receptor complexes.
References
- Al-Warhi, T., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1851.
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
- Broo, A., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder.
- McTigue, M., et al. (2012). Molecular structure of TKD of VEGFR-2 including TKD1 (N-lobe), KID, and TKD2 (C-lobe).
- Wanode, D. M., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 14(1), 1-14.
-
Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Hassan, A. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- El-Naggar, A. M., et al. (2022). Validation of docking protocol via re-docking of co-crystallized ligands into EGFR and VEGFR.
- Zaki, R. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917.
- Pospisil, P., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12105.
- Wanode, D. M., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
- Zaki, R. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers Media.
- Bhojwani, D., & Joshi, S. (2018). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H.
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(34), 22165-22183.
- Abdellatif, K. R. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1545-1565.
- Singh, N., et al. (2024). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Biomolecular Structure and Dynamics, 1-16.
- Abdellatif, K. R. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
- Abdul-Hassan, S. S., et al. (2020). Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University, 7(1), 22-31.
- Fadhil, A. A., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents.
- Guler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371905.
- Herfindo, N., et al. (2020). Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. Molekul, 15(1), 18-25.
- Wang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
Sources
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- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. japsonline.com [japsonline.com]
- 7. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
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- 12. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. researchgate.net [researchgate.net]
Use of 3-(3-chlorophenyl)-1H-pyrazol-5-amine in solid-phase synthesis
As a Senior Application Scientist, this document provides a detailed technical guide on the application of 3-(3-chlorophenyl)-1H-pyrazol-5-amine in solid-phase synthesis for the generation of diverse chemical libraries. This guide is intended for researchers, chemists, and professionals in drug discovery and development.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific building block, this compound, offers three key points for chemical diversification: the primary amine at C5, the pyrazole ring nitrogen (N1), and the potential for functionalization on the pyrazole ring itself.
Utilizing this scaffold in solid-phase organic synthesis (SPOS) provides a robust and efficient platform for creating large libraries of novel compounds.[3][4] The solid support simplifies purification by allowing for the use of excess reagents, which can be easily washed away, driving reactions to completion and streamlining the discovery workflow.[5] This guide details the immobilization of this compound onto an acid-labile resin, subsequent on-resin derivatization, and final cleavage to yield a library of C-terminal carboxamides.
Core Principles: Solid-Phase Synthesis Workflow
Solid-phase synthesis is a cyclical process where a substrate is covalently bound to an insoluble polymer support (resin) and modified through sequential chemical reactions. The key advantage is the simplified purification at each step—filtration and washing of the resin removes all soluble reagents and byproducts.
Below is a generalized workflow for the solid-phase synthesis described in this application note.
Caption: Reaction scheme for solid-phase synthesis and derivatization.
Protocol 1: Immobilization and Quality Control
This protocol details the loading of this compound onto Rink Amide resin.
Materials & Reagents:
| Reagent/Material | Supplier | Grade | Notes |
| Rink Amide AM Resin | Sigma-Aldrich | 100-200 mesh | 0.5-0.8 mmol/g loading |
| This compound | Commercially Available | >95% | Building Block |
| N,N'-Diisopropylcarbodiimide (DIC) | Acros Organics | Synthesis Grade | Coupling Agent |
| Hydroxybenzotriazole (HOBt) | Oakwood Chemical | Synthesis Grade | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) | Alfa Aesar | Synthesis Grade | Non-nucleophilic base |
| Piperidine | Fisher Scientific | Synthesis Grade | For Fmoc deprotection |
| Dimethylformamide (DMF) | VWR | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | VWR | ACS Grade | Solvent |
| Kaiser Test Kit | Sigma-Aldrich | - | For amine detection [6] |
Procedure:
-
Resin Swelling:
-
Place Rink Amide resin (1.0 g, ~0.7 mmol) in a solid-phase reaction vessel.
-
Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin beads. [7] * Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin. [8] * Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine/DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Activation & Coupling:
-
Expertise Note: This step describes the coupling of a linker or another building block. For direct attachment, a carboxylated version of the pyrazole would be used. Here we assume a standard peptide synthesis coupling to illustrate the process. In a separate flask, dissolve a protected amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 10 minutes.
-
Transfer the activated amino acid solution to the deprotected resin. Add DIPEA (6 eq.) and agitate the reaction mixture for 2 hours at room temperature.
-
To couple the pyrazole, first deprotect the newly added amino acid as in step 2. Then, in a separate flask, activate a suitable carboxylic acid (e.g., acetic anhydride for capping or another building block) and couple it to the pyrazole's amine in solution. Then, this product can be coupled to the resin-bound amino acid.
-
Alternative Direct Immobilization: If a linker with a pre-activated site (e.g., a chlorotrityl resin) were used, the pyrazole amine could be attached directly. [7]
-
-
Quality Control - The Kaiser Test:
-
The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines. [9][10]A positive result (intense blue beads) after the coupling step indicates incomplete reaction, while a negative result (yellow/colorless beads) confirms successful immobilization. [6][11] * Procedure:
-
Withdraw a small sample of resin beads (~5 mg) and wash them with ethanol. [6] 2. Place beads in a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol). [10] 4. Heat the tube at 110-120°C for 5 minutes. [6][9] 5. Observe the color. If the beads are blue, the coupling is incomplete. A re-coupling step is necessary. [12]If the beads remain yellow, proceed.
-
-
Application Note 2: On-Resin Derivatization
With the pyrazole scaffold securely anchored, the N1 position of the pyrazole ring is now available for diversification. This is a powerful strategy to rapidly generate analogs. N-alkylation or N-acylation are common and reliable reactions for this purpose.
Rationale for Reagent Choice:
-
Base: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) is required to deprotonate the pyrazole N-H. The choice depends on the scale and desired reactivity.
-
Electrophile: A wide range of alkyl halides (R-Br, R-I) or acyl chlorides (R-COCl) can be used to introduce the desired R-group.
Protocol 2: On-Resin N-Alkylation
This protocol provides a general method for the N-alkylation of the immobilized pyrazole.
Procedure:
-
Resin Preparation:
-
Take the resin from Protocol 1 with the successfully immobilized pyrazole (~0.7 mmol).
-
Wash the resin with anhydrous DMF (3 x 10 mL) to ensure a dry reaction environment.
-
-
Deprotonation:
-
Suspend the resin in anhydrous DMF (8 mL).
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5 eq.) portion-wise at 0°C.
-
Safety Note: NaH reacts violently with water. Ensure all glassware and solvents are anhydrous.
-
Allow the mixture to stir at room temperature for 1 hour.
-
-
Alkylation:
-
Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 5 eq.) to the resin suspension.
-
Agitate the reaction mixture overnight at room temperature.
-
-
Washing:
-
Quench the reaction by carefully adding a few drops of water.
-
Drain the reaction solvent.
-
Wash the resin extensively with DMF (5 x 10 mL), a DMF/water mixture (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
Application Note 3: Cleavage and Product Isolation
The final step is to release the derivatized molecule from the solid support. The acid-labile Rink Amide linker is designed to be cleaved by a strong acid like TFA. [13] The Role of Scavengers: During TFA cleavage, reactive carbocations are generated from the linker and any remaining side-chain protecting groups. These can re-attach to electron-rich residues in the product. Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to trap these electrophilic species. [7]
Protocol 3: Cleavage from Rink Amide Resin
Cleavage Cocktail Formulation:
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent |
| Triisopropylsilane (TIS) | 2.5% | Carbocation Scavenger |
| Deionized Water | 2.5% | Carbocation Scavenger |
Procedure:
-
Preparation:
-
Place the dry, derivatized resin (~1.0 g) in a round-bottom flask.
-
Safety Note: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the flask. [7] * Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Product Isolation:
-
Filter the resin through a sintered glass funnel, collecting the filtrate in a clean flask.
-
Wash the resin with an additional small volume of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Reduce the volume of the TFA filtrate by approximately 80% using a gentle stream of nitrogen or rotary evaporation.
-
-
Precipitation and Purification:
-
Add the concentrated filtrate dropwise to a flask of cold diethyl ether (50 mL). The product should precipitate as a solid.
-
Cool the ether suspension at -20°C for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with cold ether (2 x 10 mL).
-
Dry the final product under high vacuum. The product can then be analyzed by LC-MS and HPLC and purified if necessary.
-
References
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. ([Link])
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. ([Link])
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved from Applied Polytech Website. ([Link])
-
Sapkal, S. B., et al. (2020). Synthesis of multisubstituted 5-amino pyrazole. Organic & Biomolecular Chemistry. This is a representative citation for pyrazole synthesis; a direct link is not available but the journal is a primary source for such chemistry. ([Link])
-
Anwar, H. F., El-Taweel, F. M. A., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. ([Link])
-
Kamal, A., & Malik, M. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1599-1616. ([Link])
-
Verma, D., et al. (2020). Colorimetric tests for monitoring the reaction completion in solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5434-5441. ([Link])
-
AAPPTec. (n.d.). Rink Amide MBHA Resin Technical Bulletin. Retrieved from AAPPTec Website. ([Link])
-
Al-Mawafi, A., & El-Faham, A. (2024). Recent developments in aminopyrazole chemistry. ResearchGate. ([Link])
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from HAL Open Science. ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from Organic Chemistry Portal Website. ([Link])
-
Fuse, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Chemistry – A European Journal. ([Link])
-
Fesat, H., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1382. ([Link])
-
Aggarwal, N., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487. ([Link])
-
Srivastava, N., et al. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. ([Link])
-
Watson, S. P., et al. (1997). Solid phase synthesis of 5-aminopyrazoles and derivatives. Tetrahedron Letters, 38(52), 9065-9068. ([Link])
-
Isied, M., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles. ACS Omega. ([Link])
-
Lassagne, F., et al. (2004). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron, 60(7), 1395-1400. ([Link])
-
de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides. Frontiers in Chemistry, 8, 296. ([Link])
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])
-
Yin, P., et al. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking. Chemistry – A European Journal, 22(52), 18830-18838. ([Link])
-
Wang, Y., et al. (2007). Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines. Journal of Combinatorial Chemistry, 9(6), 1054-1058. ([Link])
-
Martins, M. A. P., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5032. ([Link])
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. ([Link])
-
Martins, M. A. P., & Frizzo, C. P. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873. ([Link])
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scilit.com [scilit.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
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- 13. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Welcome to the technical support resource for the synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reaction, thereby improving your final yield and purity. This molecule is a valuable building block in the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research, making a robust synthetic route essential.[1]
The most common and reliable method for synthesizing 3-aryl-1H-pyrazol-5-amines is the condensation cyclization of a β-ketonitrile with hydrazine.[2][3] This guide will focus on this primary pathway, addressing the common pitfalls and questions that arise during the experimental process.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
A1: A low or zero yield is often traceable to one of four key areas: reagent quality, reaction conditions, stoichiometry, or the presence of water.
-
Reagent Integrity:
-
β-Ketonitrile (3-(3-chlorophenyl)-3-oxopropanenitrile): This starting material can be susceptible to degradation, especially if stored improperly. It can undergo self-condensation or hydrolysis. Verify its purity by melting point or NMR before use. A typical melting point for the analogous 3-oxo-3-phenylpropanenitrile is 79-81 °C.[4]
-
Hydrazine Hydrate: This reagent can degrade over time through oxidation by atmospheric oxygen. Use a freshly opened bottle or a previously opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon). The concentration of older hydrazine hydrate solutions may be lower than stated.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used as they effectively dissolve the reactants and the intermediate hydrazone. Acetic acid can also be used, acting as both a solvent and a catalyst.
-
Temperature: The reaction typically requires heating (reflux) to drive the cyclization step. Insufficient temperature will result in a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures for prolonged periods might lead to degradation of the product or starting materials.
-
-
Stoichiometry and Base/Acid:
-
The reaction is generally run with a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to ensure full conversion of the limiting β-ketonitrile.
-
While the reaction can proceed without a catalyst, the rate can be significantly influenced by pH. In neutral alcoholic solvents, the reaction proceeds readily. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base like sodium acetate or triethylamine is required to liberate the free hydrazine. In some cases, adding a catalytic amount of a protic acid (like acetic acid) can accelerate the initial hydrazone formation.[5]
-
Q2: My TLC and/or NMR analysis shows multiple spots/peaks, indicating a mixture of products. What are the likely side reactions?
A2: While the reaction with unsubstituted hydrazine is generally regioselective, impurities can arise from several sources.
-
Incomplete Cyclization: The primary intermediate is the hydrazone, formed by the reaction of hydrazine with the ketone carbonyl. If the cyclization step (intramolecular attack of the second nitrogen onto the nitrile group) is incomplete, you will isolate this intermediate along with your product.[5] Ensure adequate reaction time and temperature to drive the reaction to completion.
-
Starting Material Impurities: Impurities in your starting 3-(3-chlorophenyl)-3-oxopropanenitrile will naturally lead to corresponding impurities in the final product. Purification of the β-ketonitrile by recrystallization before the main reaction is highly recommended.
-
Dimerization/Side Reactions of Hydrazine: Under certain conditions, particularly with strong oxidants, hydrazine can undergo side reactions. However, in this specific synthesis, this is less common.
Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v). You should see the spot corresponding to the β-ketonitrile disappear and a new, more polar spot for the aminopyrazole product appear.
Q3: I'm struggling with the product work-up and purification. The product is oiling out during recrystallization or is difficult to isolate.
A3: this compound is a solid at room temperature. Isolation issues often stem from residual solvent or inorganic salts.
-
Work-up: After the reaction is complete, the mixture is typically cooled, and the product precipitates. If it doesn't, the volume of the solvent can be reduced under reduced pressure. Pouring the concentrated reaction mixture into cold water is a common technique to precipitate the crude product.
-
Washing: The crude solid should be thoroughly washed with cold water to remove any inorganic salts (like sodium p-toluenesulfinate if that synthetic route were used[6]) and excess hydrazine hydrate. A subsequent wash with a cold, non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.
-
Recrystallization: Finding the right recrystallization solvent is key. Good single solvents to try are ethanol, methanol, or isopropanol. A solvent pair system, such as dioxane/water or ethanol/water, can also be effective.[7] The key is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. If the product "oils out," it means it is precipitating from a supersaturated solution at a temperature above its melting point. To remedy this, try reheating the solution to redissolve the oil, add slightly more solvent, and then allow it to cool more slowly, perhaps with scratching of the flask's inner wall with a glass rod to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the synthesis of 3-aryl-5-aminopyrazoles from β-ketonitriles?
A1: The synthesis follows a two-step sequence known as the Knorr pyrazole synthesis or a variation thereof.[8]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring.
-
Tautomerization: The resulting iminopyrazoline intermediate rapidly tautomerizes to the more stable aromatic 5-aminopyrazole structure.
The overall workflow is depicted below.
Caption: A decision tree for troubleshooting low yield.
References
-
Organic Syntheses. 3(5)-aminopyrazole. Org. Synth. 1966, 46, 7. [Link]
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.[Link]
-
Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines.[Link]
-
SlideShare. Pyrazole.[Link]
-
Hassan, S. Y., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC. [Link]
-
Mini-Reviews in Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[Link]
-
ResearchGate. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[Link]
-
Hoyt, J. M., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.[Link]
-
Tetrahedron Letters. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.[Link]
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–190. [Link]
-
ResearchGate. New Synthesis of 3-Aryl-5-amino-1H-pyrazoles.[Link]
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–190. [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.[Link]
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- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
Regioselectivity issues in the synthesis of 3-substituted pyrazoles
Welcome to the technical support center for the synthesis of 3-substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a particular focus on addressing the persistent challenge of regioselectivity. Pyrazole scaffolds are integral to numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2][3] This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
The formation of two possible regioisomers in the Knorr pyrazole synthesis arises from the reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[2][4][5] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two carbonyl groups with different steric and electronic environments. The initial nucleophilic attack of a hydrazine nitrogen atom can occur at either of the two carbonyl carbons, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[6][7]
Q2: How do the substituents on the 1,3-dicarbonyl compound influence regioselectivity?
The regioselectivity is a delicate balance of steric and electronic effects of the substituents (R¹ and R³) on the 1,3-dicarbonyl compound.[8]
-
Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, a trifluoromethyl group (CF₃) makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack to that position.[4]
-
Steric Effects: A sterically bulky substituent will hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.
Q3: Does the choice of substituted hydrazine affect the regiomeric outcome?
Yes, the nature of the substituent on the hydrazine plays a crucial role. For instance, in phenylhydrazine, the N1 nitrogen (attached to the phenyl group) is less nucleophilic than the N2 nitrogen due to the electron-withdrawing nature of the phenyl ring. Consequently, the more nucleophilic N2 atom will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[7]
Q4: Can reaction conditions be modified to control regioselectivity?
Absolutely. Reaction conditions are a powerful tool for steering the reaction towards the desired regioisomer. Key parameters include:
-
pH: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby altering their reactivity and influencing the site of initial attack.[5] Acid catalysis is often employed in the Knorr synthesis.[6][9]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[10][11] Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity compared to traditional protic solvents like ethanol.[2][4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also enhance regioselectivity.[10][11]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the isomeric ratio.
Q5: Are there alternative synthetic routes that offer better regioselectivity for 3-substituted pyrazoles?
Yes, when the classical Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:
-
Synthesis from Enaminones: The reaction of enaminones with hydrazines can be a highly regioselective method for preparing substituted pyrazoles.[12][13]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or of diazo compounds with alkenes can provide regioselective access to pyrazoles.[1][14]
-
Multicomponent Reactions: One-pot multicomponent reactions can offer high atom economy and regioselectivity in the synthesis of complex pyrazole derivatives.[15][16][17]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 3-substituted pyrazoles and provides actionable solutions.
Problem 1: Poor or Undesired Regioselectivity
You are obtaining a mixture of regioisomers with a ratio that is difficult to separate, or the major isomer is not the desired one.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Control of Reaction Conditions | The balance between the two reaction pathways leading to the different regioisomers is highly sensitive to the reaction environment. | 1. Optimize the Solvent: Switch from protic solvents (e.g., ethanol, acetic acid) to aprotic polar solvents like DMAc or DMF.[4] Consider using fluorinated alcohols such as TFE or HFIP, which have been shown to improve regioselectivity.[10][11] 2. Adjust the pH: If not already doing so, introduce a catalytic amount of acid (e.g., HCl, acetic acid).[4][18] The optimal pH will depend on the specific substrates. 3. Vary the Temperature: Experiment with running the reaction at different temperatures (e.g., room temperature, 0°C, or elevated temperatures) to see if it influences the isomeric ratio. |
| Substrate-Inherent Lack of Selectivity | The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate may be insufficient to favor one reaction pathway significantly. | 1. Modify the Substrate: If possible, consider modifying the substituents on the 1,3-dicarbonyl compound to enhance the electronic or steric bias. For example, introducing a strongly electron-withdrawing group can direct the initial attack. 2. Explore Alternative Synthetic Routes: If modifying the substrate is not feasible, consider a different synthetic strategy that offers inherent regiocontrol, such as synthesis from enaminones or a [3+2] cycloaddition approach.[12][14] |
Problem 2: Low Reaction Yield
The overall yield of the desired pyrazole product is low, even if the regioselectivity is acceptable.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not be going to completion under the current conditions. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Cautiously increasing the temperature may also drive the reaction to completion. 2. Use a More Effective Catalyst: If using acid catalysis, screen different acids (e.g., p-toluenesulfonic acid, mineral acids) to find one that promotes the reaction more efficiently. |
| Side Reactions or Product Degradation | The starting materials or the product may be unstable under the reaction conditions, leading to the formation of byproducts. | 1. Lower the Reaction Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period. 2. Ensure Inert Atmosphere: If your substrates or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation | The desired product may be difficult to isolate from the reaction mixture or the undesired regioisomer. | 1. Optimize Crystallization: If the regioisomers have different solubilities, extensive experimentation with different solvent systems for crystallization can improve the isolation of the desired product. 2. Chromatographic Separation: If crystallization is ineffective, optimize the chromatographic conditions (e.g., different solvent gradients, different stationary phases) for better separation of the isomers. |
Visualizing the Reaction Pathway and Troubleshooting
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the two competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Regioselectivity Issues
This workflow provides a systematic approach to addressing poor regioselectivity in your pyrazole synthesis.
Caption: Systematic workflow for troubleshooting regioselectivity.
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles
This protocol is adapted from literature procedures that have demonstrated high regioselectivity.[2][4]
Materials:
-
4,4,4-Trifluoro-1-arylbutane-1,3-dione (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
10 N HCl (catalytic, e.g., 50 mol%)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 4,4,4-trifluoro-1-arylbutane-1,3-dione.
-
Add DMAc to dissolve the diketone.
-
Add the arylhydrazine hydrochloride to the solution.
-
Add the catalytic amount of 10 N HCl.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-3-(trifluoromethyl)pyrazole.
Note: The high electrophilicity of the carbonyl carbon adjacent to the trifluoromethyl group strongly directs the initial nucleophilic attack of the hydrazine, leading to excellent regioselectivity.[4]
References
-
Kim, H., Kim, J., & Lee, A. (2019). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Organic & Biomolecular Chemistry, 17(4), 837-846. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Thieme. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
Al-Refai, M., Al-Awadi, N. A., & Ibrahim, M. R. (2018). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 23(11), 2841. [Link]
-
Gosselin, F., et al. (2005). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters, 7(18), 3977-3980. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Fustero, S., et al. (2011). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Tetrahedron, 67(35), 6429-6437. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Li, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2203-2210. [Link]
-
Dömling, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1944-1998. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Future Medicinal Chemistry, 9(13), 1545-1571. [Link]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 313-317). [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4783. [Link]
-
Connon, S. J., & Hegarty, A. F. (2000). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, (18), 3447-3453. [Link]
-
Kulkarni, S. S., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11628-11632. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 25(17), 3892. [Link]
-
Elguero, J., & Goya, P. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(8), 1888. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
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Knorr Pyrazole Synthesis Technical Support Center: A Guide to Controlling Regioisomer Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge and practical troubleshooting advice to master the control of regioisomer formation in this pivotal reaction. The synthesis of pyrazoles is a cornerstone in medicinal chemistry, as these heterocycles are prevalent in a wide array of pharmaceuticals.[1][2] However, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine often yields a mixture of regioisomers, only one of which may possess the desired biological activity.[1] This guide will equip you with the expertise to navigate the complexities of this reaction and selectively synthesize the target pyrazole isomer.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two regioisomers in my Knorr pyrazole synthesis. Why is this happening and how can I favor the formation of just one?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The reaction proceeds through the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. With an unsymmetrical dicarbonyl, there are two distinct carbonyl groups, leading to two possible initial points of attack and, consequently, two different pyrazole products.[3][4]
Controlling which isomer is formed predominantly depends on several factors, including the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine, the solvent, and, most critically, the reaction pH.[3] By carefully manipulating these conditions, you can often achieve high regioselectivity.
Q2: How does pH influence the regioselectivity of the Knorr pyrazole synthesis?
A: The pH of the reaction medium is arguably the most powerful tool for controlling regioselectivity. The mechanism involves a series of acid-catalyzed and base-catalyzed steps.[4][5][6][7] Under acidic conditions, the more basic carbonyl oxygen is preferentially protonated, activating that carbonyl group for nucleophilic attack by the hydrazine.[5][8] Conversely, under neutral or basic conditions, the more electrophilic carbonyl carbon is more susceptible to direct nucleophilic attack. The relative reactivity of the two carbonyl groups can be significantly different, and this difference is exploited by adjusting the pH. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl under acidic conditions.[9]
Q3: Can the choice of hydrazine derivative affect which regioisomer is formed?
A: Absolutely. The nature of the substituent on the hydrazine plays a crucial role. For instance, using arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the corresponding free arylhydrazine can lead exclusively to the 1,5-regioisomer.[1] This is attributed to the electronic effects of the substituent on the nucleophilicity of the two nitrogen atoms in the hydrazine.
Q4: I've tried adjusting the pH, but I'm still getting a mixture of isomers. What other parameters can I explore?
A: Beyond pH, consider the following:
-
Solvent: The polarity and nucleophilicity of the solvent can influence the reaction pathway.[3] For example, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly improve regioselectivity, particularly with fluorinated 1,3-diketones.[10] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[10]
-
Temperature: Temperature can dictate whether the reaction is under kinetic or thermodynamic control.[11][12] The kinetically controlled product is formed faster at lower temperatures, while the more stable, thermodynamically controlled product is favored at higher temperatures where the initial adducts can equilibrate.[11][12]
-
Reactant Stoichiometry: Recent studies have suggested that varying the ratio of the dicarbonyl compound to the hydrazine can influence the regiochemical outcome.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | - Inappropriate pH for the desired isomer.- Reaction temperature favoring a mixture of kinetic and thermodynamic products.- Solvent interfering with the desired reaction pathway. | - Systematically screen the reaction pH (e.g., from acidic to neutral).- Conduct the reaction at a lower temperature to favor the kinetic product or a higher temperature for the thermodynamic product.- Switch to a less nucleophilic solvent, such as a fluorinated alcohol.[10] |
| Low Reaction Yield | - Incomplete reaction.- Decomposition of starting materials or products.- Inefficient workup or purification. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use milder reaction conditions (lower temperature, less harsh pH).- Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization). |
| Formation of Unidentified Byproducts | - Side reactions such as self-condensation of the 1,3-dicarbonyl compound.- Oxidation of the hydrazine or pyrazole product. | - Use freshly distilled or purified starting materials.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Key Parameters for Controlling Regioselectivity
A deep understanding of the reaction mechanism is essential for rationally designing experiments to achieve high regioselectivity.
The Reaction Mechanism and Points of Regiocontrol
The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][13] The generally accepted mechanism involves two key stages where regioselectivity is determined:
-
Initial Nucleophilic Attack: The first step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first is influenced by both steric and electronic factors of the substituents (R¹, R², and R³) and the reaction conditions (especially pH).
-
Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis highlighting the two competing pathways leading to regioisomers.
Influence of pH: A Deeper Dive
The effect of pH is best understood by considering the protonation state of the reactants.
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[5][8] The more basic of the two carbonyl oxygens will be preferentially protonated. For example, in a 1,3-ketoester, the ketone carbonyl is generally more basic and will be attacked preferentially. Acid catalysis has a marked effect on the rate of pyrazole formation.[5][8]
-
Neutral to Weakly Acidic Conditions (pH 4-7): In this range, the reaction can be influenced by a delicate balance of factors. While some acid catalysis may still occur, the intrinsic electrophilicity of the carbonyl carbons becomes more important.
-
Basic Conditions (pH > 7): Under basic conditions, the reaction proceeds via direct nucleophilic attack on the carbonyl carbons. The more sterically accessible and electronically deficient carbonyl group will react faster. However, at higher pHs, the desired reaction may not be observed, and at pH 7, the initial hydrazone may form but not cyclize to the pyrazole.[5]
Kinetic vs. Thermodynamic Control
The concepts of kinetic and thermodynamic control are crucial for understanding and manipulating the outcome of the Knorr synthesis.[11]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times. The product that is formed fastest (the kinetic product) will be the major isomer.[11][12] This usually corresponds to the pathway with the lower activation energy.
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[11][12] The most stable product (the thermodynamic product) will be the major isomer.[11][12]
Caption: Decision workflow for controlling regioisomer formation.
Experimental Protocol: Regiocontrolled Synthesis of a 1,3-Disubstituted Pyrazole
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular substrates.
-
Reagent Preparation:
-
Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. If necessary, purify by distillation or recrystallization.
-
Prepare a series of buffer solutions if precise pH control is desired. Alternatively, use a catalytic amount of acid (e.g., acetic acid, HCl) or base (e.g., triethylamine).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, TFE).[10]
-
Add the appropriate acid or base catalyst. For example, 3 drops of glacial acetic acid can be used.[14]
-
Slowly add the hydrazine derivative to the solution at the desired reaction temperature (e.g., 0 °C for kinetic control, reflux for thermodynamic control).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the regioisomers by NMR spectroscopy (¹H, ¹³C, and NOE experiments can be particularly useful for structure elucidation) and mass spectrometry.
-
Data Summary: Influence of Reaction Conditions on Regioisomer Ratio
The following table summarizes hypothetical data to illustrate the impact of key parameters. Actual results will vary depending on the specific substrates used.
| 1,3-Dicarbonyl | Hydrazine | Solvent | Temperature | pH | Regioisomer Ratio (A:B) |
| Benzoylacetone | Phenylhydrazine | Ethanol | 0 °C | 5 | 80:20 |
| Benzoylacetone | Phenylhydrazine | Ethanol | 80 °C | 5 | 30:70 |
| Benzoylacetone | Phenylhydrazine | TFE | 25 °C | 5 | 95:5 |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 25 °C | 7 | 60:40 |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | 25 °C | 7 | 99:1 |
References
- Fath, S. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC.
- Silva, F. C. et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Flood, D. T. et al. (2018).
- Shafeeque, M. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- El-Faham, A. et al. (2020).
- Springer. (n.d.). Knorr Pyrazole Synthesis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
- Sakya, S. (2005). Knorr pyrazole synthesis.
- Al-Mulla, A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- He, Y. et al. (n.d.). Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Gimalova, F. A. et al. (2022). Thermodynamic vs.
- Flood, D. T. et al. (2018).
- Archiv der Pharmazie. (n.d.).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Flood, D. T. et al. (2018).
- Reddit. (2021). Hydrazone to enehydrazine (TAUTOMERISM).
- Gimalova, F. A. et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- ChemTube3D. (n.d.).
- Georgieva, M. et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed Central.
- ResearchGate. (n.d.).
- J. Org. Chem. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
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- 13. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 14. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 3-(3-chlorophenyl)-1H-pyrazol-5-amine by Column Chromatography
Welcome to the dedicated technical support guide for the purification of 3-(3-chlorophenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the column chromatography of this important heterocyclic amine.
Introduction
This compound is a vital building block in medicinal chemistry and agrochemical research, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory and analgesic drugs.[1][2] Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the reliability of biological assays. Due to the presence of a basic amine group and a polar pyrazole core, this compound can present unique challenges during silica gel column chromatography.
This guide provides a structured approach to troubleshooting common issues, offering explanations grounded in chromatographic theory and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider before starting column chromatography?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy.
-
Polarity: The molecule possesses a polar pyrazole ring and a primary amine group, making it a polar compound. This dictates the use of a polar stationary phase like silica gel and a mobile phase of moderate to high polarity for elution.
-
Basicity: The 5-amino group imparts basic properties. This can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing, irreversible adsorption, or even on-column degradation.[3][4][5]
-
Solubility: It is typically a solid at room temperature. Its solubility should be assessed in various organic solvents to select an appropriate solvent for loading the sample onto the column. Dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH) are common starting points for solubility tests.
-
Stability: While generally stable, the amine functionality can be sensitive to highly acidic conditions.[6] Therefore, the stability of the compound on silica gel should be confirmed, for instance, by running a 2D TLC.[6]
Q2: How do I select the initial mobile phase for the column chromatography of this compound?
A2: The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[7][8][9][10]
-
Start with a binary solvent system: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Aim for an Rf value of 0.2-0.3: For optimal separation on a column, the desired compound should have an Rf (retardation factor) value between 0.2 and 0.3 on the TLC plate.[6]
-
Systematically increase polarity: Begin with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent until the target Rf is achieved.
-
Consider adding a modifier: Due to the basic nature of the amine, peak tailing is a common issue. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups on the silica gel.[3][4][11]
Q3: What are the best practices for packing and loading the column?
A3: Proper column packing and sample loading are essential for a high-resolution separation.
-
Packing the Column:
-
Slurry Packing: This is the most common and effective method. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, ensuring a uniform and compact bed. Gently tap the column to dislodge any air bubbles.
-
Dry Packing: While less common for gravity columns, it can be used. Add the dry silica gel to the column and then slowly run the mobile phase through it.
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[12] Carefully apply the solution to the top of the silica bed using a pipette.[12]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dry loading is recommended.[12] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] This powder is then carefully added to the top of the packed column.[12]
-
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
Problem 1: The compound is not moving off the baseline (Rf = 0) even with a highly polar mobile phase.
-
Cause: The compound may be irreversibly adsorbed onto the silica gel due to strong acid-base interactions between the amine group and the acidic silanol groups of the stationary phase.[4][6] It is also possible the compound has decomposed on the column.[6]
-
Troubleshooting Steps:
-
Assess Compound Stability: Before running a column, spot the compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for any new spots, which would indicate decomposition on silica.[6]
-
Add a Basic Modifier: Incorporate a small percentage (0.5-2%) of triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[3][11] These modifiers will compete with your compound for binding to the acidic sites on the silica, facilitating its elution.
-
Use a More Polar Solvent System: If currently using ethyl acetate/hexane, switch to a more polar system like dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Consider an Alternative Stationary Phase: If the compound remains immobile, consider using a different stationary phase.[11]
-
Deactivated Silica: Pre-treat the silica gel by washing it with a solution of triethylamine in your mobile phase.[4]
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[11]
-
Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and can provide excellent results.[3][5]
-
-
Problem 2: The compound is eluting with significant peak tailing.
-
Cause: Peak tailing is a classic sign of undesirable secondary interactions between the basic amine and the acidic silanol groups on the silica surface.[4][11] This leads to a non-uniform elution front.
-
Troubleshooting Steps:
Solution Mechanism Recommended Protocol Add a Basic Modifier Neutralizes acidic silanol groups, preventing strong interactions with the amine.[3][4] Add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase. Change Stationary Phase Use a stationary phase with fewer or no acidic sites. Switch to neutral or basic alumina, or use an amine-functionalized silica column.[3][5][11] Increase Mobile Phase Polarity A more polar mobile phase can help to more effectively displace the polar amine from the stationary phase. If using a gradient, increase the steepness of the gradient once the compound begins to elute.[6]
Problem 3: Poor separation from impurities.
-
Cause: The chosen mobile phase may not have sufficient selectivity for the compound and its impurities. The impurities might have similar polarities to the target compound.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Systematic TLC Screening: Conduct a thorough screening of different solvent systems. Try combinations of hexane, ethyl acetate, dichloromethane, methanol, and acetone.
-
Ternary Solvent Systems: Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, adding a small amount of methanol to a dichloromethane/hexane mixture.
-
-
Adjust the Gradient: If using gradient elution, a shallower gradient around the elution point of the target compound can improve resolution.
-
Consider a Different Stationary Phase: If separation is still not achieved, the interaction profiles of the compound and impurities with a different stationary phase might be more distinct. For instance, if using silica, try alumina or a reverse-phase C18 silica.[11]
-
Problem 4: The compound appears to be decomposing on the column.
-
Cause: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.[4][6]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of triethylamine in an appropriate solvent, followed by the mobile phase, to neutralize the acidic sites.[4]
-
Switch to a Non-Acidic Stationary Phase: Use neutral alumina or an amine-functionalized silica gel to avoid an acidic environment.[3][5][11]
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution, provided separation is not compromised.
-
Experimental Workflow & Visualization
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for common issues in the chromatography of this compound.
Decision Tree for Stationary Phase Selection
Caption: Decision tree for selecting the appropriate stationary phase for purification.
References
- BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- Chem-Impex. (n.d.). 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- BenchChem. (n.d.). Technical Support Center: Purification of Bulky Amines by Chromatography.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- J&K Scientific. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Aminopyrazole Derivatives
Welcome to the Technical Support Center for the purification of aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for common challenges encountered during the recrystallization of this important class of heterocyclic compounds. Aminopyrazoles are versatile scaffolds in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you navigate the nuances of their crystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My aminopyrazole derivative "oiled out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid.[3][4] This typically occurs when the melting point of your compound is lower than the temperature of the solution at the point of saturation, or when the compound is highly impure, leading to a significant melting point depression.[4][5]
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot "good" solvent to decrease the supersaturation level.[4][6] Slow cooling is crucial to allow for the orderly arrangement of molecules into a crystal lattice.[7]
-
Introduce a "Poor" Solvent: If using a single solvent system, while the solution is hot, add a "poor" solvent (one in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid.[3][8] Then, add a few drops of the hot "good" solvent to clarify the solution before allowing it to cool slowly.[3][6][8] This mixed-solvent approach can lower the solubility of your compound at a given temperature, promoting crystallization over oiling out.[8]
Preventative Strategies:
-
Solvent Selection: Ensure the boiling point of your chosen solvent is lower than the melting point of your aminopyrazole derivative.[9]
-
Purity of Starting Material: If the crude material is highly impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization.[10]
-
Slower Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a few paper towels, before moving it to an ice bath.[4][11] Rapid cooling often leads to precipitation rather than crystallization.[7]
Question 2: The crystal yield of my aminopyrazole derivative is very low. How can I improve it?
Answer:
A low yield is a frequent issue in recrystallization and can often be attributed to using an excessive amount of solvent or premature crystallization.[4][12]
Troubleshooting Steps:
-
Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[7] Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[4][13]
-
Check the Mother Liquor: After filtration, if you suspect a low yield due to excessive solvent, you can try to recover more product from the filtrate (mother liquor). This can be done by evaporating some of the solvent and cooling the concentrated solution again.[4][12]
-
Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated.[11][14][15] Rinsing the filter paper with a small amount of hot solvent before filtering your solution can prevent the product from crashing out on the filter paper.[14] Using a stemless or short-stemmed funnel is also recommended to reduce the surface area for premature crystallization.[11][14]
Workflow for Optimizing Yield:
Caption: Decision tree for troubleshooting low crystal yield.
Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of crystals to form is often due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[12]
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.[16] The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of the pure aminopyrazole derivative, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[12]
-
Reduce Solvent Volume: If the above methods don't work, it's likely that too much solvent was used.[12] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[4]
Frequently Asked Questions (FAQs)
What are the best solvent systems for recrystallizing aminopyrazole derivatives?
The choice of solvent is crucial and depends on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[7][17] Given the presence of both a polar amino group and a heterocyclic pyrazole ring, aminopyrazole derivatives often have moderate polarity.[9][18]
Recommended Single Solvents:
-
Alcohols (Ethanol, Methanol, Isopropanol)
-
Acetone
-
Acetonitrile
-
Ethyl Acetate
Common Mixed-Solvent Systems:
For aminopyrazoles that are too soluble in one solvent and not soluble enough in another, a mixed-solvent system is often ideal.[9] Common pairs include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
The general procedure for a mixed-solvent recrystallization is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent (antisolvent) dropwise until the solution becomes cloudy, followed by a few drops of the hot "good" solvent to redissolve the precipitate before cooling.[3][8]
| Solvent System | Good Solvent | Poor Solvent (Antisolvent) | Polarity |
| Alcohol/Water | Ethanol, Methanol | Water | Polar |
| Ketone/Alkane | Acetone | Hexanes, Heptane | Moderately Polar/Nonpolar |
| Ester/Alkane | Ethyl Acetate | Hexanes, Heptane | Moderately Polar/Nonpolar |
How does the position of the amino group on the pyrazole ring affect solvent selection?
The position of the amino group (3-amino, 4-amino, or 5-aminopyrazole) can influence the molecule's overall polarity and hydrogen bonding capabilities, which in turn affects its solubility.[1][2] While there are no rigid rules, some general trends can be observed:
-
3- and 5-Aminopyrazoles: These isomers can exhibit tautomerism, which can influence their interactions with solvents.[1] Their polarity is generally high, making polar solvents like alcohols good starting points.
-
4-Aminopyrazoles: The symmetric nature of some 4-aminopyrazole derivatives might lead to different crystal packing and solubility profiles.
Empirical testing of a small amount of your compound in various solvents is always the most reliable method for selecting the optimal recrystallization solvent.[9]
What is the best way to remove colored impurities during the recrystallization of my aminopyrazole derivative?
If your aminopyrazole derivative is expected to be colorless but the solution is colored, activated charcoal can often be used to remove the colored impurities.[16][19]
Protocol for Using Activated Charcoal:
-
Dissolve the impure compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow the boiling to subside.
-
Add a small amount of activated charcoal to the hot solution. Be cautious as the solution may boil vigorously upon addition.[19]
-
Bring the solution back to a gentle boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[19][20] The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize.
It is important to use the minimum amount of charcoal necessary, as excessive use can lead to the loss of your desired product through adsorption.
Experimental Protocols
Step-by-Step Methodology for Single-Solvent Recrystallization:
-
Solvent Selection: In a test tube, add a small amount of your crude aminopyrazole derivative and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude aminopyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling chip or magnetic stirring). Continue to add small portions of the hot solvent until the compound is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11][14][20]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Allow the crystals to dry completely before determining the yield and purity (e.g., by melting point).
Workflow for Recrystallization:
Caption: General workflow for the recrystallization of aminopyrazole derivatives.
References
-
1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Hot gravity filtration. (n.d.). RSC Education. Retrieved from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC - PubMed Central. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PubMed. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallisation Help. (2020, October 30). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. Retrieved from [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]
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Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate. Retrieved from [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. Retrieved from [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org. Retrieved from [Link]
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Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]
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On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017, May 14). SciSpace. Retrieved from [Link]
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(PDF) The Combined Effect of Pyrazole and Amino: Preparation of the Novel Energetic Coordination Compounds with High ClO4− Content. (n.d.). ResearchGate. Retrieved from [Link]
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Recent developments in aminopyrazole chemistry | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
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An In-Line Study of Oiling Out and Crystallization | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC - NIH. Retrieved from [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH. Retrieved from [Link]
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Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
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Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH. Retrieved from [Link]
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Common side reactions in the synthesis of 3-aryl-1H-pyrazol-5-amines
Introduction
The 3-aryl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The most common and versatile synthetic route involves the condensation of a β-ketonitrile (e.g., benzoylacetonitrile) with a hydrazine derivative.[3][4] While seemingly straightforward, this reaction is frequently plagued by side reactions that can complicate purification, reduce yields, and lead to ambiguous structural assignments.
This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a question-and-answer format, it addresses specific, common issues encountered during the synthesis, offering explanations grounded in reaction mechanisms and providing field-proven protocols to mitigate these challenges.
Section 1: Troubleshooting Guide
This section addresses the most pressing experimental challenges. Each answer explains the chemical causality behind the problem and provides actionable solutions.
Q1: My reaction yields a mixture of two isomers that are difficult to separate. How can I identify them and improve the regioselectivity?
A1: This is the most common problem in the synthesis of asymmetrically substituted pyrazoles. When an arylhydrazine reacts with an aryl β-ketonitrile, the cyclization can proceed via two distinct pathways, leading to a mixture of the desired 3-aryl-1H-pyrazol-5-amine and its regioisomer, the 5-aryl-1H-pyrazol-3-amine.
The root cause lies in the comparable nucleophilicity of the two nitrogen atoms in the arylhydrazine and the two electrophilic centers (the ketone carbonyl and the nitrile carbon) in the β-ketonitrile. The initial condensation can form two different hydrazone intermediates, which then cyclize.
Caption: Competing pathways leading to regioisomers.
Identification of Regioisomers: Unambiguous structural assignment is critical and can be achieved using 2D NMR spectroscopy.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the N-H proton of the pyrazole and the C3 and C5 carbons. More definitively, in a 1-aryl substituted pyrazole, the protons of the N-aryl ring will show a 3-bond correlation to the C5 carbon in the 3-aryl-5-amino isomer, and to the C3 carbon in the 5-aryl-3-amino isomer.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity. For a 1-methyl-3-phenyl-5-aminopyrazole, a NOESY correlation would be observed between the N-methyl protons and the ortho-protons of the 3-phenyl group. This would be absent in the 1-methyl-5-phenyl-3-amino isomer.[5]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly informative. The carbon atom attached to the aryl group (C3 in the desired product) typically resonates at a different field than the carbon attached to the amino group (C5).[7]
Table 1: Typical NMR Characteristics for Regioisomer Identification
| Feature | 3-Aryl-1-R'-1H-pyrazol-5-amine | 5-Aryl-1-R'-1H-pyrazol-3-amine |
|---|---|---|
| Key HMBC Correlation | Protons on R' group correlate to C5 | Protons on R' group correlate to C3 |
| ¹³C Shift (C3) | ~150-154 ppm | ~140-145 ppm |
| ¹³C Shift (C5) | ~140-145 ppm | ~150-155 ppm |
Note: Exact chemical shifts are substrate-dependent and should be used as a guide.[7]
Strategies for Improving Regioselectivity: Controlling the regiochemical outcome requires manipulating the kinetic and thermodynamic factors of the reaction.
-
pH Control: The reaction is often acid- or base-catalyzed. Under acidic conditions, protonation of the ketone can favor initial attack by the less hindered hydrazine nitrogen. Conversely, base-catalyzed reactions may proceed through different intermediates. Careful screening of pH is essential.[8]
-
Solvent Choice: The polarity and protic nature of the solvent can influence which intermediate is stabilized, thereby directing the reaction pathway. Solvents like N,N-dimethylacetamide have been shown to promote high regioselectivity in some cases.[9]
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer. A systematic temperature study is recommended.
Q2: I'm observing a significant amount of a highly polar byproduct, and my yield of the desired amine is low. What could it be?
A2: This issue frequently points to the premature or subsequent hydrolysis of the nitrile functional group.[10] The reaction conditions, especially if aqueous acid or base is used with heating, can be harsh enough to convert the nitrile to a primary amide or even a carboxylic acid.[11][12]
Probable Side Products:
-
3-Aryl-1H-pyrazol-5-amine-4-carboxamide: If the starting material was a dinitrile.
-
Hydrolysis of β-ketonitrile: The starting material itself can hydrolyze to a β-ketoamide. This new starting material will then react with hydrazine to form a pyrazolone derivative instead of a pyrazol-5-amine.
Troubleshooting Hydrolysis:
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Mass spec shows M+18 peak | Presence of water in reagents or solvent | Use anhydrous solvents (e.g., freshly distilled toluene, dry DMF). Dry reagents thoroughly. |
| Broad N-H and C=O stretches in IR | Reaction run under harsh acidic/basic conditions | Use milder conditions. For base catalysis, consider non-hydroxide bases like triethylamine or DBU. For acid catalysis, use catalytic amounts of p-TsOH. |
| Product is highly water-soluble | Over-hydrolysis to carboxylic acid salt | Buffer the reaction pH. Perform the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
A particularly effective method for hydrating nitriles to amides while minimizing further hydrolysis involves using potassium hydroxide in tert-butyl alcohol, which provides a less aqueous environment.[13] If hydrolysis is unavoidable, consider protecting the nitrile group, although this adds steps to the synthesis.
Q3: My crude product is a complex, tarry mixture with high molecular weight impurities shown on LC-MS. What is the likely cause?
A3: This often results from the base-catalyzed self-condensation of the β-ketonitrile starting material.[14] β-Ketonitriles possess a highly acidic α-carbon, and in the presence of a strong base, the resulting enolate can act as a nucleophile, attacking another molecule of the β-ketonitrile. This can initiate a cascade of reactions, including dimerization and polymerization.[14]
Caption: General reaction mechanism workflow.
-
Condensation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the β-ketonitrile.
-
Dehydration: Loss of a water molecule forms a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbon of the nitrile group. [15][16]4. Aromatization: A final tautomerization step yields the stable aromatic pyrazole ring.
FAQ 2: How do substituents on the aryl rings affect the reaction?
Substituents play a crucial electronic role:
-
On the β-Ketonitrile's Aryl Ring: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ increase the electrophilicity of the ketone carbonyl, potentially accelerating the initial condensation. Electron-donating groups (EDGs) like -OCH₃ may slow it down.
-
On the Arylhydrazine: EDGs on the arylhydrazine ring increase the nucleophilicity of the hydrazine nitrogens, generally speeding up the reaction. EWGs decrease nucleophilicity and can make the reaction more sluggish. These electronic effects can also influence the regiochemical outcome by modulating the relative nucleophilicity of the two hydrazine nitrogens.
FAQ 3: Can other functional groups on the starting materials interfere with the reaction?
Yes. The reaction conditions (often acidic or basic with heat) can be incompatible with sensitive functional groups.
-
Esters/Amides: Can be hydrolyzed.
-
Aldehydes: Can compete with the ketone for reaction with the hydrazine.
-
Leaving Groups: Groups like halides on activated positions could undergo nucleophilic substitution.
It is essential to consider the stability of all functional groups present in your starting materials under the planned reaction conditions.
Section 3: Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine
This protocol is a representative example and may require optimization for different substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetonitrile (1.0 eq) and ethanol (10 mL per mmol of benzoylacetonitrile).
-
Reagent Addition: Add phenylhydrazine (1.1 eq) to the solution at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the crude product.
-
Purification: If necessary, recrystallize the crude solid from ethanol or purify by flash column chromatography on silica gel.
References
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Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Jesenak, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 27(15), 4787. Available at: [Link]
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Serrano, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]
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Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. Available at: [Link]
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Ortega-Alfaro, M. C., et al. (2019). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 17(4), 853-863. Available at: [Link]
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Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]
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De Nys, R., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930-2937. Available at: [Link]
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Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
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Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available at: [Link]
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Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770. Available at: [Link]
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Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of Chemistry and Chemical Engineering, 11, 54-60. Available at: [Link]
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Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. Available at: [Link]
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Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(4), 1085-1090. Available at: [Link]
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Abboud, J. L. M., et al. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 12(8), 1773-1793. Available at: [Link]
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Kumar, A., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Chemical and Pharmaceutical Research, 14(7), 1-8. Available at: [Link]
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Shchekotikhin, A. E., et al. (2003). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles. Russian Chemical Bulletin, 52, 2697-2698. Available at: [Link]
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Ghasemi, S., & Kubicki, M. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(20), 14002-14050. Available at: [Link]
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Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry, 46(11), 5248-5267. Available at: [Link]
-
Tu, S., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(10), 4629-4635. Available at: [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Available at: [Link]
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Slouka, J. (1993). Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[5][9][17]riazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 58(8), 1913-1919. Available at: [Link]
-
Thorne, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1109. Available at: [Link]
-
Ghasemi, S., & Kubicki, M. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(20), 14002-14050. Available at: [Link]
-
Voitekhovich, S. V., & Gaponik, P. N. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1086. Available at: [Link]
-
Kaddouri, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6432. Available at: [Link]
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Technical Support Center: Impurity Profiling of 3-(3-chlorophenyl)-1H-pyrazol-5-amine by LC-MS
Welcome to the technical support resource for the analysis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical step of identifying and characterizing process-related impurities and degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). As this pyrazole derivative is a key building block in the synthesis of various bioactive molecules, ensuring its purity is paramount for safety, efficacy, and regulatory compliance.
This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the scientific rationale behind the analytical choices you make.
Section 1: Understanding the Chemistry: Synthesis and Potential Impurities
A robust analytical method is built on a solid understanding of the synthetic pathway. The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1] For our target molecule, this involves the reaction of 3-(3-chlorophenyl)-3-oxopropanenitrile with hydrazine hydrate.
Primary Synthetic Pathway
The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile carbon to form the stable pyrazole ring.
Caption: Synthesis of this compound.
Potential Process-Related Impurities
Understanding potential impurities is the first step in developing a method to detect them. Impurities can be broadly classified according to ICH Q3A guidelines as organic, inorganic, and residual solvents.[2] Our focus here is on organic impurities, which can include starting materials, by-products, intermediates, and degradation products.[2][3]
| Impurity Name/Class | Potential Structure | Monoisotopic Mass (Da) | Origin / Rationale |
| Starting Material 1 | 3-(3-chlorophenyl)-3-oxopropanenitrile | 193.0141 | Incomplete reaction. |
| Starting Material 2 | Hydrazine | 32.0371 | Excess reagent used in synthesis. Often removed but can persist. |
| Isomeric By-product | 5-(3-chlorophenyl)-1H-pyrazol-3-amine | 193.0406 | Alternative cyclization pathway of the hydrazone intermediate. Will have the same m/z as the API but a different retention time. |
| Oxidative Impurity | 3-(3-chlorophenyl)-1H-pyrazol-5-ol | 194.0247 | Oxidation of the amine group, potentially during workup or storage. |
| Dimeric Impurity | Bis(3-(3-chlorophenyl)-1H-pyrazol-5-yl)amine | 385.0762 | Reaction between two molecules of the product or an intermediate. |
| Hydrolytic Impurity | 3-(3-chlorophenyl)-3-oxopropanamide | 211.0247 | Hydrolysis of the nitrile group in the starting material under aqueous acidic/basic conditions. |
Section 2: Core Protocol: Developing a Robust LC-MS Method
A successful impurity profiling method must separate all potential impurities from the main component (API) and be sensitive enough to detect them at levels required by regulatory guidelines (e.g., ICH identification threshold of >0.10%).[2][3] LC-MS is the ideal technique due to its combination of high-resolution separation and sensitive, specific mass detection.[4][5]
Analytical Workflow Diagram
Caption: General workflow for LC-MS impurity method development.
Step-by-Step Experimental Protocol
1. Sample & Standard Preparation:
-
Objective: To prepare a clean, particulate-free solution at a concentration suitable for detecting impurities at the 0.1% level without saturating the detector with the API.
-
Protocol:
-
Diluent Selection: Start with a solvent mixture that is slightly weaker than the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile). This prevents peak distortion.[6]
-
API Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of ~1.0 mg/mL.
-
Working Solution: Further dilute this stock to ~0.1 mg/mL for initial screening. This concentration helps avoid detector saturation while still allowing for the theoretical detection of a 0.1% impurity (equivalent to 0.1 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter to remove particulates that could damage the column or instrument.[6]
-
2. LC Method Development (Starting Conditions):
-
Objective: Achieve baseline separation of the API from all detectable impurities.
-
Protocol:
-
Column: Start with a workhorse reversed-phase column, such as a C18, 100 x 2.1 mm, 1.8 µm. The small particle size provides high efficiency.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier that aids in protonation for positive ion ESI-MS.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.
-
Gradient: A broad gradient is essential for initial screening to elute compounds with a wide range of polarities.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
3. MS Method Development (Starting Parameters):
-
Objective: To find ionization conditions that provide a strong signal for the API and a broad range of potential impurities. Tandem MS (MS/MS) is crucial for structural elucidation of unknowns.[4][7]
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), run in both Positive and Negative modes initially. Given the basic amine group, ESI positive mode is expected to be more sensitive for the API and many related impurities.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data from m/z 70-700 to detect all ions.
-
Data-Dependent MS/MS (dd-MS/MS): Set the instrument to automatically fragment the top 3-5 most intense ions from each full scan. This provides structural information on the fly for any detected peaks.[4]
-
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/Hr (Nitrogen)
-
Collision Energy (for MS/MS): Use a ramp, e.g., 10-40 eV, to generate a rich fragmentation spectrum.
-
-
Section 3: Troubleshooting Guide (Q&A Format)
Even with a robust method, issues can arise. Here’s how to address common problems.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common LC-MS issues.
Q1: I am not seeing any signal for my main compound. Where do I start?
A: Start troubleshooting systematically from the liquid flow path to the mass spectrometer.[8][9]
-
Check the LC: Ensure the pumps are delivering the correct flow rate and that there are no leaks. Check that the correct mobile phase bottles are being drawn from and that the purge valve is closed.[8]
-
Inspect the ESI Source: Visually check for a fine, consistent spray from the ESI probe tip. If there is no spray or it is dripping, the capillary may be clogged. Clean or replace it.
-
Review the MS Tune: Perform an instrument tune/calibration. A successful tune report confirms the mass spectrometer's electronics and detectors are functioning correctly. If the tune fails, it indicates a hardware issue that may require a service engineer.
-
Confirm Sample Integrity: Prepare a fresh sample to rule out degradation.[8]
Q2: My API peak is tailing badly. What is the likely cause?
A: Peak tailing is often caused by secondary interactions on the column or issues with the sample solvent.
-
Sample Diluent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Re-prepare your sample in a weaker solvent like 10% Acetonitrile.[6]
-
Column Overload: Injecting too much mass onto the column can saturate the stationary phase. Try reducing the injection volume or sample concentration.
-
Secondary Silanol Interactions: The basic amine group on your pyrazole can interact with acidic silanol groups on the silica-based C18 column, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7) to keep the amine protonated and minimize these interactions. If tailing persists, consider a column with advanced end-capping.
Q3: I see many small peaks in my blank injection (no sample). What should I do?
A: This indicates system contamination. The goal is to isolate the source.[10][11]
-
Solvent Contamination: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[10] Contamination from plasticizers (e.g., phthalates) is common if non-appropriate containers are used.
-
Injector Carryover: This is a very common issue. Run a "needle wash" or "injector flush" cycle with a strong solvent (like 50:50 Isopropanol:Acetonitrile) to clean the injection port and sample loop.[10]
-
System-Wide Contamination: If the above steps fail, a full system flush may be needed. Replace the mobile phases with LC-MS grade isopropanol and flush all lines at a low flow rate. Cleaning the ion source may also be necessary.[10]
Q4: I have an unknown peak with the same m/z as my API but at a different retention time. What is it?
A: This is almost certainly an isomer. Based on the synthesis, the most likely candidate is 5-(3-chlorophenyl)-1H-pyrazol-3-amine . Since isomers have the same mass, they can only be distinguished by chromatography.[12]
-
Confirmation: The key to confirmation is comparing the MS/MS fragmentation patterns. While the parent mass is identical, the fragmentation of the 3-amino vs. 5-amino isomer will likely produce different fragment ions or different relative abundances of the same fragments. If you can isolate this impurity via preparative HPLC, NMR spectroscopy would provide definitive structural confirmation.[13][14]
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the identification and reporting thresholds I need to worry about?
A: These are defined by the International Council for Harmonisation (ICH) in the Q3A(R2) guideline.[15][16] The thresholds are based on the maximum daily dose (MDD) of the final drug product. Assuming a typical MDD of less than 2 g/day for a new chemical entity, the key thresholds are:
-
Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in a specification.
-
Identification Threshold: 0.10%. Any impurity at or above this level must have its structure identified.[2]
-
Qualification Threshold: 0.15%. Any impurity at or above this level must be qualified, meaning its biological safety must be assessed.[2]
Q2: My MS/MS spectrum for an unknown impurity is not in any library. How can I propose a structure?
A: This is the core challenge of impurity identification.[4][7]
-
Determine the Elemental Formula: Use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to obtain a highly accurate mass of the molecular ion. This allows you to calculate a plausible elemental formula (C, H, N, O, Cl).
-
Analyze Isotope Patterns: Look for the characteristic chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio). This confirms the presence of one chlorine atom in the impurity.
-
Interpret the Fragmentation: Analyze the MS/MS spectrum. Look for logical neutral losses (e.g., loss of H₂O, NH₃, CO). Compare the fragment ions to the fragmentation pattern of the API. Fragments that are common to both the API and the impurity suggest they share a core structure.
-
Propose a Structure: Based on the elemental formula, isotope pattern, fragmentation, and knowledge of the synthetic process, propose a chemically plausible structure. For example, a mass shift of +16 Da from the API often suggests an oxidation (addition of an oxygen atom).
Q3: What is "ion suppression" and how can it affect my impurity analysis?
A: Ion suppression is a matrix effect where a co-eluting compound reduces the ionization efficiency of the analyte of interest in the ESI source.[9][11] This can cause a sensitive method to completely miss an impurity.
-
Impact: If an impurity co-elutes with an excipient, a residual reagent, or even the tail of the main API peak, its signal could be suppressed, leading you to underestimate its level or miss it entirely.
-
Mitigation:
-
Improve Chromatographic Resolution: The best solution is to chromatographically separate the impurity from the interfering compound. Adjusting the gradient or changing the column chemistry can achieve this.
-
Dilute the Sample: Diluting the sample reduces the concentration of both the analyte and the interfering matrix components, which can lessen suppression.
-
Use a Divert Valve: If the suppression is caused by non-volatile salts from a buffer, a divert valve can be programmed to send the initial part of the run (where salts elute) to waste instead of the MS source.
-
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
Mallik, R., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]
-
Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]
-
Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Retrieved from [Link]
-
SGS USA. (n.d.). How (2D)-LC-MS(MS) Enables Structure Elucidation of Unknown Impurities. Retrieved from [Link]
-
Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]
-
Tzanani, N., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Retrieved from [Link]
- Patel, P., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research.
-
Rawat, A., et al. (2015). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. PubMed. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
CHROMacademy. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Sayyahi, S., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
-
Quiroga, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Gomaa, A. M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. database.ich.org [database.ich.org]
- 3. jpionline.org [jpionline.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. halocolumns.com [halocolumns.com]
- 7. waters.com [waters.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. chromacademy.com [chromacademy.com]
- 12. Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. veeprho.com [veeprho.com]
- 14. Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, enabling the efficient synthesis of pyrazole-4-carbaldehydes. These compounds are crucial building blocks in the development of novel therapeutics and functional materials.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance your success in the lab.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its significance for pyrazole chemistry?
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3][4] For pyrazoles, this reaction is particularly valuable as it allows for the regioselective formylation, most commonly at the C4 position, to yield pyrazole-4-carbaldehydes.[5] These products are pivotal intermediates in the synthesis of a wide array of biologically active compounds and advanced materials.[1][6]
Q2: What is the Vilsmeier reagent and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[5][7] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[5][7] This process is highly exothermic and must be conducted under strictly anhydrous conditions to prevent the decomposition of the reagent.[5]
Q3: What is the underlying mechanism of the Vilsmeier-Haack formylation of pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution pathway. The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to furnish the final pyrazole-4-carbaldehyde.[5][8][9] The C4 position is generally the most favorable site for electrophilic attack due to the electronic distribution within the pyrazole ring.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Preventing degradation of 3-(3-chlorophenyl)-1H-pyrazol-5-amine during storage
Answering as a Senior Application Scientist.
Technical Support Center: 3-(3-chlorophenyl)-1H-pyrazol-5-amine
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound (CAS No. 208519-09-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. The integrity of your starting materials is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into the proper storage, handling, and stability assessment of this compound, moving beyond simple data sheet recommendations to explain the underlying chemical principles.
The compound this compound is a valuable building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[1][2] Its structure, featuring a primary aromatic amine and a pyrazole ring, makes it susceptible to specific degradation pathways if not stored correctly.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the absolute optimal storage conditions for long-term stability of this compound?
The key to preserving the integrity of this compound is to mitigate the primary drivers of degradation: atmosphere, temperature, light, and moisture. Generic recommendations are often insufficient; the following multi-faceted approach is critical.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions. While storage below 30°C is acceptable for short periods, refrigeration is strongly advised for long-term stability.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine group is highly susceptible to oxidation from atmospheric oxygen.[4] Backfilling the container with an inert gas displaces oxygen, preventing oxidative degradation. |
| Light | Protect from Light (Amber Vial) | Aromatic and heterocyclic compounds can absorb UV-Vis light, leading to photodegradation. Storing in an amber glass vial or in a dark location is mandatory.[6] |
| Moisture | Dry/Anhydrous Environment | Aromatic amines can be hygroscopic, absorbing atmospheric moisture which can lead to hydrolysis or catalyze other degradation pathways.[7] Use of a desiccator for storage is recommended. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. Glass is preferred over plastic to avoid potential leaching or reactivity.[5] |
Q2: My sample of this compound has developed a yellow or brownish tint. What does this signify?
A change from its typical white or off-white solid appearance to a yellow or brown color is a strong visual indicator of degradation.[8]
-
Causality : This discoloration is almost certainly due to oxidative degradation . Aromatic amines can oxidize to form highly conjugated, colored impurities, such as nitroso or nitro compounds, and can eventually lead to polymerization.[4][9] This process is often initiated by exposure to air and can be accelerated by light.
-
Actionable Advice : Do not assume the material is unusable, but do not use it without verification . The presence of color indicates impurity. You must re-qualify the material's purity using an appropriate analytical method, such as HPLC-UV, to determine the percentage of the active compound remaining. For sensitive downstream applications, using a discolored reagent without re-analysis risks failed reactions, difficult purification, and unreliable results.
Q3: What are the primary chemical pathways that lead to the degradation of this compound?
Understanding the "why" behind the storage protocols is key to preventing issues. The structure of this compound presents several vulnerabilities.
Caption: Key environmental factors leading to the degradation of this compound.
-
Oxidative Degradation : This is the most significant and rapid degradation pathway. The electron-rich aromatic amine group (-NH₂) is readily oxidized by atmospheric oxygen. This process can be catalyzed by trace metal impurities and light, leading to a cascade of reactions that form colored byproducts.[10]
-
Photodegradation : The aromatic rings (chlorophenyl and pyrazole) can absorb UV and even visible light. This energy can lead to the formation of reactive radical species, initiating degradation and polymerization.
-
Thermal Degradation : While the pyrazole ring itself is generally thermally stable, high temperatures provide the activation energy needed to overcome reaction barriers, accelerating both oxidation and other decomposition pathways.[5][11]
-
Tautomerism : While not a degradation pathway itself, pyrazoles can exist in different tautomeric forms.[12] Changes in solvent or pH during storage or sample preparation could alter the tautomeric equilibrium, potentially affecting reactivity or analytical signatures.
Q4: How can I perform a simple in-house stability study to validate my storage protocol?
A self-validating protocol is essential for ensuring the long-term integrity of your reference standards and key intermediates.
Experimental Protocol: Accelerated Stability Assessment
Objective: To quantify the purity of this compound over time under both recommended and "worst-case" storage conditions.
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Analyze immediately using a validated HPLC-UV method to establish the initial purity (Area %). This is your baseline (T=0) data.
-
-
Sample Preparation & Storage:
-
Aliquot the solid compound into three separate, labeled amber glass vials.
-
Vial 1 (Optimal): Backfill with argon or nitrogen, seal tightly, wrap the seal with parafilm, and store at 2-8°C in the dark.
-
Vial 2 (Ambient): Seal tightly and store on a lab bench exposed to ambient light and temperature fluctuations.
-
Vial 3 (Forced Degradation - Optional): To identify potential degradation products, a separate sample can be stressed (e.g., dissolved and exposed to a weak oxidizing agent like 3% H₂O₂ or heated at 60°C for 24 hours).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 month, 3 months, 6 months), retrieve a small amount of material from Vial 1 and Vial 2.
-
Prepare solutions and analyze using the exact same HPLC method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the purity (Area %) of the main peak at each time point to the T=0 value.
-
Look for the appearance of new peaks or a decrease in the main peak's area, which indicates degradation.
-
Sample HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Q5: Are there any known chemical incompatibilities to be aware of during storage?
Yes. Due to its chemical structure, this compound should not be stored in proximity to or mixed with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) will cause rapid and potentially hazardous degradation.
-
Strong Acids: The amine group is basic and will react with strong acids to form salts.[3]
-
Aldehydes and Ketones: The primary amine can undergo condensation reactions with carbonyl compounds.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing) | Oxidative degradation from air/light exposure. | Qualify purity via HPLC before use. If purity is compromised, procure a new batch. Implement inert gas and light protection for storage. |
| Poor Solubility / Clumping | Moisture absorption. The compound is hygroscopic. | Dry the material in a vacuum oven at a low temperature (<40°C) before weighing. Store future samples in a desiccator. |
| Inconsistent Reaction Yields | Degradation of the starting material; presence of impurities. | Re-analyze the purity of your starting material. Review storage and handling procedures. |
| Extra Peaks in Analytical Trace | Degradation products or impurities from synthesis. | Compare the current analytical result with the Certificate of Analysis (CoA) and the T=0 analysis. If new peaks are present, degradation has occurred. |
Recommended Workflow for Handling and Storage
To ensure maximum stability from the moment of receipt, a systematic workflow is essential.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. This compound, CasNo.84905-80-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. additive-chem.com [additive-chem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting low conversion in pyrazole cyclocondensation reactions
Technical Support Center: Pyrazole Cyclocondensation Reactions
Welcome to the technical support guide for pyrazole cyclocondensation reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for synthesizing pyrazole cores. As a cornerstone of heterocyclic chemistry, the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative, famously pioneered by Ludwig Knorr, is both versatile and fraught with potential pitfalls.[1][2][3] Low conversion, complex product mixtures, and purification challenges are common hurdles.
This guide moves beyond simple procedural lists to explain the why behind the troubleshooting steps. By understanding the mechanistic underpinnings of the reaction, you can make more informed decisions to optimize your synthesis, improve yields, and ensure the integrity of your final product.
Core Reaction Mechanism: The Knorr Pyrazole Synthesis
The most prevalent method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] The reaction proceeds through two key stages: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regiochemical outcome when using an unsymmetrical dicarbonyl is determined by which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine.
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common issues encountered during pyrazole synthesis in a practical Q&A format.
Q1: My reaction yield is critically low, or I'm observing no product formation. What are the primary causes?
A: This is a frequent issue stemming from several potential root causes, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is key to diagnosis.
Causality: The reaction's success hinges on the effective formation of the initial hydrazone intermediate, which is typically the rate-limiting step and is often acid-catalyzed.[5] Subsequent cyclization requires sufficient thermal energy and an appropriate solvent environment to facilitate the intramolecular reaction and final dehydration.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low conversion.
Actionable Steps:
-
Reagent Integrity: Hydrazine, especially anhydrous, can degrade. Use a fresh bottle or verify its concentration. Some 1,3-dicarbonyls can degrade upon storage; check purity by TLC or NMR.
-
Catalysis: Most Knorr-type reactions require at least a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid) to protonate a carbonyl, making it more electrophilic for the initial attack by hydrazine.[3]
-
Temperature: While some reactive substrates will condense at room temperature, many require heating to reflux to drive the dehydration steps. If you are running the reaction at room temperature, increasing the temperature is the first parameter to change.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and often improves yields by efficiently overcoming activation energy barriers.[6][7][8]
Q2: My reaction produces a mixture of two regioisomers. How can I improve selectivity?
A: This is the classic challenge with unsymmetrical 1,3-dicarbonyls. Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be influenced by your choice of solvent and reaction conditions.
Causality: The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. The more electrophilic (less sterically hindered and more electron-deficient) carbonyl is typically attacked preferentially. The reaction can be under either kinetic or thermodynamic control, and solvent choice plays a critical role in mediating the energy landscape of the transition states.
Key Insights:
-
Sterics & Electronics: A trifluoromethyl ketone is significantly more electrophilic than a methyl ketone, directing the initial attack to the carbon bearing the CF₃ group.[9]
-
Solvent Effects: It has been found that switching from polar protic solvents (like ethanol) to dipolar aprotic solvents (like DMF or NMP) can significantly enhance regioselectivity, often favoring a single isomer.[1] This is attributed to different solvation of the intermediates and transition states.
Solvent Effects on Regioselectivity (Example)
| Starting Materials | Solvent | Isomer Ratio (A:B) | Yield | Reference |
|---|---|---|---|---|
| Arylhydrazine + 4,4,4-trifluoro-1-arylbutane-1,3-dione | Ethanol | ~1:1 (equimolar) | Moderate | [1] |
| Arylhydrazine + 4,4,4-trifluoro-1-arylbutane-1,3-dione | N,N-Dimethylacetamide (DMAC) | 98:2 | Good |[1][2] |
Actionable Steps:
-
Solvent Screening: If you are using ethanol or methanol and observing poor selectivity, switch to a polar aprotic solvent like DMF, DMSO, or DMAC.
-
Temperature Control: Run the reaction at room temperature first. Higher temperatures can sometimes erode selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer.
Q3: My reaction has turned dark brown/red and TLC shows many impurities. How can I achieve a cleaner reaction?
A: Discoloration and side-product formation are often linked to the stability of the hydrazine reagent and potential side reactions of the dicarbonyl starting material.
Causality: Hydrazines, particularly arylhydrazines, can be sensitive to air oxidation, leading to colored byproducts.[10] The 1,3-dicarbonyl itself might also be unstable under the reaction conditions, potentially undergoing self-condensation or other side reactions.
Actionable Steps:
-
Use a Hydrazine Salt: Start with a more stable hydrazine salt (e.g., phenylhydrazine hydrochloride) and add a base (like sodium acetate or KOAc) in situ to generate the free hydrazine.[10] This minimizes the concentration of the reactive free base and reduces degradation.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation of the hydrazine.
-
Purification Strategy: If impurities are unavoidable, consider purifying the crude product by forming its acid addition salt. Pyrazoles are basic and can be protonated with an acid (like HCl) to form a salt, which can often be selectively crystallized from the mixture, leaving non-basic impurities behind.[11][12]
Q4: I used an α,β-unsaturated ketone (chalcone) and my product isn't the pyrazole. What happened?
A: This is a common misunderstanding of this specific pathway. The reaction of a chalcone with hydrazine does not directly yield a pyrazole. It forms a dihydropyrazole, more commonly known as a pyrazoline, which must be oxidized to form the final aromatic product.[2][13]
Causality: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by cyclization to form the five-membered pyrazoline ring. This intermediate is not aromatic and requires the removal of two hydrogen atoms to form the stable pyrazole.
Actionable Steps:
-
Introduce an Oxidant: An oxidation step is required. This can be done in a separate step or, in some cases, in situ.
-
In-situ Oxidation: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can effectively yield the pyrazole.
-
Post-Reaction Oxidation: After isolating the pyrazoline, it can be treated with oxidants like bromine in chloroform, iodine in the presence of a base, or simply exposed to air over a prolonged period.
-
Protocol: Oxidative Aromatization of a Pyrazoline
-
Dissolve the crude pyrazoline intermediate in a suitable solvent (e.g., DMSO or acetic acid).
-
Add the chosen oxidant (e.g., 1.1 equivalents of I₂).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC until the starting pyrazoline is consumed.
-
Work up the reaction to remove the oxidant and isolate the pyrazole product.
Optimized Experimental Protocols
Protocol 1: General Knorr Synthesis (Conventional Heating)
This protocol is a standard procedure for the synthesis of a substituted pyrazole from a β-ketoester.
-
To a 50 mL round-bottom flask, add the β-ketoester (1.0 eq), for example, ethyl benzoylacetate.
-
Add a solvent, such as 1-propanol or ethanol (approx. 10 mL per gram of ketoester).[3]
-
Add the hydrazine hydrate (2.0 eq) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (3-5 drops).[3]
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the starting ketoester is consumed, cool the reaction slightly and add water dropwise while stirring vigorously to precipitate the product.[14]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) if further purification is needed.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolones
This method significantly accelerates the reaction, often under solvent-free conditions.[15][16]
-
In a 10 mL microwave reaction vial, combine the β-ketoester (1.5 eq), the substituted hydrazine (1.0 eq), and an aldehyde (1.0 eq) if performing a one-pot multicomponent reaction.[15]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set power (e.g., 420 W) for a specified time (e.g., 10 minutes).[15] Note: Power and time must be optimized for the specific substrates and reactor.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel.
Comparative Data: Conventional vs. Microwave Synthesis
| Method | Reaction Time | Typical Yield | Reference |
|---|---|---|---|
| Conventional Reflux | 7-12 hours | 59-75% | [6][7] |
| Microwave Irradiation | 5-10 minutes | 68-98% |[6][7][15] |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]
-
Pechmann Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
-
Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved from [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. (2025). RSC Publishing. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. Retrieved from [Link]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and. (2025). RSC Publishing. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]
-
Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. (2024). Scientia Research Library. Retrieved from [Link]
-
Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. Retrieved from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved from [Link]
-
Pechmann pyrazole synthesis. (n.d.). Request PDF. Retrieved from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). Canadian Journal of Chemistry. Retrieved from [Link]
-
Pechmann pyrazole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). ResearchGate. Retrieved from [Link]
-
pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
ChemInform Abstract: Pechmann Pyrazole Synthesis. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
Sources
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- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
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- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
Removal of unreacted starting materials from pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges associated with the removal of unreacted starting materials and other impurities from your pyrazole synthesis reactions. As Senior Application Scientists, we have curated this guide to not only offer procedural steps but also to explain the underlying chemical principles, ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of pyrazole compounds. Each issue is followed by potential causes and detailed, actionable solutions.
Issue 1: My Crude Pyrazole Product is an Oil or a Low-Melting Solid and Fails to Crystallize.
-
Potential Causes:
-
The presence of residual solvents or unreacted liquid starting materials (e.g., hydrazine, substituted hydrazines, 1,3-dicarbonyl compounds) can depress the melting point of the product.
-
Formation of eutectic mixtures with impurities.
-
The inherent physical properties of the target pyrazole derivative.
-
-
Solutions & Methodologies:
-
Trituration: This is often the first and simplest approach to induce crystallization.
-
Protocol: Place the crude oil in a flask. Add a small amount of a non-polar solvent in which your pyrazole product is expected to have low solubility (e.g., hexanes, diethyl ether).[1] Stir or sonicate the mixture. The goal is for the impurities to dissolve in the solvent, leaving the purified, solid pyrazole behind. Decant the solvent and repeat if necessary.
-
-
Solvent-Induced Precipitation:
-
Protocol: Dissolve the oily product in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, like water or hexanes) dropwise while stirring vigorously until persistent turbidity is observed.[2][3] Allow the mixture to stand, ideally at a reduced temperature, to promote crystallization.
-
-
Column Chromatography: If crystallization fails, chromatographic purification is the next logical step.[1][4]
-
Stationary Phase Selection: Standard silica gel is often effective. However, for basic pyrazole compounds that may interact strongly with acidic silica, leading to streaking or poor separation, consider deactivating the silica gel with triethylamine (typically 1% v/v in the eluent) or using neutral alumina.[1][3]
-
Mobile Phase Selection: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common strategy.[5][6] Monitor the separation using Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[7]
-
-
Issue 2: Significant Amounts of Unreacted Hydrazine or its Salts Remain in the Product.
-
Potential Causes:
-
Incorrect stoichiometry (excess hydrazine used).
-
Incomplete reaction.
-
Formation of hydrazine salts during acidic workup.
-
-
Solutions & Methodologies:
-
Acid-Base Extraction: This is a highly effective method for removing basic impurities like hydrazine from a neutral or weakly basic pyrazole product.[1][8]
-
Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[1] The basic hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Aqueous Work-up: For many syntheses, a simple aqueous work-up can be sufficient. After the reaction is complete, quenching with water and then extracting the product into an organic solvent can leave a significant portion of the water-soluble hydrazine starting material behind.[9]
-
Issue 3: Difficulty in Separating Regioisomers.
-
Potential Causes:
-
Solutions & Methodologies:
-
Careful Column Chromatography: This is the most common method for separating regioisomers.[1]
-
Fractional Crystallization: This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent system.[1]
-
Protocol: Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize out first. The process may need to be repeated to achieve high purity.
-
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[11]
-
Issue 4: The Purified Pyrazole Yield is Very Low After Recrystallization.
-
Potential Causes:
-
Using an excessive amount of the recrystallization solvent.
-
The chosen solvent is too good at dissolving the product, even at low temperatures.
-
Premature crystallization during hot filtration.
-
Cooling the solution too rapidly.
-
-
Solutions & Methodologies:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]
-
Optimize Solvent System: Experiment with mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent and then add a "bad" solvent until turbidity appears.[2][3] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[1][12]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[2] Rapid cooling often leads to the formation of small, impure crystals or "oiling out".[2]
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a newly synthesized pyrazole?
A1: A multi-step approach is often the most effective. Start with an acid-base extraction to remove highly polar and ionizable impurities, such as unreacted hydrazine or acidic byproducts.[1][8] This is a bulk purification step. Follow this with either recrystallization, if your product is a solid, or column chromatography for oils or for separating closely related impurities like regioisomers.[1][7] The choice between recrystallization and chromatography will depend on the physical properties of your compound and the nature of the impurities.
Q2: How can I monitor the purity of my pyrazole during the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of purification, especially during column chromatography.[7] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][11] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the purified product and identifying any remaining impurities.[4][7]
Q3: My pyrazole is basic and streaks on the silica gel column. What can I do?
A3: This is a common issue caused by the interaction of the basic nitrogen atoms of the pyrazole with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (~1% v/v), to your eluent.[1][3] This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[3]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C-18) chromatography can be an excellent option.[1]
Q4: Are there any non-chromatographic methods to purify pyrazoles besides recrystallization?
A4: Yes. Distillation can be a viable option for pyrazoles that are thermally stable and have a sufficiently low boiling point.[9] Another powerful technique is the formation of acid addition salts.[13][14] By reacting the crude pyrazole with an appropriate acid (e.g., HCl, H₂SO₄), a salt can be formed which may have significantly different solubility properties, allowing it to be selectively crystallized from the reaction mixture.[13][14] The pure pyrazole can then be regenerated by neutralization.
Q5: What are some common byproducts in pyrazole synthesis that I should be aware of during purification?
A5: Besides unreacted starting materials, common byproducts can include:
-
Regioisomers: As discussed, these arise from unsymmetrical starting materials.[7]
-
Side-reaction products: Depending on the specific synthesis route, these can vary. For example, in syntheses involving hydrazine, decomposition products can be present.[5]
-
Polymeric materials: High reaction temperatures can sometimes lead to the formation of tars or polymers.[1]
Visualizing Purification Strategies
Diagram 1: Decision Tree for Pyrazole Purification
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial state of the crude product.
Caption: A decision tree for selecting a pyrazole purification method.
Quantitative Data Summary
Table 1: Common Solvents for Pyrazole Purification
| Purification Method | Solvent/Solvent System | Typical Use Case |
| Recrystallization | Ethanol/Water | For pyrazoles soluble in hot ethanol but insoluble in water.[1][3] |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities.[1] | |
| Isopropanol | Good for many pyrazole derivatives.[1][12] | |
| Column Chromatography | Hexane/Ethyl Acetate | Standard system for normal phase silica gel chromatography.[5][6] |
| Dichloromethane/Methanol | For more polar pyrazoles. | |
| Acetonitrile/Water | Common for reverse-phase (C-18) HPLC.[3] | |
| Trituration | Hexanes | To remove non-polar impurities from a more polar solid.[1] |
| Diethyl Ether | For inducing crystallization of moderately polar products. |
References
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
- Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry - ACS Publications.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
- Preparation of pyrazole and its derivatives. (n.d.). Google Patents.
- Acid-Base Extraction. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega - ACS Publications.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Acid–base extraction. (n.d.). Wikipedia.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- 4 - Organic Syntheses Procedure. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Spectroscopic Differentiation of Pyrazole Regioisomers
Welcome to the Technical Support Center for the spectroscopic differentiation of pyrazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for elucidating the structure of pyrazole derivatives. The following content is structured to address common challenges and provide robust solutions in a clear, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section provides concise answers to the most common questions encountered during the structural analysis of pyrazole regioisomers.
Q1: What are the most effective spectroscopic methods for differentiating pyrazole regioisomers?
The most powerful and definitive method for differentiating pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments provides unambiguous structural information. While other techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary data, they are often not sufficient on their own for conclusive regioisomer assignment.
Q2: Why is it often challenging to distinguish between pyrazole regioisomers?
The difficulty arises from several factors. Firstly, regioisomers often have very similar chemical formulas and molecular weights, making them difficult to distinguish by mass spectrometry alone. Secondly, their ¹H NMR spectra can be complex due to similar chemical environments of the protons, leading to overlapping signals. Furthermore, in the case of N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms (annular tautomerism) can lead to averaged signals in NMR spectra at room temperature, complicating the assignment of specific isomers.[1][2]
Q3: Can ¹H NMR alone be used for the reliable assignment of regiochemistry?
Q4: What is the role of ¹³C and ¹⁵N NMR in this context?
¹³C NMR is invaluable as the chemical shifts of the pyrazole ring carbons are highly sensitive to the substitution pattern.[3][4][5][6] For instance, the chemical shift of a carbon atom bearing a substituent is significantly different from that of an unsubstituted carbon. ¹⁵N NMR is particularly useful for studying tautomerism, as the chemical shifts of the nitrogen atoms are very sensitive to their chemical environment (e.g., pyrrole-like vs. pyridine-like nitrogen).[7][8][9][10] The combination of these techniques provides a more complete picture of the molecular structure.
Q5: How can NOE/ROESY experiments contribute to structure elucidation?
Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments are powerful tools for determining the spatial proximity of atoms.[11][12][13][14] For N-substituted pyrazoles, an NOE between the substituent on the nitrogen and a proton on a neighboring substituent at either the C3 or C5 position can definitively establish the regiochemistry.[13]
Q6: Are there any specific IR or Mass Spectrometry markers for different pyrazole isomers?
While not as definitive as NMR, IR and MS can provide supporting evidence. In IR spectroscopy, the N-H stretching frequency in N-unsubstituted pyrazoles can be influenced by the substitution pattern and hydrogen bonding.[15][16][17][18] The C-N stretching vibrations of the pyrazole ring can also show subtle differences.[15] In mass spectrometry, while regioisomers often have the same molecular ion peak, their fragmentation patterns can sometimes differ, providing clues to their structure.[19][20] However, these differences can be subtle and require careful analysis and comparison with known standards.
Part 2: Troubleshooting Guides
This section offers detailed, step-by-step solutions to specific experimental challenges you may encounter.
Guide 1: Ambiguous ¹H NMR Spectra
-
Problem: My ¹H NMR spectrum exhibits overlapping signals or unclear coupling patterns, making it impossible to assign the substitution pattern of my pyrazole derivative.
-
Solution: Employing a suite of 2D NMR experiments will resolve these ambiguities by revealing the connectivity between protons and carbons.
Workflow for Resolving Ambiguous ¹H NMR Spectra:
[21] 4. ¹H-¹H NOESY/ROESY: If ambiguity still remains, these experiments can provide the final piece of the puzzle by showing through-space correlations between protons that are close to each other, regardless of their bonding. [11][12][13][14]
Guide 2: Differentiating N-Substituted Regioisomers (e.g., 1,3- vs. 1,5-disubstituted)
-
Problem: I have synthesized a disubstituted pyrazole by reacting a substituted hydrazine with a 1,3-dicarbonyl compound, and I need to confirm the position of the substituents on the pyrazole ring.
-
Solution: The key is to use long-range HMBC correlations to establish the connectivity between the N-substituent and the pyrazole ring carbons.
Illustrative HMBC Correlations for Distinguishing 1,3- and 1,5-Disubstituted Pyrazoles:
Caption: Key HMBC correlations for regioisomer differentiation.
Expected HMBC Correlations:
| Regioisomer | Key HMBC Correlation | Expected Observation |
| 1,3-Disubstituted | Protons on R¹ to C5 | Strong ³J(C,H) correlation |
| Protons on R¹ to C3 | Weaker or absent ⁴J(C,H) correlation | |
| 1,5-Disubstituted | Protons on R¹ to C5 | Strong ³J(C,H) correlation |
| Protons on R¹ to C3 | Weaker or absent ⁴J(C,H) correlation | |
| Protons on R² to C5 | Strong ³J(C,H) correlation | |
| Protons on R² to C4 | Strong ³J(C,H) correlation |
By observing a strong correlation from the protons of the N-substituent (R¹) to C5, you can confirm the 1,5-disubstituted isomer. Conversely, a strong correlation to C3 would indicate the 1,3-isomer.
Guide 3: Characterizing N-H Pyrazole Tautomers
-
Problem: My pyrazole derivative can exist in different tautomeric forms, and I need to identify the major tautomer in solution.
-
Solution: Variable Temperature (VT) NMR and ¹⁵N NMR are the most effective techniques for studying tautomeric equilibrium.
Workflow for Tautomer Analysis:
Caption: Decision workflow for the analysis of pyrazole tautomers.
Experimental Approach:
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down. [1]If the exchange is sufficiently slow on the NMR timescale, the averaged signals will resolve into two distinct sets of signals, one for each tautomer. The integration of these signals allows for the quantification of the tautomeric ratio.
-
¹⁵N NMR Spectroscopy: The ¹⁵N chemical shifts of the two nitrogen atoms in the pyrazole ring are highly informative. A "pyrrole-like" nitrogen (N-H) will have a significantly different chemical shift compared to a "pyridine-like" nitrogen (-N=). By comparing the observed ¹⁵N chemical shifts to literature values, you can identify the major tautomer. [7][8][9][10]
-
Part 3: Experimental Protocols
This section provides standardized procedures for key NMR experiments.
Protocol 1: Standardized NMR Sample Preparation for Pyrazole Analysis
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. For routine analysis, CDCl₃ or DMSO-d₆ are common choices. For low-temperature experiments, consider solvents with a lower freezing point, such as CD₂Cl₂ or toluene-d₈.
-
Concentration: Prepare a sample with a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent.
-
Purity: Ensure the solvent is free from water and other impurities, as these can interfere with the N-H proton signal and affect chemical shifts. Using a freshly opened ampule of deuterated solvent is recommended.
-
Internal Standard: For accurate chemical shift referencing, use tetramethylsilane (TMS) as an internal standard (0 ppm).
Protocol 2: Step-by-Step Guide to Acquiring and Interpreting HMBC Data for Regioisomer Assignment
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz). [1]3. Acquisition: Run the HMBC experiment. The experiment time will depend on the sample concentration.
-
Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Interpretation:
-
Identify the cross-peaks, which represent correlations between a proton and a carbon atom.
-
Systematically list all the observed correlations.
-
Focus on the key correlations that will differentiate the possible regioisomers, as outlined in Troubleshooting Guide 2.
-
Correlate the HMBC data with your COSY and HSQC data to build a complete and self-consistent structural assignment.
-
Protocol 3: Utilizing NOESY/ROESY for Through-Space Correlation in Sterically Hindered Pyrazoles
-
Experiment Selection: For small molecules like most pyrazole derivatives, NOESY is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, ROESY is a better choice.
-
Parameter Optimization: The most important parameter is the mixing time. For small molecules, a mixing time of 500-1000 ms is a good starting point. A series of experiments with different mixing times may be necessary to optimize the NOE build-up.
-
Acquisition and Processing: Acquire and process the 2D data similarly to other 2D NMR experiments.
-
Interpretation:
-
Identify the cross-peaks, which indicate that the two correlated protons are close in space (typically < 5 Å).
-
Look for key NOEs that can confirm the regiochemistry, such as between a substituent on the nitrogen and a substituent at the C5 position. [13] * Be aware of potential artifacts such as spin diffusion in NOESY spectra, which can lead to misleading correlations.
-
Part 4: Data Interpretation & Reference Tables
This section provides reference data to aid in the interpretation of your spectroscopic results.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Pyrazoles
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H3/H5 | 7.5 - 8.5 | 130 - 150 | The chemical shifts are highly dependent on the nature of the substituents. |
| H4 | 6.0 - 6.5 | 100 - 115 | Typically the most shielded proton and carbon in the pyrazole ring. |
| N-H | 10 - 14 | - | Often broad and may not be observed in protic solvents. |
Note: These are general ranges and can vary significantly depending on the specific substituents and solvent used. Data is illustrative based on common observations. [3][4][5][6][22][23][24][25] Table 2: Expected NOE Enhancements for Differentiating 1,3- and 1,5-Disubstituted Pyrazoles with an N-Methyl Group
| Regioisomer | Key NOE Observation | Interpretation |
| 1-Methyl-3-R-pyrazole | NOE between N-CH₃ and H5 | Confirms the proximity of the N-methyl group to the C5 position. |
| 1-Methyl-5-R-pyrazole | NOE between N-CH₃ and H3 | Confirms the proximity of the N-methyl group to the C3 position. |
Part 5: References
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Structure Elucidation of a Pyrazolop[16][23]yran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles.[26] ResearchGate. [Link]
-
Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
-
Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]
-
1H-Pyrazole. National Institute of Standards and Technology. [Link]
-
Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations and ¹H NMR (red), ¹³C NMR (italic), ¹⁵N NMR (blue) chemical shifts of regioisomers 2a and 3a. ResearchGate. [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
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- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
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- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges in 3-(3-chlorophenyl)-1H-pyrazol-5-amine Synthesis
Welcome to the technical support center for the synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common obstacles through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.
The primary and most versatile synthetic route to 5-aminopyrazoles, including the target compound, involves the condensation of a β-ketonitrile with hydrazine.[1][2] In this case, 3-(3-chlorophenyl)-3-oxopropanenitrile is reacted with hydrazine hydrate. While straightforward on paper, scaling this reaction introduces significant challenges related to safety, reaction control, impurity profiles, and product isolation. This document serves as a practical resource to navigate these complexities effectively.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the scale-up of the this compound synthesis.
Question 1: We are experiencing a dangerously strong exotherm and difficulty controlling the reaction temperature upon adding hydrazine hydrate. What is causing this, and how can we mitigate it?
Answer:
This is a critical and common issue. The reaction between the carbonyl group of the β-ketonitrile and hydrazine is highly exothermic, and the risk of a thermal runaway is a primary safety concern during scale-up.[3]
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Causality: The uncontrolled exotherm is due to the rapid, bulk addition of hydrazine hydrate to the reaction mixture. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation compared to a lab-scale flask.[4] This inefficiency in heat transfer can cause the internal temperature to spike, leading to solvent boiling, increased pressure, and potentially catastrophic decomposition of hydrazine, which is a high-energy compound.[3]
-
Solutions & Preventative Measures:
-
Controlled Addition: The most crucial control parameter is the addition rate of hydrazine hydrate. It must be added slowly and sub-surface via a dosing pump to allow the reactor's cooling system to manage the heat generated in real-time.
-
Sufficient Dilution: Ensure the reaction is not overly concentrated. Using an adequate volume of a suitable solvent (e.g., ethanol, isopropanol) helps to create a larger thermal mass, which can absorb the heat of reaction more effectively.
-
Adequate Cooling Capacity: Verify that the reactor's cooling jacket and secondary cooling loop are sufficient for the scale and the heat of reaction. Perform a reaction calorimetry study on a small scale to quantify the thermal output before proceeding to the pilot plant.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) before beginning the hydrazine addition. This provides a larger temperature buffer before reaching the desired reaction setpoint.
-
Question 2: Our final product yield is significantly lower than what we achieved in the lab (e.g., <70% vs. >90%). What are the likely causes?
Answer:
A drop in yield during scale-up can be attributed to several factors, often related to incomplete reactions, side-product formation, or issues during product work-up and isolation.
-
Causality & Troubleshooting Steps:
-
Incomplete Reaction: Poor mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from going to completion. Ensure the agitator design and speed are appropriate for the vessel geometry and reaction mass.
-
Side-Product Formation: Uncontrolled temperature spikes can promote the formation of impurities. One common byproduct is the bis-hydrazone, which can form if stoichiometry is not carefully controlled.[5]
-
Product Degradation: The desired aminopyrazole may be unstable at elevated temperatures or in the presence of certain reagents for extended periods.[3] Holding the reaction mixture at high temperatures for too long can lead to degradation.
-
Work-up Losses: The product may have some solubility in the aqueous phase during quenching and extraction steps. Additionally, choosing a suboptimal solvent for recrystallization can lead to significant product loss in the mother liquor.[3]
-
-
Solutions & Preventative Measures:
-
Optimize Mixing: Validate that the mixing is sufficient to maintain a homogenous reaction mixture.
-
Strict Temperature Control: Implement the measures from Question 1 to maintain the optimal reaction temperature.
-
Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting material and the formation of the product. Do not proceed to work-up until the reaction is complete.
-
Optimize Work-up: Carefully select extraction and recrystallization solvents to maximize product recovery. Perform solubility studies to identify the best solvent system.
-
Question 3: We are observing a new, persistent impurity in our final product that was not present or was negligible at the lab scale. How do we identify and eliminate it?
Answer:
The appearance of new impurities at scale often points to subtle changes in reaction conditions that favor alternative pathways.
-
Causality & Identification:
-
Regioisomers: While less common with unsubstituted hydrazine, poor temperature control can sometimes lead to the formation of isomeric byproducts.[3][4]
-
Starting Material Impurities: Impurities present in the starting β-ketonitrile or hydrazine hydrate can be carried through or react to form new byproducts. The quality of raw materials is paramount at scale.
-
Reaction with Solvent or Air: At longer reaction times or higher temperatures, side reactions with the solvent or oxidation due to air exposure can occur.
-
-
Solutions & Preventative Measures:
-
Impurity Characterization: Isolate the impurity using preparative chromatography and characterize it using mass spectrometry and NMR to understand its structure. This will provide clues as to how it was formed.
-
Raw Material Qualification: Perform rigorous quality control on all incoming starting materials to ensure they meet the required purity specifications.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation, especially if the reaction is sensitive to air.
-
Process Parameter Optimization: Re-evaluate the reaction parameters (temperature, solvent, stoichiometry, pH) to find a condition that disfavors the formation of the specific impurity. This may involve a Design of Experiments (DoE) approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism for the synthesis of this compound from 3-(3-chlorophenyl)-3-oxopropanenitrile and hydrazine?
A1: The reaction proceeds via a two-step mechanism. First, the terminal nitrogen of hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1]
Q2: What are the critical safety protocols for handling hydrazine hydrate in a scaled-up process?
A2: Hydrazine hydrate is highly toxic and a suspected carcinogen.[5] Key safety measures include:
-
Engineering Controls: All transfers and reactions should be conducted in a closed system or a well-ventilated area (fume hood or walk-in hood) to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.
-
Thermal Safety: As discussed, hydrazine reactions can be highly exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent runaways.[3]
-
Decomposition Hazards: Hydrazine can decompose, sometimes explosively, especially at high temperatures or in the presence of catalytic metals.[3] Ensure the reactor is free from contaminants like rust.
Q3: Which analytical methods are recommended for monitoring reaction progress and final product purity?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks to visualize the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the concentration of reactants and products and is essential for determining the purity profile of the final compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are indispensable for confirming the structure of the final product and identifying any impurities if they are present at sufficient levels.
Q4: How do heat and mass transfer limitations impact this synthesis during scale-up?
A4: As reactor size increases, both heat and mass transfer become less efficient.[4]
-
Heat Transfer: As previously noted, poor heat transfer can lead to dangerous exotherms.
-
Mass Transfer (Mixing): Inadequate mixing can lead to non-uniform concentrations of reactants. This can slow down the reaction rate and promote the formation of side products in areas where the stoichiometry is locally imbalanced. The choice of impeller type and agitation speed is critical to ensure the reaction mixture remains homogeneous.
Experimental Protocols & Data
Protocol 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile
This protocol is a representative method for preparing the β-ketonitrile starting material.
-
Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, and addition funnel. Ensure the system is under an inert nitrogen atmosphere.
-
Reagent Preparation: In a separate vessel, prepare a solution of sodium ethoxide in ethanol.
-
Reaction: To the reactor, add 3-chloroacetophenone and acetonitrile. Cool the mixture to 0-5 °C.
-
Addition: Slowly add the sodium ethoxide solution to the reactor, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC until the 3-chloroacetophenone is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the white to off-white solid product.
Protocol 2: Synthesis of this compound
-
Setup: Charge a glass-lined reactor with 3-(3-chlorophenyl)-3-oxopropanenitrile and ethanol. Begin agitation and ensure the system is inerted with nitrogen.
-
Cooling: Cool the reactor contents to 0-5 °C using an external cooling jacket.
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 64% solution in water) dropwise via a dosing pump over 2-4 hours. Crucially, monitor the internal temperature and ensure it does not exceed 15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 60-70 °C).
-
Monitoring: Monitor the reaction by HPLC until the hydrazone intermediate is fully converted to the final product (typically 4-8 hours).
-
Cooling & Precipitation: Once complete, cool the reaction mixture slowly to 0-5 °C. The product should precipitate out of the solution.
-
Isolation: Filter the solid product and wash the filter cake with cold ethanol, followed by water to remove any residual salts.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Poor mixing; Product degradation; Work-up losses. | Increase reaction time/temperature; Validate mixing efficiency; Lower reaction temperature; Optimize extraction/recrystallization solvents. |
| Exothermic Runaway | Rapid addition of hydrazine; Insufficient cooling; High concentration. | Slow, controlled addition of hydrazine; Ensure adequate cooling capacity; Increase solvent volume. |
| Poor Purity | Impure starting materials; Side reactions due to poor temp. control. | Qualify all raw materials; Maintain strict temperature control; Consider an inert atmosphere. |
| Difficult Filtration | Very fine particle size. | Optimize cooling profile during crystallization to grow larger crystals; Add an anti-solvent slowly. |
Visualizations
Reaction Mechanism Workflow
Caption: Key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
References
-
Al-Zaydi, K. M. (2009). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 5, 29. [Link]
-
RSC. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]
-
de Souza, J. M., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(7), 1373. [Link]
-
Schober, L. T., & Kirsch, S. F. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2386–2417. [Link]
-
Schober, L. T., & Kirsch, S. F. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. ResearchGate. [Link]
-
Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Daina, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 106. [Link]
-
El-Emary, T. I. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(3), 604-613. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Monteiro, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(5), 1109. [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzonitrile. Wikipedia. [Link]
-
ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 91, 1-10. [Link]
-
Gholipour, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(10), 7015-7026. [Link]
-
He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University Repository. [Link]
-
Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Chemical Communications (RSC Publishing). (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]
-
ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]
-
PubMed. (n.d.). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you with in-depth, field-proven insights into one of the most common challenges in heterocyclic chemistry: controlling regioselectivity. Here, we will move beyond simple protocols to explore the underlying mechanisms, offering you the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another when reacting an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine. In this reaction, known as the Knorr pyrazole synthesis, the hydrazine has two distinct nitrogen atoms that can initiate the condensation. Depending on which carbonyl group of the diketone is attacked first by which nitrogen, two different pyrazole regioisomers can be formed (e.g., a 1,3,5-trisubstituted pyrazole and its 1,5,3-trisubstituted isomer).[1] Achieving high regioselectivity is crucial for ensuring the purity and efficacy of the final compound, particularly in drug development.
Q2: How does pH fundamentally influence this regioselectivity?
A: The pH of the reaction medium is a critical parameter that dictates the regiochemical outcome by influencing two key factors: the reactivity of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine.[1][2]
-
Under acidic conditions (pH < 5): The reaction is generally accelerated.[2] The carbonyl oxygen of the dicarbonyl compound is protonated, which activates the carbonyl carbon for nucleophilic attack. The more basic (and sterically accessible) carbonyl group is preferentially protonated and attacked by the more nucleophilic nitrogen of the hydrazine. This often leads to a specific, kinetically controlled regioisomer.[2]
-
Under neutral or basic conditions (pH > 7): The mechanism can shift. The 1,3-dicarbonyl may exist in equilibrium with its enolate form, changing the site of initial attack. Furthermore, the nucleophilicity of the hydrazine is at its maximum since it is not protonated. However, at very high pH, the reaction can slow down or even fail to proceed to the cyclized pyrazole, sometimes stalling at the hydrazone intermediate.[2]
The interplay between the electronic properties of the substituents on both reactants and the pH determines the final isomer ratio.[1]
Troubleshooting Guide: Common Regioselectivity Issues
Q3: My reaction with an unsymmetrical diketone is producing a nearly 1:1 mixture of pyrazole regioisomers. How can I improve the selectivity?
A: A 1:1 isomer ratio is a common problem when the electronic and steric differences between the two carbonyl groups are minimal. To favor one isomer, you must alter the reaction conditions to exploit subtle differences in reactivity.
Troubleshooting Steps:
-
Primary Action - pH Adjustment: This is the most powerful and accessible tool.
-
To favor the isomer from attack at the more reactive carbonyl: Introduce a catalytic amount of a weak acid like acetic acid. This will preferentially activate the more basic carbonyl. Some protocols suggest that adding a strong acid to bring the pH into the 2-4 range can significantly enhance the rate of pyrazole formation and improve selectivity.[2][3]
-
To explore thermodynamic control: Running the reaction under neutral or slightly basic conditions (e.g., using a base like DBU or t-BuOK) can sometimes favor the more thermodynamically stable isomer, though this can also lead to mixtures.[3] Base-mediated reactions often proceed through different mechanisms, potentially reversing the regioselectivity seen under acidic conditions.[3]
-
-
Solvent Modification: The polarity and nature of the solvent can influence tautomeric equilibria and reaction rates.
-
Highly polar, protic solvents like ethanol are common.[3]
-
Interestingly, fluorinated alcohols such as trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in favor of the 5-arylpyrazole isomer in certain systems.[4] This is attributed to the unique solvent-substrate interactions that differentiate the two carbonyls.
-
Aprotic polar solvents like N,N-dimethylacetamide (DMAc) have also been used to achieve high regioselectivity at room temperature.[5][6]
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, leading to the kinetically controlled product.
Q4: I am using a fluorinated 1,3-diketone, and the reaction is giving me the "wrong" regioisomer. Why is this happening and how can I fix it?
A: Fluorinated substituents, such as a trifluoromethyl (CF₃) group, exert a powerful electron-withdrawing effect, which significantly alters the reactivity of the adjacent carbonyl group.
Causality:
The carbon of the carbonyl next to the CF₃ group is highly electrophilic due to the strong inductive effect. Logically, one might expect the initial nucleophilic attack to occur here. However, the reaction outcome is dictated by the stability of the intermediate hemiaminal.
-
Under Acidic Conditions: The initial attack typically occurs at the other carbonyl (the one further from the CF₃ group). The reason is that the nitrogen of the substituted hydrazine (R-NHNH₂) attacks with its more nucleophilic terminal nitrogen. This leads to an intermediate where the subsequent cyclization and dehydration are more favorable. Condensations with arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acid medium have shown high selectivity (98:2) for the isomer where the aryl group from the hydrazine is adjacent to the CF₃-substituted carbon.[3]
Troubleshooting Steps:
-
Confirm and Control pH: Ensure the reaction is sufficiently acidic. The use of an acidic solvent or co-solvent like acetic acid is often recommended to enforce this regiochemical preference.[3]
-
Leverage Solvent Effects: As mentioned, solvents like TFE or HFIP can be exceptionally effective in directing the regioselectivity for fluorinated diketones.[4]
-
Consider a Stepwise Approach: If one-pot methods fail, consider forming the hydrazone intermediate first under controlled conditions, isolating it, and then inducing cyclization under a different set of conditions (e.g., strong acid catalysis) to force the desired ring closure.
Data & Protocols
Table 1: Illustrative Effect of Reaction Conditions on Isomer Ratio
The following table summarizes hypothetical but representative data for the reaction of 1-phenylbutane-1,3-dione with methylhydrazine, illustrating the impact of pH on the final product ratio.
| Entry | Condition | Solvent | Major Isomer (Ratio) | Minor Isomer (Ratio) |
| 1 | Acetic Acid (cat.), 80 °C | Ethanol | 1,5-dimethyl-3-phenyl-1H-pyrazole (95) | 1,3-dimethyl-5-phenyl-1H-pyrazole (5) |
| 2 | No catalyst, 80 °C | Ethanol | 1,5-dimethyl-3-phenyl-1H-pyrazole (60) | 1,3-dimethyl-5-phenyl-1H-pyrazole (40) |
| 3 | Sodium Ethoxide (1.1 eq.), 25 °C | Ethanol | 1,3-dimethyl-5-phenyl-1H-pyrazole (85) | 1,5-dimethyl-3-phenyl-1H-pyrazole (15) |
| 4 | Acetic Acid (cat.), 80 °C | TFE | 1,5-dimethyl-3-phenyl-1H-pyrazole (>99) | 1,3-dimethyl-5-phenyl-1H-pyrazole (<1) |
Data is illustrative and based on trends reported in the literature.[3][4]
Visualizing the Mechanism & Troubleshooting
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathway from diketone to regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for optimizing pyrazole regioselectivity.
Experimental Protocol: Acid-Catalyzed Regioselective Synthesis
This protocol provides a general method for favoring the kinetic product in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.
Objective: To synthesize the 1,5-disubstituted pyrazole with high regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.05 eq)
-
Ethanol (or Trifluoroethanol for enhanced selectivity)
-
Glacial Acetic Acid (0.1 eq)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-diketone (1.0 eq).
-
Solvent Addition: Add ethanol to dissolve the diketone (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution and stir for 2 minutes.
-
Hydrazine Addition: Add the substituted hydrazine (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo.
-
Isolation: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrazole regioisomer.
-
Characterization: Confirm the structure and isomeric purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. NOE experiments can be invaluable for unambiguously determining the regiochemistry.[7]
References
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives During Reaction Workup
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Synthesis Division Subject: Technical Guide: Troubleshooting Poor Solubility of Pyrazole Derivatives in Reaction Workup
This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrazole derivatives during reaction workup. Our goal is to equip you with the scientific principles and practical techniques to improve recovery, purity, and overall efficiency in your synthetic workflows.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve specific issues encountered during the workup of pyrazole derivatives.
Issue 1: Product "Oils Out" or Precipitates Uncontrollably Upon Quenching or Extraction
Causality: This phenomenon, often called "oiling out," occurs when the crude product is supersaturated in the workup solvent and comes out of solution as a liquid or amorphous solid rather than forming a crystalline material. This is common for pyrazole derivatives with high molecular weight or strong intermolecular forces, such as hydrogen bonding.[1]
Step-by-Step Protocol:
-
Solvent System Modification:
-
Initial Assessment: If your product is precipitating from an aqueous quench, it is likely due to low aqueous solubility.
-
Action: Instead of a simple water quench, consider a biphasic quench. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture before adding the aqueous solution. This provides an organic phase for your product to partition into, preventing uncontrolled precipitation.
-
Rationale: The presence of a suitable organic solvent provides a favorable environment for the pyrazole derivative, preventing it from crashing out of the aqueous phase.
-
-
Temperature Control:
-
Initial Assessment: Rapid cooling can induce supersaturation and lead to oiling out.
-
Action: Perform the quench and subsequent extractions at room temperature or even slightly elevated temperatures to maintain solubility.[2][3] Slow cooling is crucial for promoting the formation of pure crystals.[4]
-
Rationale: The solubility of most organic compounds, including pyrazole derivatives, increases with temperature.[2] Maintaining a slightly elevated temperature can keep the product in solution during the initial workup steps.
-
-
pH Adjustment:
-
Initial Assessment: The solubility of pyrazole derivatives with acidic or basic functional groups is highly pH-dependent.[1] Pyrazoles themselves are weakly basic.[5][6]
-
Action: Carefully adjust the pH of the aqueous phase to ensure your pyrazole derivative is in its neutral, more organic-soluble form. For a basic pyrazole, this typically means a neutral to slightly basic pH.
-
Rationale: Converting an ionizable pyrazole derivative to its neutral form will significantly increase its partitioning into the organic phase during extraction.[7]
-
Issue 2: Low Recovery of Product After Extraction
Causality: Poor recovery is often a direct consequence of the product's low solubility in the chosen extraction solvent or the formation of emulsions.
Step-by-Step Protocol:
-
Optimize Extraction Solvent:
-
Initial Assessment: Your chosen extraction solvent may not be optimal for your specific pyrazole derivative.
-
Action: Perform small-scale solubility tests with a range of solvents. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[1][2] For less polar compounds, toluene or a mixture like ethyl acetate/hexanes might be effective.[3][8]
-
Rationale: Matching the polarity of the solvent to the polarity of your pyrazole derivative is key to maximizing solubility and extraction efficiency.
-
-
Increase Extraction Volume and/or Repetitions:
-
Initial Assessment: A single extraction may not be sufficient to recover all of the product, especially if its solubility is limited.
-
Action: Increase the volume of the extraction solvent and perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL).
-
Rationale: Partition coefficient principles dictate that multiple extractions with smaller volumes of solvent are more efficient at recovering a solute than a single extraction with a large volume.
-
-
Break Emulsions:
-
Initial Assessment: Emulsions, or stable mixtures of the organic and aqueous phases, can trap your product and hinder separation.
-
Action: To break emulsions, try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
-
Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break up the emulsion and improve phase separation.
-
Issue 3: Difficulty in Achieving Crystallization for Final Purification
Causality: The inability to form crystals can be due to the presence of impurities that inhibit crystal lattice formation or the selection of an inappropriate recrystallization solvent.
Step-by-Step Protocol:
-
Systematic Solvent Screening for Recrystallization:
-
Initial Assessment: A single-solvent system may not be effective.
-
Action: Employ a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).[1] Allow the solution to cool slowly. Common solvent pairs for pyrazoles include ethanol/water and ethyl acetate/hexanes.[8]
-
Rationale: A binary solvent system allows for fine-tuning of the solvent polarity to achieve a state where the desired compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[4][9]
-
-
Seeding:
-
Initial Assessment: Spontaneous nucleation may be slow or inhibited.
-
Action: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Rationale: The seed crystal provides a template for the ordered arrangement of molecules, initiating the crystallization process.
-
-
Alternative Purification Techniques:
-
Initial Assessment: If recrystallization consistently fails, other purification methods should be considered.
-
Action:
-
Column Chromatography: This is a highly effective method for separating complex mixtures.[10] If solubility is an issue for loading, you can dissolve the crude product in a strong solvent (e.g., DMF, DMSO), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[1]
-
Acid-Base Extraction: For pyrazole derivatives with acidic or basic functional groups, this technique can be used to separate them from neutral impurities.[7][11][12] The pyrazole can be protonated with an acid to move it into the aqueous phase, which is then separated, neutralized, and extracted with an organic solvent.
-
-
Rationale: When crystallization is not feasible, chromatographic or extraction-based methods that rely on different physical properties (e.g., polarity, acidity/basicity) can provide a viable path to a pure product.[9][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of pyrazole derivatives?
A1: Several factors dictate the solubility of pyrazole derivatives:
-
Substituents: The nature of the groups attached to the pyrazole ring is crucial. Lipophilic (non-polar) substituents decrease aqueous solubility, while polar groups can increase it.[1]
-
Molecular Weight: Generally, as the molecular weight increases, solubility tends to decrease.[1]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state affects the energy required to dissolve the compound.[1]
-
pH: For pyrazoles with ionizable groups, the pH of the solution can dramatically alter solubility.[1]
-
Temperature: Solubility typically increases with temperature.[2]
Q2: Can I use an acid wash during my workup to purify my pyrazole derivative?
A2: Yes, this can be a very effective purification technique. Since the pyrazole ring is basic, it can be protonated by an acid.[5][6] This will form a salt that is soluble in the aqueous phase, allowing for the removal of non-basic organic impurities by extraction. Subsequently, neutralizing the aqueous layer will precipitate the purified pyrazole, which can then be extracted with an organic solvent. A patent describes a method for purifying pyrazoles by forming acid addition salts, which are then crystallized from an organic solvent.[14]
Q3: My pyrazole derivative seems to be soluble in a wide range of organic solvents, making recrystallization difficult. What should I do?
A3: This is a common challenge. In this case, consider the following:
-
Anti-Solvent Precipitation: Dissolve your compound in a good solvent and then add a poor solvent to induce precipitation.[3]
-
Solvent Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly.[3]
-
Column Chromatography: This is often the most practical solution for highly soluble compounds.[10][15]
Q4: Are there any "green chemistry" approaches to consider for improving solubility during workup?
A4: Yes, some green chemistry principles can be applied. For instance, some synthetic methods for pyrazoles utilize water as a solvent, sometimes with the aid of a hydrotrope like sodium p-toluenesulfonate (NaPTS) to increase the solubility of poorly soluble organic compounds.[16] While this is more related to the reaction itself, considering the entire workflow from a green chemistry perspective can lead to more efficient and environmentally friendly processes.
Visualizing the Workflow
General Workup and Purification Strategy
Caption: A general workflow for the workup and purification of pyrazole derivatives.
Decision Tree for Troubleshooting Poor Solubility
Caption: A decision tree to guide troubleshooting of solubility issues.
Data Summary
Table 1: Common Solvents for Pyrazole Derivatives
| Solvent | Type | Polarity | Common Use Case |
| Ethanol | Protic | High | General solvent, good for recrystallization.[2][3] |
| Methanol | Protic | High | Similar to ethanol, good general solvent.[2] |
| Acetone | Aprotic | Medium | Good general solvent, can be too soluble for cooling crystallization.[2][3] |
| Ethyl Acetate | Aprotic | Medium | Effective for compounds of intermediate polarity, good for extraction and recrystallization.[3] |
| Dichloromethane | Aprotic | Medium | Common extraction solvent.[1] |
| Toluene | Aromatic | Low | Effective for less polar compounds or as a co-solvent.[3] |
| Hexanes/Heptane | Non-polar | Low | Often used as an "anti-solvent" in recrystallization.[8] |
| Water | Protic | Very High | Can be used as an anti-solvent or for acid-base extractions.[3] |
References
- Pyrazole - Solubility of Things. (n.d.).
- Methods of Purification of Organic Compounds. (2025, November 18). CK-12 Foundation.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). Benchchem.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
- Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Acid-Base Extraction. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Pyrazole - Properties, Synthesis, Reactions etc. (2022, January 29). ChemicalBook.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Acid–base extraction. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development and Validation for the Purity Assessment of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Introduction
3-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a pyrazole core, a chlorophenyl group, and an amine moiety, imparts specific physicochemical properties that are leveraged in the development of new bioactive molecules.[1] Given its role as a precursor, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]
This guide provides an in-depth comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the purity determination of this compound. We will explore the rationale behind critical method development choices and present a comprehensive, step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[4][5][6]
Method Development: A Comparative Analysis
The development of a robust HPLC method requires a systematic evaluation of chromatographic parameters to achieve optimal separation of the main compound from any potential impurities. The key to a successful separation lies in manipulating the interactions between the analyte, the stationary phase, and the mobile phase.
Pillar 1: Stationary Phase (Column) Selection
The choice of the stationary phase is the most critical factor in RP-HPLC. The non-polar chlorophenyl group and the aromatic pyrazole ring in the analyte suggest that a reversed-phase column, where the stationary phase is non-polar, is appropriate.[7][8]
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Performance Comparison & Rationale |
| C18 (L1) | 3.5 | 4.6 x 150 | Optimal Choice. Provides strong hydrophobic retention for the chlorophenyl group, leading to excellent separation from polar impurities. The longer carbon chain offers the best resolution for aromatic compounds. |
| C8 (L7) | 3.5 | 4.6 x 150 | Alternative. Offers less retention than C18, which can be useful if the analyte's retention time is too long. However, it may provide less resolution for closely related non-polar impurities. |
| Phenyl (L11) | 3.5 | 4.6 x 150 | Viable Option. Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte. This can be advantageous if C18 fails to resolve specific impurities. |
Pillar 2: Mobile Phase Optimization
The mobile phase composition dictates the elution strength and influences peak shape and selectivity. A typical RP-HPLC mobile phase consists of an aqueous component and an organic modifier.
Organic Modifier Comparison:
-
Acetonitrile (ACN): Preferred. Generally provides lower viscosity (leading to lower backpressure), better UV transparency at lower wavelengths, and often yields sharper peaks compared to methanol for nitrogen-containing heterocyclic compounds.
-
Methanol (MeOH): A suitable alternative. It can offer different selectivity, which might be beneficial for resolving specific co-eluting impurities.
Aqueous Phase & pH: The amine group in this compound is basic. Controlling the pH of the mobile phase is crucial to ensure a consistent ionization state and prevent peak tailing, a common issue with basic analytes.[9]
-
Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): Recommended. At this pH, the amine group is protonated, leading to improved peak shape and retention stability on silica-based C18 columns.
-
Neutral or Buffered pH (e.g., Phosphate Buffer pH 7.0): Generally avoided for this type of compound on standard silica columns as it can lead to silanol interactions causing severe peak tailing and poor reproducibility.
Pillar 3: Detection Wavelength
For UV detection, the optimal wavelength is one where the analyte exhibits maximum absorbance, ensuring the highest sensitivity. A UV scan of this compound in the mobile phase should be performed. Based on the pyrazole and chlorophenyl chromophores, a maximum absorbance is typically found between 220-260 nm. For this guide, we will use a hypothetical but common value of 245 nm .
Recommended HPLC Method for Purity Analysis
Based on the comparative analysis, the following method provides a robust and reliable separation.
| Parameter | Condition |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min (20% B), 2-15 min (20-80% B), 15-17 min (80% B), 17-17.1 min (80-20% B), 17.1-22 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 245 nm |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Comprehensive Method Validation Protocol
To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[4][5][10] The objective is to demonstrate that the method is specific, linear, accurate, precise, and robust for the quantification of this compound and its impurities.[5]
Validation Workflow Diagram
Caption: Workflow for HPLC method validation according to ICH Q2 guidelines.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of this compound.
-
Spike the analyte sample with known related substances or potential degradation products (if available).
-
Perform stress testing (e.g., acid, base, oxidative, thermal, photolytic degradation) on the analyte to generate degradation products.
-
Run the stressed samples and assess the resolution between the main peak and any degradation peaks. Use a Diode Array Detector (DAD) to perform peak purity analysis to confirm that the analyte peak is spectrally homogeneous.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Resolution between the analyte and the closest eluting impurity should be >2.0. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare at least five concentrations across the desired range. For a purity assay, the range is typically 80% to 120% of the target analytical concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[11]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001800 |
| 110 | 1102500 |
| 120 | 1203100 |
| r² | 0.9999 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, accuracy is determined on the drug substance.
-
Spike the matrix or drug substance with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.4 | 99.3 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.2 | 99.3 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
| Precision Type | n | Mean Peak Area | RSD (%) |
| Repeatability | 6 | 1002500 | 0.45 |
| Intermediate Precision | 6 | 1008700 | 0.62 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
-
Inject solutions at the determined LOQ concentration six times and calculate the precision (RSD).
-
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10.0%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a sample while making small variations to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic)
-
-
Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
-
-
Acceptance Criteria: System suitability parameters must remain within the defined limits for all tested variations. The results should not be significantly impacted by the changes.
Conclusion
The Reversed-Phase HPLC method detailed in this guide, utilizing a C18 column with a gradient elution of acetonitrile and 0.1% formic acid, provides a highly selective and robust system for the purity assessment of this compound. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) standards, establishes the method's reliability and fitness for purpose in a regulated environment. By systematically comparing and justifying the choices made during development, this guide serves as a practical and authoritative resource for researchers, scientists, and drug development professionals tasked with ensuring the quality and purity of critical pharmaceutical intermediates.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? September 2024. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
PubChem, National Center for Biotechnology Information. This compound. [Link]
-
PubChem, National Center for Biotechnology Information. This compound Compound Summary. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
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Unambiguous Structural Confirmation of 3-(3-chlorophenyl)-1H-pyrazol-5-amine Derivatives: A 2D NMR-Based Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural determination of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. Substituted heterocyclic scaffolds, such as the pyrazole core, are prevalent in pharmacologically active compounds. However, their synthesis can often yield isomeric products, making precise structural elucidation a critical challenge. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural confirmation of 3-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives, a class of compounds with significant potential in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for structural confirmation rooted in the fundamental principles of NMR spectroscopy. We will explore how a synergistic application of 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC experiments provides an irrefutable structural fingerprint, resolving the ambiguities that can arise from one-dimensional (1D) NMR analysis alone.
The Challenge: Isomeric Ambiguity in Pyrazole Synthesis
The synthesis of asymmetrically substituted pyrazoles can lead to the formation of constitutional isomers. For the target scaffold, this compound, a key challenge lies in definitively confirming the substitution pattern on the pyrazole ring. While 1D 1H and 13C NMR provide initial data on the chemical environment of protons and carbons, they often fall short in establishing multi-bond connectivities, which are essential for distinguishing between isomers. 2D NMR spectroscopy overcomes this limitation by revealing through-bond correlations between nuclei, providing a detailed map of the molecular structure.
The Toolkit: A Comparative Overview of 2D NMR Experiments
A suite of 2D NMR experiments is indispensable for the complete structural elucidation of organic molecules. For the this compound scaffold, the following three experiments, when used in concert, provide a comprehensive and unambiguous structural assignment.
-
1H-1H COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (2JHH, 3JHH). In our target molecule, COSY is crucial for establishing the connectivity of the protons within the 3-chlorophenyl ring.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (1JCH). It provides a clear and sensitive map of all C-H one-bond connections, allowing for the unambiguous assignment of protonated carbons.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of structural elucidation for complex molecules, HMBC reveals correlations between protons and carbons over two to four bonds (2JCH, 3JCH, and sometimes 4JCH). This is paramount for identifying the connectivity between different molecular fragments and for assigning quaternary (non-protonated) carbons. For pyrazole derivatives, HMBC is the key to definitively placing the substituents on the correct positions of the heterocyclic ring.[1][2]
Experimental Protocol: A Step-by-Step Guide to Data Acquisition and Analysis
Obtaining high-quality 2D NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution 2D NMR spectra.[3][4][5]
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d6 is a common choice for pyrazole derivatives due to its excellent solubilizing power. Ensure the solvent is dry to minimize the exchange of the N-H and NH2 protons.[1]
-
Concentration: For a typical 500 MHz spectrometer, a concentration of 15-25 mg in 0.6-0.7 mL of solvent is generally sufficient for acquiring high-quality 2D NMR spectra in a reasonable timeframe.[3][4]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure optimal magnetic field homogeneity.[6]
NMR Data Acquisition
The following is a general workflow for acquiring 2D NMR spectra on a modern NMR spectrometer.
Caption: General workflow for 2D NMR-based structure elucidation.
Step-by-Step Acquisition:
-
Initial 1D Spectra: Always acquire standard 1D 1H and 13C spectra first. These are used to determine the appropriate spectral widths for the 2D experiments and serve as references for the final assignments.[7]
-
COSY Acquisition: Set up a standard gradient-selected COSY (gCOSY) experiment. Ensure the spectral width in both dimensions covers all proton signals.
-
HSQC Acquisition: For a 1H-13C HSQC, the 1H dimension will have the proton spectral width, and the 13C dimension will cover the range of protonated carbons (typically 0-160 ppm). A phase-sensitive, edited HSQC is highly recommended as it differentiates CH/CH3 signals (positive phase) from CH2 signals (negative phase).
-
HMBC Acquisition: The HMBC experiment is set up similarly to the HSQC, but the 13C spectral width should be expanded to include quaternary carbons (typically 0-180 ppm). A crucial parameter is the long-range coupling delay, which is optimized for a nJCH coupling constant of around 8-10 Hz.[1] This value is a compromise to detect the majority of two- and three-bond correlations.[8]
Data Interpretation: A Case Study of this compound
To illustrate the power of this combined approach, let's analyze a representative dataset for this compound. The following data is a realistic, hypothetical representation based on known chemical shifts for similar structures.
Structure and Numbering:
(A generic image placeholder, as I cannot generate images)
Caption: Numbering scheme for this compound.
Table 1: Hypothetical 1D and 2D NMR Data Summary
| Atom | 1H δ (ppm), Mult. | 13C δ (ppm) | 1H-1H COSY Correlations | 1H-13C HSQC Correlation | Key 1H-13C HMBC Correlations |
| NH | ~11.5, br s | - | - | - | C5, C4 |
| H -2' | 7.75, t | 125.5 | H-4', H-6' | 125.5 | C4', C6', C1', C3 |
| H -4' | 7.40, ddd | 129.5 | H-2', H-5', H-6' | 129.5 | C2', C5', C6', C3' |
| H -5' | 7.35, t | 130.0 | H-4', H-6' | 130.0 | C1', C3', C4' |
| H -6' | 7.65, ddd | 128.0 | H-2', H-4', H-5' | 128.0 | C2', C4', C5', C1' |
| H -4 | 5.90, s | 95.0 | - | 95.0 | C3, C5, C1' |
| NH 2 | ~5.5, br s | - | - | - | C5 |
| C1' | - | 135.0 | - | - | - |
| C2' | - | 125.5 | - | - | - |
| C3' | - | 134.5 | - | - | - |
| C4' | - | 129.5 | - | - | - |
| C5' | - | 130.0 | - | - | - |
| C6' | - | 128.0 | - | - | - |
| C3 | - | 150.0 | - | - | - |
| C4 | - | 95.0 | - | - | - |
| C5 | - | 155.0 | - | - | - |
Analysis Walkthrough:
-
Assigning the Spin System (COSY): The COSY spectrum would show correlations between H-4', H-5', and H-6', and between H-2', H-4', and H-6', confirming their positions within the same aromatic ring. The absence of any COSY correlations for H-4 indicates it is an isolated proton spin system.
-
Direct C-H Connections (HSQC): The HSQC spectrum directly links each proton to its attached carbon. For example, the singlet at 5.90 ppm (H-4) correlates with the carbon at 95.0 ppm (C4). This allows for the confident assignment of all protonated carbons.
-
Building the Scaffold (HMBC): The HMBC spectrum is where the definitive structural proof is found. The key correlations are:
-
H-4 (5.90 ppm) to C3 and C5: This is the most critical correlation, as it places the isolated proton H-4 between two quaternary carbons of the pyrazole ring.
-
H-4 (5.90 ppm) to C1': This three-bond correlation firmly establishes the connection between the pyrazole ring and the 3-chlorophenyl substituent at the C3 position.
-
H-2' (7.75 ppm) to C3: This correlation provides further evidence for the C3-C1' bond.
-
NH2 (~5.5 ppm) to C5: This correlation confirms the position of the amino group at C5.
-
NH (~11.5 ppm) to C5 and C4: These correlations help to confirm the assignments within the pyrazole ring.
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion: A Self-Validating Approach
By systematically applying a combination of COSY, HSQC, and HMBC experiments, the structure of this compound derivatives can be confirmed with a high degree of confidence. The COSY experiment delineates the proton spin systems, the HSQC experiment assigns all protonated carbons, and the crucial HMBC experiment pieces the molecular puzzle together by establishing long-range connectivities through quaternary carbons. This multi-faceted approach provides a self-validating dataset where the correlations from each experiment must be consistent with a single, unambiguous structure, thereby upholding the principles of scientific integrity in chemical research and development.
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A Comparative Guide to the Biological Activity of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Analogs
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activities of analogs derived from 3-(3-chlorophenyl)-1H-pyrazol-5-amine. By examining structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of how structural modifications to this core moiety influence therapeutic potential. We will delve into specific examples of anticancer and antimicrobial activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research.[2] Their versatile chemical nature allows for extensive structural modifications, leading to a broad range of pharmacological effects.[1][4] Molecules incorporating the pyrazole ring are known to act as inhibitors for crucial biological targets like p38 MAP kinase and tyrosine kinases, which are implicated in inflammatory diseases and cancer, respectively.[5][6]
The core structure of interest, this compound, presents a foundational template for derivatization. The presence of a chlorophenyl group at the 3-position often enhances lipophilicity, which can improve cell membrane permeability, while the amine group at the 5-position serves as a key site for further chemical modifications to modulate biological activity and selectivity. This guide will explore how alterations at various positions of this scaffold impact its efficacy against cancer cell lines and microbial pathogens.
General Synthetic Approach for Pyrazole Analogs
The synthesis of 3-aryl-1H-pyrazol-5-amine derivatives typically involves the condensation of a β-ketonitrile with a substituted hydrazine. A common and efficient route begins with the Claisen condensation of an acetophenone derivative with diethyl oxalate, followed by reaction with a hydrazine hydrate to form the pyrazole ring. Subsequent modifications can then be made to the amine group or the phenyl ring to generate a library of analogs.
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these analogs.
Caption: General workflow from synthesis to lead compound identification.
Comparative Analysis of Biological Activity
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases involved in cell proliferation and survival signaling pathways.[6][7][8] The following analysis compares analogs of the core this compound structure for their cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of pyrazole analogs is highly dependent on the nature and position of substituents. For instance, the introduction of bulky or electron-withdrawing groups on the N1-phenyl ring or modifications at the C5-amino group can drastically alter the inhibitory activity against specific kinases like EGFR or HER-2.[8] Studies on similar 1,3,5-triaryl pyrazoles have demonstrated that substitutions on the phenyl rings can modulate cytotoxicity against cell lines such as HT-29 and MCF-7.[9]
Comparative Data:
The table below summarizes the cytotoxic activity (IC50 values) of a hypothetical series of this compound analogs against the human breast cancer cell line (MCF-7) and a human colon cancer cell line (HCT-116). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | R1 (at N1) | R2 (at C5-amine) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| Core | H | -NH2 | > 100 | > 100 |
| Analog A | Phenyl | -NH2 | 45.2 | 58.1 |
| Analog B | Phenyl | -NH-acetyl | 22.5 | 31.7 |
| Analog C | 4-Methoxyphenyl | -NH2 | 38.9 | 49.3 |
| Analog D | 4-Chlorophenyl | -NH-acetyl | 15.8 | 20.4 |
| Doxorubicin | (Standard) | - | 1.2 | 1.5 |
Note: The data presented in this table is illustrative and based on trends observed in the scientific literature for similar pyrazole derivatives.[8][9][10]
From this data, we can infer that:
-
N1-Substitution: Aryl substitution at the N1 position (Analog A) significantly enhances cytotoxicity compared to the unsubstituted core structure.
-
C5-Amine Acylation: Acetylation of the C5-amine group (Analog B) further increases potency, possibly by altering the compound's hydrogen bonding capacity or metabolic stability.
-
Aryl Ring Substitution: The presence of a chloro substituent on the N1-phenyl ring (Analog D) leads to the most potent compound in this series, highlighting the importance of halogen interactions in the target's binding pocket.
Antimicrobial Activity
The pyrazole scaffold is also a key component in the development of novel antimicrobial agents.[1][11][12][13] The presence of a halogen, such as chlorine, on the phenyl ring is often associated with increased antimicrobial efficacy due to enhanced lipophilicity, which facilitates passage through microbial cell walls.[1]
Structure-Activity Relationship (SAR) Insights:
For antimicrobial pyrazoles, SAR studies have shown that lipophilic substituents, particularly halogens like chlorine and bromine, on the aryl ring at the C3 position significantly boost activity.[1] Furthermore, the fusion of the pyrazole ring with other heterocyclic systems, such as thiazole or triazine, can broaden the spectrum of activity.[12][13]
Comparative Data:
The following table presents the minimum inhibitory concentration (MIC) values for a series of analogs against a Gram-positive bacterium (Staphylococcus aureus) and a fungal pathogen (Candida albicans). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | R1 (at N1) | R2 (at C3-phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| Core | H | 3-chlorophenyl | 128 | 256 |
| Analog E | H | 3,4-dichlorophenyl | 64 | 128 |
| Analog F | Phenyl | 3-chlorophenyl | 64 | 128 |
| Analog G | Phenyl | 3,4-dichlorophenyl | 32 | 64 |
| Ciprofloxacin | (Standard) | - | 1 | - |
| Fluconazole | (Standard) | - | - | 8 |
Note: This data is illustrative and reflects general trends reported in the literature for substituted pyrazoles.[1][11][14]
Key observations from this data include:
-
Effect of Dichlorination: Introducing a second chlorine atom on the C3-phenyl ring (Analog E) doubles the activity against both bacterial and fungal strains compared to the core structure.
-
N1-Aryl Substitution: Similar to the anticancer analogs, adding a phenyl group at the N1 position (Analog F) enhances antimicrobial potency.
-
Synergistic Effect: The combination of both modifications (Analog G) results in the most active compound, demonstrating a synergistic effect between the N1-phenyl and the dichlorinated C3-phenyl moieties.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed methodologies for the key biological assays.
Protocol: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Prepare Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (microbe + broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Conclusion and Future Perspectives
The comparative analysis of this compound analogs reveals clear structure-activity relationships that are crucial for guiding future drug design efforts. The data indicates that strategic substitutions at the N1 and C5 positions, as well as modifications to the C3-phenyl ring, are effective strategies for enhancing both anticancer and antimicrobial activities. Specifically, the introduction of N1-aryl groups and the acylation of the C5-amine appear beneficial for cytotoxicity, while increasing the halogenation of the C3-phenyl ring boosts antimicrobial potency.
Future research should focus on synthesizing and evaluating a broader range of analogs to refine these SAR models. Investigating the mechanism of action, for example through kinase profiling for anticancer candidates, will be essential for developing selective and potent therapeutic agents. The protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of the versatile pyrazole scaffold.
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The 3-Aryl-1H-Pyrazol-5-Amine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 3-aryl-1H-pyrazol-5-amine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile class of compounds, offering a comparative overview for researchers and drug development professionals. We will delve into the synthetic strategies, key structural modifications, and their impact on biological activity, supported by experimental data and detailed protocols.
The Pyrazole Core: A Hub of Versatile Interactions
The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, allowing it to act as both a hydrogen bond donor (via the N-1 proton) and acceptor (via the N-2 lone pair). This dual nature is fundamental to its ability to form crucial interactions within the binding sites of various proteins, particularly kinases.[1] The substitutions on the pyrazole ring, especially at the 3, 4, and 5 positions, have a profound impact on the biological and chemical properties of the resulting derivatives.[2]
Strategic Synthesis of 3-Aryl-1H-Pyrazol-5-Amine Libraries
The exploration of SAR is critically dependent on the efficient synthesis of diverse compound libraries. A common and effective route to 3-aryl-1H-pyrazol-5-amine derivatives involves a multi-step process, which allows for systematic variation of substituents.
General Synthetic Workflow:
Caption: General synthetic scheme for 3-aryl-1H-pyrazol-5-amine derivatives.
A typical synthesis starts with the formation of a 3-oxo-3-arylpropanenitrile (a β-ketonitrile), followed by cyclization with hydrazine or a substituted hydrazine to form the pyrazole ring.[3] The resulting 3-aryl-1H-pyrazol-5-amine can then be further functionalized, for example, by forming amides, ureas, or sulfonamides at the 5-amino group, to explore interactions with specific pockets of the target protein.[4]
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of 3-aryl-1H-pyrazol-5-amine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the aryl rings. Below, we compare the SAR for different biological targets.
Kinase Inhibition: A Major Therapeutic Arena
The pyrazole scaffold is a key building block in the development of protein kinase inhibitors (PKIs).[2] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Key SAR Observations for Kinase Inhibition:
-
The Aryl Group at C3: This group often occupies a hydrophobic pocket in the kinase active site. Substitutions on this ring can significantly modulate potency and selectivity. For instance, in the development of inhibitors for c-Jun N-terminal kinase (JNK), specific substitutions on the 3-aryl ring were found to be critical for potent inhibitory activity.[5][6]
-
The 5-Amino Group: This group frequently acts as a key hydrogen bond donor, interacting with the hinge region of the kinase.[2] Derivatization of this amine with various moieties (amides, ureas) allows for the exploration of additional binding interactions and can improve pharmacokinetic properties. For example, a series of 3-phenyl-1H-pyrazol-5-ylamine derivatives containing a urea pharmacophore were found to be potent inhibitors of FMS-like tyrosine kinase-3 (FLT3).[4]
-
Substitution at C4: The C4 position of the pyrazole ring can be modified to influence selectivity and physical properties. Alkyl substitutions at this position have been explored to develop novel antitumor agents.[3][7] Halogenation at the C4 position is another strategy to modulate the electronic properties and binding interactions of the molecule.[8][9]
Comparative Data for Kinase Inhibitors:
| Target Kinase | R1 (at C3-Aryl) | R2 (at N5) | IC50 (µM) | Reference |
| JNK-1 | 4-Cl | H | < 10 | [5] |
| JNK-1 | 3,4-diCl | H | < 10 | [5] |
| FLT3 | H | -(C=O)NH-p-CF3-Ph | 0.02 | [4] |
| BRAF V600E | H | -(C=O)NH-m-SO2Me-Ph | 0.019 | [10] |
| CRAF | H | -(C=O)NH-m-SO2Me-Ph | 0.009 | [10] |
Anti-Biofilm Activity: A Novel Application
Recent studies have identified 4-arylazo-3,5-diamino-1H-pyrazoles as potent anti-biofilm agents that stimulate the activity of the phosphodiesterase (PDE) BifA in Pseudomonas aeruginosa.[11]
SAR for Anti-Biofilm Activity:
-
Aryl Azo Group at C4: The nature and position of substituents on the aryl ring of the azo moiety are critical for activity.
-
Fluorine Substitution: A fluorine substituent on the phenyl ring, particularly at the ortho position, was found to significantly enhance the reduction of c-di-GMP levels, a key second messenger in biofilm formation.[11]
-
Amino Groups at C3 and C5: The presence of the diamino groups on the pyrazole ring is crucial for the observed biological effect.
Comparative Data for Anti-Biofilm Activity:
| Compound | Phenyl Substitution | c-di-GMP Reduction (%) | Reference |
| Hit Compound | 3-F | 73 | [11] |
| Optimized Compound | 2-F | 83 | [11] |
| Less Active Analog | 4-F | 44 | [11] |
Experimental Protocols: A Guide to Evaluation
The biological evaluation of 3-aryl-1H-pyrazol-5-amine derivatives requires robust and reproducible experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) proportional to the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5]
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[3][12]
Step-by-Step Protocol:
-
Cell Seeding: Seed tumor cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth.[3]
Conclusion and Future Directions
The 3-aryl-1H-pyrazol-5-amine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring novel substitutions, developing more selective inhibitors to overcome drug resistance, and applying this versatile scaffold to a wider range of biological targets. The integration of computational methods, such as molecular docking and pharmacophore modeling, will further accelerate the discovery and optimization of new drug candidates based on this privileged structure.[10][14]
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Novinec, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4991. [Link][22]
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A Tale of Two Inhibitors: Contrasting the Kinase Inhibition Profiles of Staurosporine and Pyrazole Derivatives
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from cell growth and proliferation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of kinase inhibitors has revolutionized modern medicine, yet the path to a successful drug is paved with challenges, chief among them being selectivity.
This guide delves into a comparative analysis of two pivotal classes of kinase inhibitors: the natural product staurosporine , a benchmark for potent, broad-spectrum inhibition, and the versatile synthetic pyrazole derivatives , a scaffold that has yielded a multitude of highly selective, clinically successful drugs. We will explore their mechanisms, inhibitory profiles, and the experimental methodologies used to characterize them, providing a comprehensive overview for researchers and drug development professionals.
Staurosporine: The Promiscuous Powerhouse
First isolated in 1977 from the bacterium Streptomyces staurosporeus, staurosporine quickly garnered attention for its potent biological activity.[1] It is a cell-permeable alkaloid that functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a vast number of protein kinases with high affinity.[2][3] This lack of discrimination is its defining characteristic.
The Broad-Spectrum Kinase Inhibitory Profile of Staurosporine
Staurosporine's power lies in its promiscuity. It inhibits a wide array of kinases, including protein kinase C (PKC), protein kinase A (PKA), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs), often with IC50 values in the low nanomolar range.[4][5] This makes it an invaluable tool in the laboratory for inducing apoptosis or probing general kinase-dependent signaling pathways.[6] However, this same quality renders it unsuitable for therapeutic use due to high toxicity and a narrow therapeutic window.[2]
| Kinase Target | Staurosporine IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 3 | |
| p60v-src | 6 | |
| Protein Kinase A (PKA) | 7 | |
| CaM Kinase II | 20 |
Staurosporine's Impact on Cellular Signaling
By inhibiting a multitude of kinases, staurosporine casts a wide net across the cellular signaling landscape. It can simultaneously shut down pathways crucial for cell survival, proliferation, and cell cycle progression, such as the PI3K/Akt and MAPK/ERK pathways, leading to potent induction of apoptosis.[6][7]
Pyrazole Derivatives: The Art of Selective Inhibition
In stark contrast to staurosporine's brute-force approach, pyrazole derivatives exemplify the elegance of targeted therapy. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is a versatile foundation for building inhibitors against various targets, particularly protein kinases.[8][9] By modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the inhibitor's binding affinity and achieve remarkable selectivity for a single kinase or a specific kinase family.[9]
The Selective Kinase Inhibitory Profile of Pyrazole Derivatives
The success of pyrazole-based drugs lies in this engineered selectivity. Unlike staurosporine, which binds indiscriminately, a pyrazole derivative is designed to exploit unique features within the ATP-binding pocket of its intended target, leading to high potency against that kinase while sparing others.[9][10] This minimizes off-target effects and toxicity, creating a much wider therapeutic window.
A prime example is Ruxolitinib , a pyrazole-based inhibitor approved for treating myelofibrosis. It selectively targets Janus kinases (JAK1 and JAK2), key components of the JAK-STAT signaling pathway, which is often hyperactivated in myeloproliferative disorders.[8]
| Compound | Primary Target(s) | IC50 (nM) | Off-Target Example (Kinase) | Off-Target IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | TYK2 | ~20 | [8] |
| Crizotinib | ALK, MET | ~20-30 | - | - | [8] |
| Sunitinib | VEGFR, PDGFR | ~2-10 | c-Kit | ~50 | [11] |
| Afuresertib | Akt1 | 1.3 | - | - | [8] |
Targeted Impact of a Pyrazole Derivative on Cellular Signaling
A selective pyrazole inhibitor like a JAK inhibitor precisely cuts off a specific dysregulated pathway without causing widespread disruption to cellular homeostasis. This targeted action is fundamental to its clinical efficacy and safety profile.
Head-to-Head: A Comparative Overview
The fundamental difference between staurosporine and pyrazole derivatives lies in their selectivity profile, which dictates their utility.
Staurosporine is a powerful but blunt instrument. Its pan-kinase inhibition makes it a valuable positive control in assays and a tool for studying general kinase function, but its toxicity precludes clinical use.[2][12]
Pyrazole derivatives are precision tools. Their development represents a shift from broad cytotoxicity to targeted therapy. By designing molecules with high selectivity, researchers have created effective drugs that target the specific kinases driving a disease, leading to better outcomes and fewer side effects.[8][9]
Experimental Protocol: Determining Kinase Inhibitory Profiles
To compare compounds like staurosporine and novel pyrazole derivatives, a robust and reproducible in vitro kinase assay is essential. The goal is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.[13][14]
Rationale for Experimental Design
The choice of a luminescence-based ADP detection assay is strategic. Kinase reactions consume ATP and produce ADP; therefore, quantifying ADP production is a direct measure of kinase activity.[15] This method is more sensitive than many fluorescence-based techniques and avoids the handling and disposal issues associated with traditional radiometric assays.[14] Using a known broad-spectrum inhibitor like staurosporine as a positive control is crucial for validating that the assay system is working correctly and provides a benchmark against which to compare the novel compounds.[13]
Step-by-Step Methodology: Luminescence-Based Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a pyrazole derivative) and control inhibitor (staurosporine) in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. A "no inhibitor" control containing only DMSO is also required.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound, staurosporine, or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Incubate for 10-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically, often near the Km for ATP for the specific kinase.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion
The comparison between staurosporine and pyrazole derivatives encapsulates the evolution of kinase inhibitor drug discovery. Staurosporine, the promiscuous natural product, remains a vital research tool that helped validate kinases as targets. However, the future and present of kinase-targeted therapy belong to rationally designed, selective inhibitors. The pyrazole scaffold has proven to be an exceptionally fruitful starting point, enabling the creation of a new generation of drugs that precisely target the molecular drivers of disease, offering hope to patients and demonstrating the power of selective inhibition.
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A Comparative In Vitro Analysis: 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Derivatives Versus Celecoxib
In the landscape of anti-inflammatory and anticancer drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the in vitro activity of a promising class of pyrazole compounds, the 3-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives, against the well-established selective COX-2 inhibitor, celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic distinctions and performance metrics of these compounds, supported by experimental data and protocols.
Introduction: The Rationale for Comparison
Celecoxib, a diaryl-substituted pyrazole, revolutionized anti-inflammatory therapy with its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated in inflammatory and cancerous states.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] The this compound scaffold shares the core pyrazole structure with celecoxib but offers distinct substitution patterns that can significantly modulate its biological activity. The presence of the 3-chlorophenyl group and the 5-amino moiety are key structural features that influence the molecule's interaction with biological targets, potentially leading to novel mechanisms of action and therapeutic profiles. This guide will dissect these differences through a comparative lens, focusing on their in vitro performance in key assays.
Mechanism of Action: A Tale of Two Pyrazoles
While both celecoxib and the this compound derivatives are rooted in the pyrazole chemical class, their mechanisms of action, though potentially overlapping, are not identical.
Celecoxib: The Archetypal COX-2 Inhibitor
Celecoxib's primary mechanism of action is the selective and reversible inhibition of the COX-2 enzyme.[1] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[2] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[3] This structural difference allows celecoxib to effectively block the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by COX-1.
Beyond its anti-inflammatory effects, celecoxib has also demonstrated anticancer properties, which are, in part, attributed to its ability to induce apoptosis and inhibit tumor angiogenesis.[4]
This compound Derivatives: Beyond COX Inhibition
The this compound derivatives represent a class of compounds with a more diverse and potentially multi-targeted mechanism of action. While some pyrazole derivatives have been shown to inhibit COX enzymes, their activity is highly dependent on the specific substitutions on the pyrazole ring.[5] The presence of the 3-chlorophenyl group is a notable feature, as halogenated phenyl rings are common in many biologically active compounds and can influence binding affinity and metabolic stability.
Recent studies on pyrazole derivatives with a chlorophenyl moiety have highlighted their potential as anticancer agents that induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[6][7] Some derivatives have also been shown to induce cell cycle arrest.[8] It is plausible that the this compound derivatives exert their biological effects through a combination of COX-dependent and COX-independent mechanisms, making them intriguing candidates for further investigation.
Comparative In Vitro Activity: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the in vitro activity of celecoxib and various relevant pyrazole derivatives, including those with the 3-(3-chlorophenyl) moiety, across key experimental assays.
Cyclooxygenase (COX) Inhibition
The ability to selectively inhibit COX-2 is a hallmark of celecoxib. The following table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2 for celecoxib and representative pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 9.4 | 0.08 | 117.5 | [2] |
| Celecoxib | >100 | 0.042 | >2380 | [9] |
| Pyrazole Derivative 5f | 14.32 | 1.50 | 9.55 | [8] |
| Pyrazole Derivative 6f | 9.56 | 1.15 | 8.31 | [8] |
| Pyrazole Derivative 5u | 130.12 | 1.79 | 72.73 | [5] |
| Pyrazole Derivative 5s | 165.03 | 2.51 | 65.75 | [5] |
Note: The pyrazole derivatives listed are structurally related and provide a relevant comparison, though they are not all direct this compound derivatives due to the limited availability of direct comparative data for this specific subclass.
In Vitro Cytotoxicity
The cytotoxic potential of these compounds against various human cancer cell lines is a crucial indicator of their anticancer activity. The following table summarizes the IC50 values obtained from MTT or similar cell viability assays.
| Compound | Cell Line | IC50 (µM) | Reference |
| Celecoxib | HeLa (Cervical Cancer) | 37.2 | [1] |
| Celecoxib | MCF-7 (Breast Cancer) | 25.2 | [10] |
| Celecoxib | A549 (Lung Cancer) | 50-100 (approx.) | [11] |
| 3-(4-chlorophenyl) Pyrazole Derivative (2b) | HepG-2 (Liver Cancer) | 16.02 | [6] |
| 3-(4-chlorophenyl) Pyrazole Derivative (5b) | A549 (Lung Cancer) | < 29.48 | [6] |
| Pyrazole Derivative (L2) | CFPAC-1 (Pancreatic Cancer) | 61.7 | [12] |
| 1,3,5-trisubstituted-1H-pyrazole (6c) | MCF-7 (Breast Cancer) | 3.9 | [7] |
| 1,3,5-trisubstituted-1H-pyrazole (8) | MCF-7 (Breast Cancer) | 6.5 | [7] |
| 1,3,5-trisubstituted-1H-pyrazole (10b) | MCF-7 (Breast Cancer) | 4.2 | [7] |
| 1,3,5-trisubstituted-1H-pyrazole (10c) | MCF-7 (Breast Cancer) | 5.8 | [7] |
Note: The 1,3,5-trisubstituted-1H-pyrazole derivatives cited contain a chlorophenyl group and provide a strong indication of the potential cytotoxicity of this class of compounds.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key in vitro assays are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds and the reference compound (celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C in a reaction buffer containing a cofactor like hematin.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped, typically by the addition of an acidic solution.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, which is a direct measure of COX activity, is quantified using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or celecoxib. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds or celecoxib at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Cell Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the test compounds.
Visualizing the Concepts
To further clarify the experimental workflows and molecular structures, the following diagrams are provided.
Core chemical structures of Celecoxib and the this compound derivative.
Experimental workflow for the in vitro MTT cytotoxicity assay.
Logical flow of the Annexin V-FITC/PI apoptosis assay.
Conclusion and Future Directions
This comparative guide demonstrates that while celecoxib remains a potent and selective COX-2 inhibitor, the this compound derivatives and related pyrazoles represent a class of compounds with significant potential, particularly in the realm of oncology. The available in vitro data suggests that certain pyrazole derivatives can exhibit potent cytotoxic and pro-apoptotic effects against various cancer cell lines, in some cases surpassing the activity of celecoxib.
The diverse biological activities observed for pyrazole derivatives highlight the importance of continued structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific targets. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of promising this compound derivatives with celecoxib to fully elucidate their therapeutic potential. Furthermore, exploring the detailed molecular mechanisms underlying their anticancer effects will be crucial for their advancement as next-generation therapeutic agents.
References
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Rathore, R. S., et al. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
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Celebrex (Celecoxib) Pharmacology. (2019). News-Medical.net. [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2022). PubMed Central. [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
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A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). PubMed Central. [Link]
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Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2023). RSC Publishing. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). PubMed Central. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]
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Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. (2015). PubMed Central. [Link]
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Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells. (2022). PubMed Central. [Link]
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A Researcher's Guide to Evaluating Pyrazole-Based Inhibitors Against Cancer Cell Lines
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] Its metabolic stability and versatile nature allow for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[2] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the evaluation of pyrazole-based inhibitors against a panel of cancer cell lines. We will move beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.
The Privileged Scaffold: Why Pyrazoles in Oncology?
The pyrazole ring is considered a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions with biological targets, particularly protein kinases.[1][3] Altered or overexpressed protein kinases are a major focus in oncology research, and their inhibition with small molecules is a leading therapeutic strategy.[1][3] Numerous FDA-approved anticancer drugs, such as Crizotinib (ALK, ROS1), Ruxolitinib (JAK1, JAK2), and Encorafenib (BRAF V600E/K), feature a pyrazole core, underscoring its clinical significance.[2][3] These compounds target various hallmarks of cancer by interfering with cell proliferation, survival, and angiogenesis.[2][4]
Designing a Comprehensive Evaluation Workflow
A systematic and multi-faceted approach is crucial for the preclinical assessment of novel pyrazole-based inhibitors. The following workflow outlines the key stages of evaluation, from initial cytotoxicity screening to mechanistic elucidation. The causality behind this sequence is to first establish anti-proliferative activity, then to understand the mode of cell death and the underlying molecular targets.
Caption: A logical workflow for the evaluation of pyrazole-based inhibitors.
Comparative Efficacy of Pyrazole-Based Inhibitors
The true measure of a novel inhibitor is its performance relative to existing compounds. The following table summarizes the cytotoxic activity (IC50 values in µM) of several illustrative pyrazole derivatives against a panel of common cancer cell lines. It is important to note that these values are compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound/Inhibitor | Primary Target(s) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference(s) |
| Compound 10 | Tubulin Polymerization | 2.78 | - | - | - | [5] |
| Compound 29 | CDK2/cyclin A2 | 17.12 | 29.95 | 10.05 | - | [5] |
| Compound 33 | CDK2 | <23.7 | <23.7 | <23.7 | <23.7 | [5] |
| Compound 35 | CDK2 | 6.71 | - | 3.53 | - | [5] |
| Compound 37 | Not Specified | 5.21 | - | - | - | [5] |
| Compound 43 | PI3 Kinase | 0.25 | - | - | - | [5] |
| Compound 50 | EGFR, VEGFR-2 | - | - | 0.71 | - | [5] |
| Compounds 57/58 | DNA Binding | 4.06-4.24 | - | 3.11-4.91 | - | [5] |
| Doxorubicin (Control) | Topoisomerase II | 0.95 | - | 24.7-64.8 | 24.7-64.8 | [5] |
| Cisplatin (Control) | DNA Cross-linking | 15.24 | - | - | - | [5] |
Key Experimental Protocols: A Step-by-Step Guide
The trustworthiness of your data hinges on meticulous experimental execution. Here, we provide detailed, self-validating protocols for the core assays in our evaluation workflow.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent effect of an inhibitor on cell proliferation.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based inhibitors in culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[6]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole inhibitor at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the inhibitor on cell cycle progression.[7]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Unraveling the Mechanism: Targeting Signaling Pathways
Many pyrazole-based inhibitors function by targeting specific protein kinases within cellular signaling pathways that are often dysregulated in cancer.[3][4] A common target class is the Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
Caption: Inhibition of the cell cycle by a pyrazole-based CDK2 inhibitor.
This diagram illustrates how a pyrazole-based inhibitor targeting CDK2 can block the phosphorylation of retinoblastoma protein (pRb), preventing the release of the E2F transcription factor. This leads to cell cycle arrest at the G1/S transition and can subsequently induce apoptosis.[5]
Conclusion
The evaluation of pyrazole-based inhibitors requires a rigorous, multi-pronged approach that combines cytotoxicity screening with detailed mechanistic studies. By understanding the principles behind the experimental choices and adhering to robust protocols, researchers can generate high-quality, reliable data. The versatility of the pyrazole scaffold ensures its continued prominence in the quest for novel and more effective cancer therapies.[8][9] The insights gained from the comprehensive evaluation pipeline described in this guide will be instrumental in advancing promising candidates from the laboratory to the clinic.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC. PubMed Central. Available from: [Link]
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Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science. Available from: [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]
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Head-to-head comparison of different synthetic routes to 3-aryl-1H-pyrazol-5-amines
An Application Scientist's Guide to the Synthesis of 3-Aryl-1H-Pyrazol-5-Amines: A Head-to-Head Comparison of Key Synthetic Routes
Introduction: The Privileged Scaffold of 3-Aryl-1H-Pyrazol-5-Amines
The 3-aryl-1H-pyrazol-5-amine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile template for interacting with a multitude of biological targets. Compounds bearing this moiety have demonstrated a vast range of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antagonists for various receptors.[1][2]
Given its significance, the efficient and regioselective synthesis of this scaffold is a critical task for researchers in drug discovery and development. The choice of synthetic route can profoundly impact yield, purity, scalability, and the diversity of accessible analogs. This guide provides a head-to-head comparison of the most robust and widely employed synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your selection process.
Route 1: The Workhorse — Condensation of β-Ketonitriles with Hydrazines
The most versatile and extensively utilized method for constructing the 3-aryl-1H-pyrazol-5-amine scaffold is the condensation of an aryl β-ketonitrile with a hydrazine derivative.[1][3] This approach is favored for its operational simplicity, generally high yields, and the commercial availability of a wide array of starting materials.
Mechanistic Rationale
The reaction proceeds via a well-established two-step sequence:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is typically the rate-determining step and can be catalyzed by acid. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 6-π electron cyclization, followed by tautomerization, yields the aromatic 5-aminopyrazole ring.[1][3]
The causality behind this pathway lies in the distinct electrophilicity of the two functional groups. The carbonyl carbon is significantly more electrophilic and sterically accessible than the nitrile carbon, ensuring the initial attack occurs predictably at the ketone.
Caption: Reaction mechanism for pyrazole synthesis from β-ketonitriles.
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5-amine
This protocol provides a representative example of the β-ketonitrile condensation method.
Materials:
-
Benzoylacetonitrile (1.45 g, 10 mmol)
-
Hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equiv.)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add hydrazine hydrate (1.2 equiv.) dropwise to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature. The product often crystallizes directly from the solution.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water (~20 mL) to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL) and a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-phenyl-1H-pyrazol-5-amine as a white to off-white solid.
Performance & Substrate Scope
This route is highly robust and tolerates a wide variety of substituents on both the aryl ring of the ketonitrile and the hydrazine component.
| Aryl Group (in Ar-CO-CH₂-CN) | Hydrazine | Conditions | Yield (%) | Reference |
| Phenyl | Hydrazine Hydrate | EtOH, Reflux, 3h | 85-95 | [1][3] |
| 4-Chlorophenyl | Hydrazine Hydrate | EtOH, Reflux, 4h | 92 | [1] |
| 4-Methoxyphenyl | Hydrazine Hydrate | EtOH, Reflux, 3h | 88 | [1] |
| Phenyl | Phenylhydrazine | Acetic Acid, 100°C, 2h | 80 | [1] |
| 4-Nitrophenyl | Hydrazine Hydrate | EtOH/Et₃N, Reflux, 5h | 75 | [3] |
Expert Insights: The primary limitation arises with substituted hydrazines (R-NHNH₂), which can lead to a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted pyrazoles). The regiochemical outcome is dictated by a complex interplay of steric and electronic factors. Generally, the initial condensation occurs at the more reactive ketone, but subsequent cyclization can be influenced by the substituent on the hydrazine.
Route 2: The Alternative — Cyclization of α,β-Unsaturated Nitriles
An important alternative involves the reaction of hydrazines with α,β-unsaturated nitriles, such as substituted cinnamonitriles.[4] This method is particularly valuable for accessing substitution patterns that may be difficult to obtain via the β-ketonitrile route.
Mechanistic Rationale
This pathway is initiated by a Michael-type addition of the hydrazine to the electron-deficient β-carbon of the unsaturated nitrile. The resulting intermediate then undergoes cyclization and oxidation (or tautomerization and elimination, depending on the substrate) to afford the aromatic pyrazole.
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- 4. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Novel Pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Enduring Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle, remains a cornerstone in modern medicinal chemistry. Its remarkable versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, from anti-inflammatory to anticancer effects.[1][2] Well-known drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic value of this scaffold.[3][4][5] In the realm of oncology, numerous pyrazole derivatives have been developed as potent kinase inhibitors, targeting key signaling pathways that drive tumor progression.[2]
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of novel pyrazole derivatives, using the illustrative example of a hypothetical compound, PZ-K47 , designed as a kinase inhibitor for non-small cell lung cancer (NSCLC). We will compare PZ-K47's performance against established therapeutic alternatives, providing detailed experimental protocols and supporting data to ensure scientific rigor. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for MoA confirmation, from initial biochemical characterization to cellular target engagement and pathway analysis.
The Scientific Imperative: A Multi-Faceted Approach to MoA Validation
Validating the MoA of a novel compound is not a linear process but rather a convergence of evidence from multiple, complementary experimental approaches. This guide is structured around a logical workflow that progressively builds confidence in the compound's intended biological activity. We will move from direct, in-vitro target interaction to the more complex, physiologically relevant context of the cellular environment.
Below is a conceptual workflow outlining the key stages of MoA validation for our hypothetical kinase inhibitor, PZ-K47.
Caption: Simplified MAPK signaling pathway targeted by PZ-K47.
Experimental Protocol: Western Blot for MAPK Pathway Modulation
-
Cell Treatment and Lysis:
-
Seed H1975 cells and allow them to adhere.
-
Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of PZ-K47 or a comparator for 2-4 hours.
-
Stimulate the cells with EGF (Epidermal Growth Factor) for 15 minutes to activate the pathway (except for a non-stimulated control).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Blotting and Antibody Incubation:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. [6] * Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). [6] * Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to account for any differences in protein loading.
-
Interpretation: A dose-dependent decrease in the p-ERK/total ERK ratio upon treatment with PZ-K47 would provide strong evidence that the compound is inhibiting the EGFR-MAPK signaling pathway as intended. Comparing the effective concentration for pathway inhibition with the cellular IC₅₀ for proliferation helps to build a cohesive MoA narrative.
Phase 4: Ensuring Selectivity and a Favorable Safety Profile
An ideal drug candidate is not only potent but also highly selective for its intended target. Off-target activities can lead to unexpected toxicities and a narrow therapeutic window.
Rationale: Kinome-wide screening provides a broad view of a compound's selectivity by testing it against a large panel of kinases. [7]This is a critical step in early-stage drug discovery to identify potential off-target liabilities. Services from specialized CROs offer panels of hundreds of kinases for this purpose.
Experimental Approach: Kinome-Wide Selectivity Profiling
-
Method: Submit PZ-K47 for screening against a large kinase panel (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). The assay format is typically a binding assay (like KINOMEscan™) or an activity-based assay.
-
Data Analysis: The results are often presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
Follow-up: For any significant off-target hits, it is crucial to perform full dose-response curves (biochemical IC₅₀) to determine the potency of the off-target interaction. This allows for a quantitative comparison between on-target and off-target potencies, defining the selectivity window.
Data Presentation: Comparative Selectivity Profile
| Compound | On-Target Potency (EGFR T790M IC₅₀, nM) | Key Off-Target "Hit" (>75% Inh. @ 1µM) | Off-Target Potency (IC₅₀, nM) | Selectivity Ratio (Off-Target/On-Target) |
| PZ-K47 | 15.2 | Kinase X | 1,850 | 122x |
| Osimertinib | 11.8 | Kinase Y | 2,100 | 178x |
Interpretation: A high selectivity ratio is desirable, indicating that the compound is significantly more potent against its intended target than against other kinases. PZ-K47 shows a favorable selectivity profile, though further cellular studies would be required to determine if the inhibition of "Kinase X" has any functional consequences at therapeutic concentrations.
Conclusion: Synthesizing Evidence for a Confident MoA Validation
This guide has outlined a rigorous, multi-step process for validating the mechanism of action of novel pyrazole derivatives, using a hypothetical kinase inhibitor as a practical example. By systematically progressing from biochemical characterization to cellular target engagement, pathway analysis, and selectivity profiling, researchers can build a comprehensive and compelling data package.
The key to a successful MoA validation lies in the integration of multiple data points. The biochemical IC₅₀ establishes intrinsic potency, cellular assays confirm target engagement in a physiological setting, and downstream signaling analysis links this engagement to a functional cellular response. Finally, broad selectivity profiling provides crucial insights into the compound's specificity and potential safety liabilities. This integrated approach, grounded in robust experimental design and careful data interpretation, is essential for making informed decisions in the drug discovery pipeline and for advancing promising new pyrazole-based therapeutics toward the clinic.
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A Senior Application Scientist's Guide to the ADMET Properties of Substituted Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2] Its metabolic stability and synthetic tractability make it an attractive starting point for drug design.[1][2] However, the journey from a promising hit compound to a viable drug candidate is perilous, often derailed by suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Understanding how chemical substitutions on the pyrazole ring influence these properties is paramount for success.
This guide provides a comparative analysis of the ADMET properties of substituted pyrazoles, synthesizing data from seminal studies and offering field-proven insights into experimental design and data interpretation. We will explore the causal relationships between structure and ADMET outcomes, present standardized protocols for key assays, and provide a framework for making informed decisions in drug development.
Section 1: The Structure-ADMET Relationship in Pyrazoles
The physicochemical characteristics of a molecule, dictated by its substituent groups, govern its journey through the body. For the pyrazole core, substitutions at the N1, C3, C4, and C5 positions can dramatically alter its ADMET profile.[3]
Absorption: Getting into the System
For oral drugs, absorption is the first hurdle. Key determinants include solubility and permeability, which are heavily influenced by lipophilicity (LogP/LogD) and hydrogen bonding capacity.
-
Lipophilicity (LogP/LogD): The pyrazole ring itself is aromatic and contributes to a molecule's lipophilicity.[4]
-
Increasing Lipophilicity: Introducing non-polar substituents like alkyl chains, phenyl rings, or halogens (F, Cl) generally increases LogP. This can enhance membrane permeability but may decrease aqueous solubility. For example, a series of trifluoromethyl phenyl-substituted pyrazoles were noted for their potent antibacterial activity, a function partially dependent on their ability to cross bacterial membranes.[1]
-
Decreasing Lipophilicity: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) functions increases hydrophilicity. This can improve aqueous solubility but may hinder passive diffusion across the gut wall.
-
-
Hydrogen Bonding: The unsubstituted pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N).[5]
-
N1 Substitution: Alkylating or arylating the N1 position removes the hydrogen bond donor capability, which can increase membrane permeability.[5] This is a common strategy in drug design to improve cell penetration.
-
Polar Substituents: Groups like amides or sulfonamides introduce additional hydrogen bond donors and acceptors, which can improve solubility but may increase the risk of efflux by transporters like P-glycoprotein (P-gp).
-
Distribution: Reaching the Target
Once absorbed, a drug's distribution is governed by its binding to plasma proteins (like albumin) and its ability to penetrate tissues.
-
Plasma Protein Binding (PPB): High lipophilicity often correlates with high PPB. While this can create a circulating reservoir of the drug, only the unbound fraction is pharmacologically active. Extensive binding (>99%) can limit efficacy and complicate dosing.
-
Volume of Distribution (Vd): Lipophilic compounds tend to distribute more widely into tissues, resulting in a larger Vd. Conversely, highly polar molecules may be confined to the bloodstream, leading to a smaller Vd.
Metabolism: The Biotransformation Challenge
Metabolism is a critical determinant of a drug's half-life and potential for toxicity. Pyrazoles, like many nitrogen heterocycles, are primarily metabolized in the liver by Cytochrome P450 (CYP) enzymes.[6][7]
-
Key Metabolizing Enzymes:
-
CYP2C9 and CYP3A4 are frequently implicated in the metabolism of pyrazole-containing drugs.[6][8] The well-known anti-inflammatory drug Celecoxib, for instance, is metabolized primarily by CYP2C9 through hydroxylation of a methyl group, with a minor contribution from CYP3A4.[9]
-
CYP2E1 also shows interactions with pyrazole structures. Studies have shown that substitutions on the pyrazole ring dictate the affinity and stoichiometry of binding to CYP2E1, influencing its catalytic activity.[10]
-
-
Common Metabolic Pathways:
-
Oxidation: This is the most common Phase I reaction.
-
Ring Hydroxylation: Direct oxidation of the pyrazole ring.
-
Side-Chain Oxidation: As seen with Celecoxib, alkyl groups are common sites for hydroxylation, which is often followed by further oxidation to carboxylic acids.[11]
-
N-dealkylation: Removal of alkyl groups from the N1 position.
-
-
Conjugation (Phase II): The oxidized metabolites are often made more water-soluble by conjugation with glucuronic acid. The carboxycelecoxib metabolite, for example, is conjugated to form a 1-O-glucuronide before excretion.[11]
-
-
Structure-Metabolism Relationships:
-
Blocking Metabolic Hotspots: Introducing groups like fluorine or replacing a metabolically labile proton with a deuterium can block sites of oxidation, thereby increasing metabolic stability and extending the drug's half-life.
-
Steric Hindrance: Bulky substituents near a potential metabolic site can sterically hinder the approach of CYP enzymes, slowing down metabolism. For instance, 3,5-dimethylpyrazole showed blocked binding to CYP2E1 compared to mono-methylated pyrazoles.[10]
-
Excretion: Clearing the System
Metabolites and unchanged drug are primarily eliminated via urine and feces.[11] The route and rate of excretion depend on the final polarity of the compounds. Hydrophilic metabolites are readily excreted by the kidneys, while more lipophilic compounds may be eliminated through bile into the feces. Celecoxib and its metabolites are excreted through both urine and feces.[9][11]
Toxicity: Avoiding Adverse Effects
Toxicity can arise from on-target or off-target effects, or from the formation of reactive metabolites.
-
CYP Inhibition: Compounds can inhibit CYP enzymes, leading to drug-drug interactions (DDIs). A drug that inhibits an enzyme responsible for clearing a co-administered medication can cause the second drug's concentration to rise to toxic levels. Celecoxib, while not a substrate for CYP2D6, is known to be an inhibitor of it.[9]
-
Reactive Metabolites: The oxidation of aromatic rings can sometimes produce reactive intermediates (e.g., epoxides or quinones) that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or immunotoxicity. Careful design of substituents can steer metabolism away from these pathways.
-
hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. This is a critical off-target effect to screen for, and specific structural motifs can increase this liability.
Section 2: Experimental & In Silico Workflows for ADMET Profiling
A tiered, integrated approach using both in silico and in vitro methods is essential for efficient ADMET characterization. This allows for the early identification of liabilities, guiding medicinal chemistry efforts.
In Silico Prediction: Early-Stage Filtering
Before synthesis, computational tools can provide valuable estimations of ADMET properties, helping to prioritize which compounds to make.[12][13]
Workflow for In Silico ADMET Prediction
Caption: In silico workflow for early ADMET assessment of pyrazole analogs.
In Vitro Assays: Generating Experimental Data
Compounds prioritized from in silico screening are then subjected to a cascade of in vitro assays to obtain quantitative data.[14][15]
Comparative In Vitro ADMET Data for a Hypothetical Pyrazole Series
| Compound | Substitution (R) | Kinetic Solubility (µM, pH 7.4) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | HLM Stability (t½, min) | CYP3A4 IC₅₀ (µM) |
| Parent | -H | 55 | 8.5 | 45 | > 50 |
| 1a | -CH₃ | 25 | 15.2 | 20 | 25.1 |
| 1b | -Cl | 15 | 18.1 | 65 | 10.5 |
| 1c | -OCH₃ | 40 | 10.3 | 15 | 30.2 |
| 1d | -COOH | > 200 | < 1.0 | > 120 | > 50 |
-
Interpretation:
-
Adding a lipophilic methyl (1a ) or chloro (1b ) group decreases solubility but increases permeability compared to the parent compound.
-
The chloro-substituent in 1b also appears to block a metabolic hotspot, significantly increasing its stability in human liver microsomes (HLM). However, it also shows stronger inhibition of CYP3A4, indicating a potential DDI risk.
-
The methoxy group (1c ) is a metabolic liability, leading to rapid degradation.
-
The carboxylic acid (1d ) dramatically improves solubility but eliminates permeability, suggesting it would be poorly absorbed orally. Its high stability is likely due to its poor entry into the microsomes.
-
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to diffuse across an artificial lipid membrane, modeling passive absorption in the gut.
-
Objective: To determine the passive permeability of substituted pyrazoles.
-
Methodology:
-
Prepare Donor Plate: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.
-
Coat Acceptor Plate: The filter membrane of a 96-well acceptor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
Add Acceptor Buffer: Fill the wells of the acceptor plate with buffer.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the lipid-coated membrane.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, considering the concentrations, volumes, and incubation time.
-
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the rate of metabolism of a compound by liver enzymes.
-
Objective: To determine the metabolic stability of substituted pyrazoles in the presence of liver microsomes.
-
Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., human, rat) and buffer (e.g., potassium phosphate buffer) at 37°C.
-
Initiate Reaction: Add the test compound (at a final concentration of 1 µM) to the mixture. Immediately after, add the NADPH cofactor solution to start the metabolic reaction. A control reaction without NADPH is run in parallel.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the half-life (t½).
-
Workflow for In Vitro Metabolic Stability Assay
Caption: Key steps in a typical liver microsomal stability experiment.
Conclusion
The pyrazole scaffold is a highly valuable core in drug discovery, but its success is contingent upon meticulous optimization of its ADMET properties. A deep understanding of how substituents influence physicochemical properties, metabolic pathways, and potential toxicities is essential. By employing a rational, iterative approach that combines predictive in silico modeling with robust in vitro assays, researchers can efficiently navigate the complexities of drug development. This guide serves as a foundational resource for designing superior pyrazole-based drug candidates with a higher probability of clinical success.
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Whomsley, R., et al. (2021). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. Available at: [Link]
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Abbaoui, A., et al. (2024). In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. ProQuest. Available at: [Link]
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Paulson, S. K., et al. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. PubMed. Available at: [Link]
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ResearchGate. In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. ResearchGate. Available at: [Link]
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Singh, R. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
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Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
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Int. J. Pharm. Sci. Rev. Res. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Global Research Online. Available at: [Link]
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Ali, I., et al. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. NIH. Available at: [Link]
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ResearchGate. Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. ResearchGate. Available at: [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Pharmidex. In Vitro ADMET. Pharmidex. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]
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Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. Available at: [Link]
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Ravula, P., et al. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. NIH. Available at: [Link]
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Yilmaz, E., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]
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ResearchGate. (2024). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. ResearchGate. Available at: [Link]
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Navigating the Isoform Maze: A Comparative Guide to the COX-2 Selectivity of 3-(3-Chlorophenyl)-1H-pyrazol-5-amine Derivatives
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) over its constitutive counterpart, COX-1, remains a cornerstone of therapeutic strategy. This guide offers a deep dive into the assessment of COX-2 selectivity for a promising class of compounds: 3-(3-chlorophenyl)-1H-pyrazol-5-amine derivatives. We will explore the structural rationale for their selectivity, present a comparative analysis of their inhibitory potency, and provide detailed experimental protocols for their evaluation, empowering researchers to navigate the nuances of COX inhibitor development.
The Rationale for Selectivity: A Tale of Two Active Sites
The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated by the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. However, the two major isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is a "housekeeping" enzyme, responsible for the production of prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow.[1] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] Consequently, the selective inhibition of COX-2 is a highly sought-after therapeutic goal to mitigate the gastrointestinal and renal side effects associated with non-selective NSAIDs.[2]
The structural basis for designing COX-2 selective inhibitors lies in the subtle yet critical differences in the active sites of the two isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a key feature: a side pocket.[3] This structural variance allows for the accommodation of bulkier inhibitor molecules that cannot fit within the more constricted active site of COX-1. The pyrazole scaffold, a core component of the highly successful COX-2 inhibitor celecoxib, has proven to be an effective template for exploiting this structural difference.[2][4] The 1,2-diaryl substitution pattern on a central heterocyclic ring, often with a sulfonamido or a similar pharmacophore, is a common structural motif in many selective COX-2 inhibitors.[5]
Comparative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of COX-2 selectivity. For reference, the widely used selective COX-2 inhibitor, celecoxib, is included.
| Compound ID | R1 Substituent (at position 1 of pyrazole) | R2 Substituent (at position 5 of pyrazole) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | 15 | 0.045 | 333 | [6] |
| Derivative A | Phenyl | 4-Chlorophenyl | >100 | 0.26 | >384 | [7] |
| Derivative B | 4-Fluorophenyl | 4-Methylphenyl | 13.2 | 0.043 | 307 | [6] |
| Derivative C | 4-Sulfonamidophenyl | 3-Chlorophenyl | 25 | 0.08 | 312.5 | [7] |
| Derivative D | 4-Methoxyphenyl | 4-Chlorophenyl | >100 | 0.52 | >192 | [7] |
| Derivative E | Pyridin-2-yl | 4-Methoxyphenyl | 10 | 0.1 | 100 | [8] |
Note: The IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The data in the table reveals several key structure-activity relationships for this class of compounds:
-
The 4-Sulfonamidophenyl Group: The presence of a 4-sulfonamidophenyl group at the R1 position, as seen in Celecoxib and Derivative C, is a well-established pharmacophore for potent and selective COX-2 inhibition.[5] This group is believed to interact with the side pocket of the COX-2 active site.[1]
-
Substituents on the 5-Phenyl Ring: The nature of the substituent on the phenyl ring at the R2 position significantly influences activity. A methyl group (as in Celecoxib and Derivative B) or a chloro group (as in Derivative A, C, and D) at the para-position generally leads to high COX-2 selectivity.
-
The 3-Chlorophenyl Moiety: While direct data for a large series of this compound derivatives is not consolidated in a single study, the high potency and selectivity of compounds with a chloro-substituted phenyl ring (e.g., Derivative A, C, and D) suggest that the 3-chlorophenyl scaffold is a promising starting point for designing novel COX-2 inhibitors. The chloro group, being electron-withdrawing and having a specific steric profile, likely contributes to favorable interactions within the COX-2 active site.
-
Alternative R1 Substituents: While the 4-sulfonamidophenyl group is highly effective, other heterocyclic rings at the R1 position, such as the pyridin-2-yl group in Derivative E, can also confer significant COX-2 selectivity, albeit with potentially lower potency compared to the sulfonamide-containing analogs.[8]
Experimental Protocols: In Vitro COX Inhibition Assay
The following is a detailed protocol for a common in vitro method to determine the COX-1 and COX-2 inhibitory activity of test compounds, such as a colorimetric or fluorometric inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes (e.g., ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Stop solution (e.g., 1 M HCl)
-
Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin detection)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Test compounds and reference inhibitors should be dissolved in DMSO to create stock solutions, from which serial dilutions are made.[9]
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.[9]
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[9]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[9]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.[9]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method and a microplate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Conclusion
The this compound scaffold represents a promising framework for the development of novel and selective COX-2 inhibitors. The inherent structural features of the pyrazole core, combined with the electronic and steric properties of the 3-chlorophenyl substituent, provide a strong foundation for achieving high potency and selectivity. The comparative data and structure-activity relationships discussed in this guide highlight the key molecular features that drive COX-2 inhibition. By employing robust and well-validated in vitro assays, researchers can effectively screen and optimize these derivatives to identify lead candidates with improved therapeutic profiles for the treatment of inflammatory diseases.
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Comparative Guide to IC50 Determination for Novel Kinase Inhibitors Derived from 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of novel kinase inhibitors synthesized from the promising 3-(3-chlorophenyl)-1H-pyrazol-5-amine scaffold. We will delve into the core principles of inhibitor potency assessment, present a detailed experimental protocol for a robust biochemical assay, and offer a comparative analysis framework against established inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the efficacy of new chemical entities.
The Central Role of Kinases and the Promise of Pyrazole Scaffolds
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of "druggable" targets in modern medicine.[2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 80 agents approved by the FDA.[2]
Within this landscape, heterocyclic compounds containing a pyrazole core have emerged as privileged scaffolds in medicinal chemistry.[4] Specifically, derivatives of 3-amino-1H-pyrazole are foundational to numerous potent kinase inhibitors.[4] The this compound structure, in particular, serves as a versatile building block for developing novel therapeutics, with applications in oncology and anti-inflammatory research.[5] A critical step in the development of these novel compounds is the precise quantification of their inhibitory potential, for which the IC50 value is the gold standard metric.[6][7]
Foundational Principles of Kinase Inhibition and IC50
Before proceeding to experimental design, it is crucial to understand the key parameters that define an inhibitor's potency and the factors that influence their measurement.
Defining Potency: IC50 vs. Ki
The IC50 (Half-Maximal Inhibitory Concentration) is an empirical value that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6][8] It is the most common metric used to compare the potency of different inhibitors.[9]
However, the IC50 is not an absolute measure of affinity. For ATP-competitive inhibitors, which includes many pyrazole-based compounds, the IC50 value is dependent on the concentration of ATP used in the assay.[10] This relationship is described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km,ATP)
Here, Ki represents the inhibitor's dissociation constant, a true measure of its binding affinity for the kinase, while Km,ATP is the Michaelis constant of the kinase for ATP.[8][10] This equation highlights a critical experimental choice: the ATP concentration.
The Criticality of ATP Concentration
Biochemical (cell-free) assays are often performed at an ATP concentration close to the kinase's Km value.[11][12] Under these conditions ([ATP] = Km,ATP), the IC50 is approximately equal to 2xKi, allowing for a straightforward comparison of inhibitor binding affinities across different kinases.[12]
However, intracellular ATP concentrations are in the millimolar (mM) range, which is significantly higher than the Km of most kinases.[11][13] An inhibitor that appears potent in a low-ATP biochemical assay may be far less effective in a cellular environment due to competition from the high concentration of endogenous ATP.[12][14] Therefore, to better predict an inhibitor's cellular activity, it is essential to perform biochemical assays at physiologically relevant ATP concentrations (e.g., 1 mM).[1][13] Discrepancies between biochemical and cell-based potency are common and underscore the importance of this consideration.[14]
Caption: Simplified kinase signaling pathway showing competitive inhibition.
A Validated Protocol for IC50 Determination
This section provides a step-by-step methodology for determining the IC50 of novel inhibitors using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega). This format detects the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[15]
Part A: Preparation of Reagents and Compounds
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Ensure all reagents are of high purity to avoid interference.[15]
-
Enzyme and Substrate: Reconstitute the purified target kinase and its specific peptide substrate in the kinase buffer to desired stock concentrations. Store in aliquots at -80°C to maintain activity.
-
ATP Solution: Prepare a high-concentration stock of ATP (e.g., 10 mM) in water and adjust the pH to 7.4. The final concentration in the assay should be carefully chosen (e.g., 1 mM for physiological relevance).[1]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the novel this compound derivatives and comparator inhibitors in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stocks. A common scheme is a 10-point, 3-fold dilution series in DMSO, starting from a high concentration (e.g., 1 mM) down to the nanomolar range. This creates a wide concentration range to accurately define the dose-response curve.
Part B: Biochemical Assay Workflow
This protocol is designed for a 384-well plate format to allow for high-throughput analysis.[10]
-
Plate Mapping: Design the plate layout to include:
-
Vehicle Controls (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (at the same final concentration as the inhibitor wells).[14]
-
Maximum Inhibition Controls (100% Inhibition): Wells with kinase, substrate, ATP, and a high concentration of a known potent, broad-spectrum inhibitor (e.g., Staurosporine).
-
Test Compound Wells: Wells for each concentration of the novel inhibitors and comparators.
-
Background Control (No Enzyme): Wells with substrate, ATP, and DMSO but no kinase, to measure background signal.
-
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds and controls into the appropriate wells of a low-volume 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add this mix to all wells except the "No Enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. This allows the inhibitors to bind to the kinase before initiating the reaction.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration that will yield the desired final concentration (e.g., 1 mM). Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay optimization.[9]
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Caption: Experimental workflow for luminescence-based IC50 determination.
Part C: Data Analysis and Interpretation
-
Data Normalization: Convert the raw luminescence data (RLU) into percentage inhibition using the following formula:[6] % Inhibition = 100 * (1 - (RLU_sample - RLU_bkgd) / (RLU_vehicle - RLU_bkgd)) Where RLU_bkgd is the average signal from the "No Enzyme" wells and RLU_vehicle is the average signal from the vehicle control wells.
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[16]
-
Non-linear Regression: Use a data analysis software like GraphPad Prism to fit the data to a sigmoidal dose-response model (variable slope, four-parameter logistic fit).[16][17] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Calculation: The software will calculate the LogIC50 from the curve, which is the log of the concentration that elicits a 50% response.[18] Convert this value back to a molar concentration to obtain the IC50.[17]
Caption: Workflow for calculating IC50 from raw experimental data.
Comparative Performance Analysis
To contextualize the potency of the novel this compound derivatives, their IC50 values should be compared against relevant benchmarks. The choice of comparators depends on the target kinase. For instance, many pyrazole-based inhibitors have shown activity against kinases like FLT3, CDKs, and LRRK2.[4][19][20]
Below is a template for presenting the comparative data. In this example, we assume the target kinase is FLT3, a receptor tyrosine kinase often mutated in Acute Myeloid Leukemia (AML).[20]
Table 1: Comparative IC50 Values Against FLT3 Kinase (at 1 mM ATP)
| Compound ID | Scaffold | Target Kinase | Biochemical IC50 (nM) | Notes |
| Novel-Inhibitor-01 | This compound | FLT3 (wild-type) | Experimental Value | Lead compound from novel series. |
| Novel-Inhibitor-02 | This compound | FLT3 (wild-type) | Experimental Value | Analog with modified substituent. |
| Quizartinib | N/A | FLT3 (wild-type) | 1.1 | Positive Control. FDA-approved FLT3 inhibitor.[20] |
| Staurosporine | N/A | FLT3 (wild-type) | 5.0 | Reference. Potent but non-selective inhibitor. |
Note: The IC50 values for Quizartinib and Staurosporine are illustrative and can vary based on specific assay conditions. It is crucial to run comparators in the same experimental setup as the novel compounds.[21]
Ensuring Trustworthiness and Scientific Integrity
The reliability of IC50 data is paramount. Inconsistent values can arise from numerous factors.[22] Adherence to the following principles ensures the generation of robust and reproducible data.
-
Systematic Controls: Always include vehicle (e.g., DMSO), positive, and negative controls on every plate to validate the assay performance.[14]
-
Reagent Quality: Use high-purity reagents and ensure the kinase enzyme has consistent activity between batches.[15]
-
Compound Integrity: Verify the purity and identity of the synthesized inhibitors. Be aware of potential compound interference, such as autofluorescence or light scattering, which can produce false results.[15]
-
Assay Validation: Before screening, determine the assay's Z'-factor to ensure it is robust and suitable for high-throughput screening. A Z' > 0.5 is generally considered excellent.
-
Reproducibility: Perform all experiments with technical replicates (e.g., in duplicate or triplicate) and repeat the entire experiment on different days to ensure biological reproducibility.[23]
-
Cross-Validation: If possible, confirm findings using a different assay format (e.g., a fluorescence-based method vs. a luminescence-based one) to rule out technology-specific artifacts.[15]
By following this comprehensive guide, researchers can confidently determine the IC50 values of novel kinase inhibitors, objectively compare their performance against established alternatives, and generate high-quality, reliable data to drive forward the drug discovery process.
References
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Comparative Docking Analysis of 3-aryl-1H-pyrazol-5-amine Analogs in Kinase ATP Binding Sites: A Computational Guide
This guide provides a comparative analysis of the docking scores for a series of 3-aryl-1H-pyrazol-5-amine analogs within the ATP binding sites of several key protein kinases implicated in cancer and other diseases. By leveraging computational molecular docking, we can predict the binding affinities and interaction patterns of these small molecules, offering a valuable in-silico screening method to prioritize candidates for further experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its synthetic tractability and its ability to form key interactions within the hinge region of kinase ATP binding sites.[1] The 3-aryl-1H-pyrazol-5-amine core, in particular, offers a versatile platform for structural modifications to enhance potency and selectivity.
The Rationale Behind a Comparative Docking Approach
Kinase inhibitors often exhibit off-target effects due to the high degree of conservation in the ATP binding pocket across the kinome. A comparative docking study against a panel of kinases can provide an early assessment of potential selectivity. By analyzing the predicted binding energies and key molecular interactions, we can identify structural modifications that may favor binding to the target kinase over others. This in-silico approach is a cost-effective and rapid method to generate hypotheses for lead optimization.[2]
Experimental Design: A Standardized In-Silico Workflow
To ensure a robust and reproducible comparison, a standardized molecular docking protocol is essential. The following workflow outlines the key steps, from protein and ligand preparation to docking simulation and analysis.
Molecular Docking Workflow
Caption: General structure of the 3-aryl-1H-pyrazol-5-amine scaffold.
Discussion of Structure-Activity Relationships (SAR)
The hypothetical docking scores in the table illustrate several key trends often observed in structure-activity relationship studies of kinase inhibitors:
-
Influence of Aryl Substituents (R1): The addition of electron-withdrawing groups, such as chlorine atoms, to the aryl ring at the 3-position generally leads to more favorable docking scores. This is exemplified by the trend from analog 1 (phenyl) to 2 (4-chlorophenyl) and 3 (3,4-dichlorophenyl). These substituents can engage in additional hydrophobic or halogen-bonding interactions within the ATP binding pocket. [3]
-
Role of the N1-Substituent (R2): In this illustrative dataset, the presence of a small alkyl group (methyl) at the R2 position (analogs 5 and 6 ) results in slightly less favorable docking scores compared to the unsubstituted (R2=H) counterparts. This suggests that for these particular kinase binding pockets, a smaller or no substituent at this position may be preferred to avoid steric clashes.
-
Predicted Selectivity: While all analogs show good predicted binding to all three kinases, subtle differences in scores can hint at potential selectivity. For instance, the analogs consistently show slightly better docking scores for p38α MAPK, suggesting this might be a more potent target for this scaffold. However, it is crucial to emphasize that these are computational predictions, and experimental validation through in-vitro kinase assays is necessary to confirm these findings.
Conclusion and Future Directions
Molecular docking serves as a powerful tool for the initial assessment and prioritization of small molecule inhibitors. The comparative analysis of 3-aryl-1H-pyrazol-5-amine analogs against a panel of kinases provides valuable insights into potential potency and selectivity. The in-silico data presented here, while illustrative, highlights the importance of systematic structural modifications and their impact on binding affinity.
Future work should focus on:
-
Synthesizing the prioritized analogs.
-
Performing in-vitro kinase inhibition assays to validate the docking predictions and determine IC50 values.
-
Conducting co-crystallization studies of the most potent inhibitors with their target kinases to elucidate the precise binding modes and guide further structure-based drug design efforts.
By integrating computational and experimental approaches, the development of potent and selective kinase inhibitors based on the 3-aryl-1H-pyrazol-5-amine scaffold can be significantly accelerated.
References
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- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (Source: Chemical Methodologies)
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- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (Source: PubMed)
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 3-(3-chlorophenyl)-1H-pyrazol-5-amine demand more than just procedural adherence; they require a deep understanding of the compound's nature and the regulatory framework that governs its life cycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound belongs to two chemical classes of regulatory significance: aromatic amines and halogenated organic compounds.[1][2][3][4] Many aromatic amines are recognized for their potential toxicity, while halogenated organics are noted for their environmental persistence.[1][2][5]
Consequently, this chemical is considered hazardous by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (29 CFR 1910.1200).[6] Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which sets forth stringent requirements for managing hazardous waste to protect human health and the environment.[7]
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[8][9] | GHS07 | Warning[8] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[6][9][10] | GHS07 | Warning[6] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[6][10][11] | GHS07 | Warning[6] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[6][9][11] | GHS07 | Warning[6] |
Given this profile, this compound must never be disposed of via standard trash or sewer systems.[7][12] Such actions can lead to environmental contamination, severe regulatory fines, and potential health hazards.[1][7]
Part 2: The Cornerstone of Compliance: Waste Segregation
The single most critical step in the proper disposal of this compound is segregation. Because it contains a carbon-halogen bond (specifically, a carbon-chlorine bond), it is classified as a halogenated organic compound .[13][14][15] Waste streams must be meticulously separated to facilitate proper treatment and disposal, as mixing halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal.[12][16]
The following decision workflow illustrates the correct segregation path for waste generated from procedures involving this compound.
Caption: Waste segregation workflow for this compound.
Part 3: Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the safe collection and disposal of waste containing this compound.
Step 1: Assemble Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to prevent exposure.[17]
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety glasses with side shields or goggles.[18] | Protects against dust, splashes, and eye irritation.[6][11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10] | Prevents skin contact and irritation.[6][10] |
| Protective Clothing | Standard lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust formation is unavoidable.[6][10] | Prevents inhalation and respiratory tract irritation.[6][11] |
Step 2: Waste Collection and Container Management
Proper containment is essential for safety and compliance.[7]
-
Container Selection : Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[7][16][19]
-
Labeling : All waste containers must be clearly and accurately labeled. The label must include:
-
Collection Protocols :
-
Solid Waste : Carefully sweep up unused solid this compound, ensuring minimal dust formation.[6][10] Place it, along with any contaminated items (e.g., weighing paper, gloves, absorbent pads from spill cleanup), into the designated "Halogenated Solid Waste" container.[12]
-
Liquid Waste : Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a dedicated "Halogenated Liquid Waste" container.[16]
-
Important : Keep waste containers closed at all times except when actively adding waste.[16][20] Do not overfill containers; leave sufficient headspace (approx. 10%) to allow for expansion.[19]
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory at or near the point of generation, in what is known as a Satellite Accumulation Area.[7]
-
Location : Store waste containers in a designated, well-ventilated area away from heat or ignition sources.[7][17]
-
Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[7][20]
-
Segregation : Ensure that the halogenated waste container is physically separated from containers of incompatible materials, such as strong acids or bases.[16][20]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EHS : Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12][20]
-
Documentation : Follow all institutional procedures for documenting the waste transfer.
Part 4: Protocols for Special Circumstances
Spill Cleanup
-
Containment : For small spills, contain the material and prevent it from spreading.
-
Cleanup : Use an appropriate absorbent material for liquids or carefully sweep up solids. Avoid creating dust.[10]
-
Disposal : All materials used for spill cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste in the appropriate halogenated waste container.[12]
-
Large Spills : In the event of a large spill, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.[12]
Empty Container Management
An "empty" container that held this compound must be managed properly to be considered non-hazardous.
-
Triple Rinse : The container must be triple-rinsed with a solvent (such as acetone or methanol) capable of removing the chemical residue.[12][20]
-
Collect Rinsate : The first rinseate must be collected and disposed of as hazardous liquid waste in your "Halogenated Liquid Waste" container.[20] Subsequent rinses may also require collection depending on institutional policy.
-
Final Disposal : Once triple-rinsed and air-dried, deface or remove the original chemical label.[12] The container can then be disposed of in the regular trash or recycling, in accordance with your facility's specific procedures.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Navigating the Safe Handling of 3-(3-chlorophenyl)-1H-pyrazol-5-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Key Safety and Handling Information
| Hazard Classification | Personal Protective Equipment (PPE) Requirements | First Aid Measures |
| Acute Toxicity (Oral): Harmful if swallowed. | Gloves: Chemical-resistant (Nitrile or Neoprene recommended). Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: Standard laboratory coat. | If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Skin Irritation: Causes skin irritation. | Gloves: Chemical-resistant (Nitrile or Neoprene recommended). Lab Coat: Standard laboratory coat. | If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Irritation: Causes serious eye irritation. | Eye Protection: Chemical splash goggles. | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Respiratory Irritation: May cause respiratory irritation. | Respiratory Protection: Use in a well-ventilated area. For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended. | If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention. |
Introduction
3-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic aromatic amine that serves as a critical building block in modern drug discovery and development. Its unique chemical structure, incorporating a pyrazole ring, a chlorophenyl group, and an amine functional group, makes it a valuable precursor for synthesizing a wide range of biologically active compounds. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) and outlines detailed operational and disposal plans for this compound, empowering researchers to handle this compound with confidence and safety.
The "Why": Understanding the Hazards to Select the Right PPE
The molecular structure of this compound dictates its reactivity and toxicological profile. The presence of an aromatic amine group suggests potential for skin and eye irritation, as well as the possibility of skin sensitization with repeated exposure. The chlorinated phenyl ring indicates that the compound is a halogenated aromatic hydrocarbon, a class of chemicals that requires careful handling and specific disposal considerations. As a solid, the primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a multi-faceted PPE strategy is essential to create effective barriers against these exposure routes.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize the risk of exposure at the source.
-
Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood.[1] This is the most effective way to prevent the inhalation of airborne particles. For weighing procedures, a ventilated balance enclosure (VBE) or a powder weighing station provides a controlled environment that minimizes the dispersal of fine powders.[2][3][4]
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked, and access should be limited to authorized personnel.[1][4]
Personal Protective Equipment: Your Last Line of Defense
While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against residual risks and in the event of a spill or other unforeseen incident.
The choice of gloves is critical when handling aromatic amines and chlorinated compounds. Nitrile and neoprene gloves are generally recommended for their resistance to a broad range of chemicals.[5] However, it is essential to consider the breakthrough time of the glove material, which is the time it takes for the chemical to permeate through the glove.
For incidental contact, such as weighing the solid or preparing a dilute solution, a standard nitrile glove (minimum 5 mil thickness) is typically sufficient. However, for tasks involving prolonged contact or the use of solvents, a more robust glove, such as a thicker nitrile or butyl rubber glove, should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough time data.[6][7][8][9][10]
Glove Selection and Use Protocol:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Double Gloving: For handling highly concentrated solutions or during extended procedures, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Doffing: Remove gloves by peeling them off from the cuff downwards, turning them inside out to trap any contaminants.
-
Disposal: Dispose of used gloves in the designated solid hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[7]
Given that this compound is a severe eye irritant, appropriate eye protection is non-negotiable.
-
Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn for all procedures.
-
Chemical Splash Goggles: When there is a risk of splashing, such as when transferring solutions or during a spill cleanup, chemical splash goggles are required. These provide a complete seal around the eyes, offering superior protection.
-
Face Shield: For procedures with a significant risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
As a powdered solid, this compound presents an inhalation hazard.
-
In a Fume Hood: When working in a properly functioning chemical fume hood, additional respiratory protection is generally not required.
-
Outside a Fume Hood: If it is necessary to handle the powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is the minimum level of respiratory protection.[11][12][13][14][15] A fit test is required to ensure a proper seal. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.
A standard laboratory coat should be worn at all times when handling this compound. The lab coat should be buttoned to provide maximum coverage. In the event of a significant spill, a chemically resistant apron or coveralls may be necessary.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Weighing the Solid Compound
Preparing a Solution
-
Initial Setup: Perform all work in a chemical fume hood. Ensure all necessary glassware and solvents are readily available.
-
Solvent Addition: Slowly add the solvent to the container with the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator within the fume hood.
-
Transfer: If transferring the solution, use a funnel to minimize the risk of splashing.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical.
Small Spill (less than 1 gram of solid or 50 mL of dilute solution)
-
Alert: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, surround the spill with an absorbent material like vermiculite or a spill pad.
-
Cleanup: Carefully collect the spilled material and absorbent using a scoop or forceps and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[16][17][18][19]
Large Spill (greater than 1 gram of solid or 50 mL of dilute solution)
-
Evacuate: Immediately evacuate the area and alert others.
-
Emergency Response: Contact your institution's emergency response team (e.g., Environmental Health and Safety).
-
Secure the Area: Close the doors to the laboratory and prevent re-entry.
-
Provide Information: Be prepared to provide the emergency response team with information about the spilled substance.
Disposal Plan: From Cradle to Grave
Proper disposal of this compound and its associated waste is not only a matter of good laboratory practice but also a legal requirement under the Resource Conservation and Recovery Act (RCRA) as regulated by the Environmental Protection Agency (EPA).[20][21][22][23][24]
Waste Segregation
Proper waste segregation is the cornerstone of a safe and compliant disposal plan.
-
Solid Waste: This includes unused this compound, contaminated PPE (gloves, wipes, etc.), and spill cleanup materials. This waste should be collected in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for "Halogenated Liquid Waste." Do not mix with non-halogenated waste streams.[25]
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.[26]
Disposal Procedure
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating robust engineering controls, selecting and correctly using personal protective equipment, and adhering to systematic operational and disposal plans, researchers can confidently and safely utilize this valuable compound in their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and consult their institution's safety resources to foster a culture of safety in the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
